3-Chloro-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADOEPHJIBKBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208183 | |
| Record name | 3-Chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59483-54-4 | |
| Record name | 3-Chloro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59483-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitroaniline is an organic aromatic compound with the chemical formula C₆H₅ClN₂O₂.[1][2] It belongs to the class of substituted anilines and is characterized by a benzene (B151609) ring functionalized with a chlorine atom, a nitro group, and an amino group.[1] This compound typically appears as a pale yellow to orange or red crystalline solid.[1][2] It is sparingly soluble in water but shows better solubility in organic solvents such as ethanol (B145695) and acetone.[1] this compound serves as a crucial intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] A thorough understanding of its physicochemical properties is essential for its effective handling, application in synthetic chemistry, and for predicting its behavior in biological and environmental systems.
Physicochemical Data of this compound
The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 59483-54-4 |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol |
| Appearance | Pale yellow to orange/tan solid |
| Melting Point | 107-108°C[2][3][4][5] |
| Boiling Point (Predicted) | 327.1 ± 22.0 °C[2][4][5] |
| Density (Predicted) | 1.494 ± 0.06 g/cm³[2][4] |
| Vapor Pressure | 0.000207 mmHg at 25°C[4] |
| Flash Point | 151.6°C[4][5] |
Table 2: Chemical and Spectroscopic Properties
| Property | Value |
| pKa (Predicted) | -1.29 ± 0.10[1][2][4] |
| LogP (Predicted) | 2.50[5] |
| Refractive Index (Predicted) | 1.646[4] |
| ¹H NMR | Spectral data available[6] |
| IR Spectroscopy | Characteristic peaks for N-H, C-Cl, and NO₂ functional groups |
| UV-Vis Spectroscopy | Provides information on electronic transitions |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.[1]
Protocol:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a heating bath (e.g., Thiele tube with oil) or a melting point apparatus.[1]
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
For accuracy, a preliminary rapid heating can be done to find an approximate melting point, followed by a slower, more careful determination.[1]
Boiling Point Determination
As this compound is a solid at room temperature, its boiling point is typically predicted or determined under vacuum. A standard experimental protocol for determining the boiling point of a high-boiling organic compound involves distillation.[2]
Protocol (for high-boiling compounds):
-
A small quantity of this compound is placed in a distillation flask.
-
The distillation apparatus is assembled, including a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
-
For high-boiling compounds, vacuum distillation is often employed to prevent decomposition at high temperatures.
Solubility Determination
The solubility of this compound can be qualitatively determined in various solvents.
Protocol:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, diethyl ether) in small portions.[8]
-
After each addition, shake the test tube vigorously for about 60 seconds.[9]
-
Observe whether the solid dissolves completely, partially, or not at all.
-
Record the compound as soluble, partially soluble, or insoluble in the respective solvent.
-
To determine solubility in acidic or basic solutions, 5% HCl and 5% NaOH can be used as solvents, which can also provide information about the compound's acidic or basic nature.[8]
pKa Determination
The pKa of this compound can be predicted computationally or determined experimentally using methods like potentiometric titration or UV-Vis spectrophotometry.
Protocol (Conceptual Outline for Spectrophotometric Determination):
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a precise amount of this compound in each buffer solution to create solutions of known concentration.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by analyzing the changes in the absorbance spectrum as a function of pH, as the protonated and deprotonated forms of the molecule will have different absorption characteristics.
Spectroscopic Analysis
¹H NMR Spectroscopy
Protocol:
-
Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]
-
Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[10]
-
An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent for referencing the chemical shifts.[10]
-
The NMR tube is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures.
Infrared (IR) Spectroscopy
Protocol (Thin Solid Film Method):
-
Dissolve a small amount (around 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[11]
-
Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[11]
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
UV-Visible Spectroscopy
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent that does not absorb in the UV-Vis region of interest (e.g., ethanol, methanol).
-
Use a UV-Vis spectrophotometer with a matched pair of cuvettes (typically quartz for UV measurements).
-
Fill one cuvette with the pure solvent to serve as a blank.
-
Fill the other cuvette with the sample solution.
-
Obtain a baseline spectrum with the blank.
-
Measure the absorbance spectrum of the sample solution over the desired wavelength range.[12]
Visualizations
Synthesis Workflow of this compound
A documented synthetic route for this compound starts from 3-chloro-2-nitrobenzoic acid.[13] The process involves the conversion of the carboxylic acid to the corresponding aniline.
Caption: Synthesis of this compound.
Logic Diagram for Physicochemical Property Determination
The determination of the physicochemical properties of an organic compound like this compound follows a logical workflow.
Caption: Experimental workflow for property analysis.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. This compound | 59483-54-4 | Benchchem [benchchem.com]
3-Chloro-2-nitroaniline molecular structure and formula
An In-depth Technical Guide to 3-Chloro-2-nitroaniline
This guide provides a comprehensive overview of the molecular structure, formula, properties, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound is an organic aromatic compound featuring a benzene (B151609) ring substituted with an amino group at position 1, a nitro group at position 2, and a chlorine atom at position 3.[1] This substitution pattern gives rise to its specific chemical properties and reactivity. It is often used as an intermediate in the synthesis of dyes and pharmaceuticals.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 59483-54-4[1][2][3][4][5] |
| Molecular Formula | C₆H₅ClN₂O₂[1][2][3][4][5] |
| Molecular Weight | 172.57 g/mol [3][4][5] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)--INVALID-LINK--[O-])N[1][3] |
| InChI Key | YADOEPHJIBKBCN-UHFFFAOYSA-N[1][3] |
| EINECS Number | 261-782-9[1][3][5] |
| Synonyms | 2-Amino-6-chloronitrobenzene, 2-Nitro-3-chloroaniline[1][2] |
Physicochemical Properties
The compound typically appears as a pale yellow to orange or red crystalline solid or powder.[1] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol (B145695) and acetone.[1]
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | Pale-yellow to Yellow-brown Solid; Orange/tan solid[1] |
| Melting Point | 107-108°C[5] |
| Boiling Point | 327.1°C at 760 mmHg |
| pKa (Predicted) | -1.29 ± 0.10[1][5] |
| LogP (Predicted) | 2.38[6] |
| Density (Predicted) | 1.494 ± 0.06 g/cm³[5] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry[1][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While detailed spectra are found in specialized databases, the availability of key techniques is summarized below.
Table 3: Spectroscopic Identification Methods
| Technique | Availability / Key Information |
| ¹H NMR | Data is available, which would show characteristic signals for the aromatic protons and the amine protons.[7] |
| ¹³C NMR | Data is available for characterizing the carbon skeleton.[7] |
| Mass Spectrometry (MS) | LC-MS data shows a peak at m/z 173.1 (M+H)⁺, confirming the molecular weight.[5] |
| Infrared (IR) Spectroscopy | Data is available, which would show characteristic peaks for N-H stretching of the amine, N-O stretching of the nitro group, and C-Cl bonds.[7] |
Experimental Protocols
Synthesis
The synthesis of this compound can be achieved through several routes, typically involving the chlorination of 2-nitroaniline (B44862) or the nitration of 3-chloroaniline.[1] A representative protocol for a related reduction reaction to form an aniline (B41778) derivative is detailed below, which illustrates a common step in the synthesis of substituted anilines.
Protocol: Reductive Amination (Illustrative Example)
This protocol describes the reduction of a nitro group to an amine, a key transformation in aniline synthesis. This example is adapted from the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.[8]
-
Reaction Setup: Suspend the starting nitro-aromatic compound in a mixture of ethanol and water.
-
Addition of Reagents: Add iron powder and ammonium (B1175870) chloride to the suspension to act as the reducing system.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the solid iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline product. Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
Protocol: Reverse-Phase HPLC Analysis [6]
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For standard analysis, phosphoric acid is used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.
-
Detection: UV detection at a suitable wavelength determined by the compound's UV-Vis spectrum.
-
Application: This method is suitable for purity assessment and can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.[6]
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the structural and purity analysis of this compound.
Caption: Logical workflow for the characterization of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 59483-54-4 [m.chemicalbook.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound(59483-54-4) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Solubility Profile of 3-Chloro-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-nitroaniline in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages data from structurally similar nitroaniline derivatives to predict its solubility behavior. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate specific data for their unique applications.
Predicted Solubility of this compound
Based on the solubility data of analogous compounds such as 4-methyl-2-nitroaniline (B134579) and 2-methyl-4-nitroaniline, the solubility of this compound in various organic solvents is expected to follow certain trends. Generally, solubility is influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding.
It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in nonpolar solvents. The following table summarizes the predicted solubility behavior in a range of common organic solvents.
| Solvent Class | Solvent | Predicted Solubility Trend | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and the ability to accept hydrogen bonds from the amine group of this compound would favor high solubility. |
| Acetone (B3395972) | High | As a ketone, acetone can act as a hydrogen bond acceptor. Similar nitroanilines show high solubility in ketones.[1][2] | |
| Acetonitrile (B52724) | Moderate to High | Its polarity and ability to engage in dipole-dipole interactions suggest good solvation. | |
| Ethyl Acetate | Moderate to High | As an ester, it can act as a hydrogen bond acceptor, and its moderate polarity is suitable for dissolving substituted anilines.[1][2] | |
| Polar Protic | Methanol (B129727) | Moderate | The hydroxyl group can act as both a hydrogen bond donor and acceptor. However, the self-association of methanol might slightly hinder the dissolution compared to aprotic solvents of similar polarity.[1][2] |
| Ethanol | Moderate | Similar to methanol, with a slight decrease in polarity which might marginally affect solubility.[1][2] | |
| n-Propanol | Moderate | Decreasing polarity with increasing alkyl chain length in alcohols generally leads to slightly lower solubility for polar solutes.[2] | |
| Isopropanol | Moderate | Branching in the alcohol might influence crystal lattice disruption and solvation efficiency.[2] | |
| Nonpolar Aromatic | Toluene (B28343) | Low to Moderate | While the aromatic ring of toluene can interact with the benzene (B151609) ring of the solute, the overall lower polarity would likely result in lower solubility compared to polar solvents.[1][2] |
| Chlorobenzene | Low to Moderate | The presence of a chlorine atom increases the polarity compared to benzene, which might slightly enhance solubility. | |
| Halogenated | 1,2-Dichloroethane | Low to Moderate | A polar halogenated solvent that may offer moderate solubility. |
| Nonpolar Aliphatic | Carbon Tetrachloride | Low | The nonpolar nature of this solvent would lead to poor solvation of the polar nitro and amino groups.[1] |
| Ethers | 1,4-Dioxane | Moderate | The ether oxygens can act as hydrogen bond acceptors, facilitating dissolution.[1] |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental methodology is crucial. The following protocol is adapted from established methods for determining the solubility of crystalline organic compounds in organic solvents.
Isothermal Saturation Method
This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.
2.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic water bath with temperature control (±0.1 K)
-
Jacketed glass equilibrium vessel (50 mL)
-
Magnetic stirrer and stir bars
-
Analytical balance (readability ±0.1 mg)
-
Syringes (10 mL) with syringe filters (0.45 µm PTFE)
-
Volumetric flasks
-
Drying oven
2.1.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known mass of the selected organic solvent in the jacketed glass equilibrium vessel.
-
Place the vessel in the thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filtration step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed, dry volumetric flask.
-
Determine the mass of the collected saturated solution by weighing the flask.
-
Evaporate the solvent from the flask in a drying oven at a temperature below the melting point of this compound until a constant weight of the solid residue is achieved.
-
Determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:
-
m₁ is the mass of the dissolved this compound
-
M₁ is the molar mass of this compound
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
-
High-Performance Liquid Chromatography (HPLC) Method
For a more rapid and potentially more sensitive determination, an HPLC-based method can be employed.
2.2.1. Materials and Equipment
-
Same as for the isothermal saturation method.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis detector set at an appropriate wavelength for this compound).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (e.g., a mixture of acetonitrile and water).
2.2.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the isothermal saturation method (section 2.1.2, step 1).
-
-
Sample Withdrawal and Dilution:
-
After equilibration and settling, withdraw a small, known volume of the supernatant using a syringe with a syringe filter.
-
Dilute the sample with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject these standards into the HPLC and plot the peak area versus concentration to generate a calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Convert the concentration to the desired units (e.g., g/100g solvent, mole fraction).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: A flowchart of the isothermal saturation method for solubility determination.
Logical Relationship of Factors Influencing Solubility
The solubility of a solid in a liquid is a complex interplay of several physicochemical factors. The following diagram illustrates the key relationships.
Caption: Interplay of factors governing the solubility of a solid solute.
References
Technical Guide: Physicochemical Properties of 3-Chloro-2-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the melting and boiling points of 3-Chloro-2-nitroaniline, a key chemical intermediate. The document includes a summary of its physical properties, general experimental protocols for their determination, and a visual representation of its synthesis workflow.
Data Presentation
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 107-108°C | [1][2][3][4] |
| Boiling Point | 327.1°C at 760 mmHg | [1][2][3][4] |
| Molecular Formula | C6H5ClN2O2 | [1][2][4][5] |
| Molecular Weight | 172.57 g/mol | [2][5] |
| Appearance | Pale yellow to brownish solid | [6] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [6] |
Experimental Protocols
While specific experimental protocols for the determination of the melting and boiling points of this compound were not detailed in the reviewed literature, standard laboratory procedures are applicable.
a) Melting Point Determination (General Protocol):
The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus.
-
Sample Preparation: A small amount of the dry, purified this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which the substance is completely molten are recorded. This range is reported as the melting point. For this compound, this is consistently reported as 107-108°C.[1][2][3][4]
b) Boiling Point Determination (General Protocol):
The boiling point is determined at a specific atmospheric pressure, as it is a pressure-dependent property.
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned so that the bulb is just below the side arm of the flask.
-
Heating: The flask is heated, and the liquid is brought to a boil.
-
Observation: The temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, resulting in a stable temperature reading. This temperature is the boiling point. For this compound, the boiling point is noted as 327.1°C at 760 mmHg.[1][2][3][4] It is important to note that some sources indicate this value may be a prediction.[2][3]
Mandatory Visualization
a) Synthesis Workflow for this compound
The following diagram illustrates the general synthesis procedure for this compound starting from 3-chloro-2-nitrobenzoic acid, as described in the literature.[2]
Caption: Synthesis workflow for this compound.
b) Logical Relationship of Key Physical Properties
This diagram shows the relationship between the primary physical states and the temperatures at which this compound transitions between them under standard pressure.
Caption: Physical state transitions of this compound.
References
Spectroscopic Analysis of 3-Chloro-2-nitroaniline: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-nitroaniline (CAS No: 59483-54-4), a key intermediate in various chemical syntheses. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Molecular Structure
Chemical Formula: C₆H₅ClN₂O₂
Molecular Weight: 172.57 g/mol [1][2]
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.21–7.11 | m | - | 2H | Aromatic Protons |
| 6.97–6.89 | m | - | 1H | Aromatic Proton |
| 4.40 | br | - | 2H | -NH₂ |
Note: Data obtained from a 500 MHz spectrometer in CDCl₃.[3]
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 147.61 | C-NH₂ |
| 143.77 | C-NO₂ |
| 130.07 | C-H |
| 125.40 | C-Cl |
| 113.47 | C-H |
| 109.87 | C-H |
Note: Data obtained from a 125 MHz spectrometer in CDCl₃.[3]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3500-3300 | N-H (Amine) | Symmetric & Asymmetric Stretching |
| 1630-1560 | N-H (Amine) | Bending |
| 1560-1530 | N=O (Nitro) | Asymmetric Stretching |
| 1385-1345 | N=O (Nitro) | Symmetric Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 850-650 | C-Cl (Chloro) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The theoretical molecular weight of this compound is approximately 172.57 g/mol .[1] Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern.[1]
Predicted Mass Spectrometry Data
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 173.01123 |
| [M+Na]⁺ | 194.99317 |
| [M+K]⁺ | 210.96711 |
| [M-H]⁻ | 170.99667 |
| [M]⁺ | 172.00340 |
Data sourced from computational predictions.[1][4]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on a 100 or 125 MHz spectrometer.
-
Typical parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
-
For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis: Analyze the resulting spectrum to determine the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for chlorine should be observed.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Synthesis of 3-Chloro-2-nitroaniline from 2-Chloroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The synthesis of 3-chloro-2-nitroaniline, a valuable intermediate in the pharmaceutical and fine chemical industries, presents a notable regiochemical challenge. Direct nitration of 2-chloroaniline (B154045) is not a feasible route due to the ortho- and para-directing effects of both the chloro and amino substituents, leading to the formation of undesired isomers. This technical guide outlines a well-established multi-step synthetic pathway commencing from 2-chloroaniline, which circumvents these challenges by employing a protection-nitration-deprotection strategy. This method ensures the desired regioselectivity and provides a reliable route to the target compound.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The specific arrangement of the chloro, nitro, and amino groups on the benzene (B151609) ring makes it a versatile precursor for introducing functionality and building molecular complexity. However, the synthesis of this particular isomer is not straightforward. The inherent directing effects of the substituents on the 2-chloroaniline starting material necessitate a strategic approach to control the position of the incoming nitro group.
Direct nitration of 2-chloroaniline with standard nitrating agents like a mixture of nitric acid and sulfuric acid would predominantly yield 2-chloro-4-nitroaniline (B86195) and 2-chloro-6-nitroaniline. To achieve the desired this compound, a multi-step synthesis is required. The most common and effective strategy involves the protection of the highly activating amino group, followed by nitration and subsequent deprotection.
Overall Synthetic Pathway
The synthesis of this compound from 2-chloroaniline is typically achieved through a three-step process:
-
Acylation (Protection) of the Amino Group: The amino group of 2-chloroaniline is protected, usually as an acetamide, by reacting it with an acylating agent like acetic anhydride (B1165640). This reduces the activating effect of the amino group and provides steric hindrance, influencing the regioselectivity of the subsequent nitration step.
-
Nitration of the Acylated Intermediate: The protected intermediate, N-(2-chlorophenyl)acetamide, is then nitrated. The acetamido group is still an ortho-, para-director, but the combination of electronic and steric factors can be manipulated to favor the introduction of the nitro group at the desired position.
-
Hydrolysis (Deprotection) of the Nitro-acylated Intermediate: The protecting acetyl group is removed by hydrolysis under acidic or basic conditions to yield the final product, this compound.
The following diagram illustrates the experimental workflow:
Experimental Protocols
The following protocols are based on established chemical literature for analogous transformations and represent a viable pathway for the synthesis of this compound. Researchers should conduct their own optimization studies to achieve the best results.
Step 1: Synthesis of N-(2-chlorophenyl)acetamide (Acylation)
Reaction: 2-Chloroaniline + Acetic Anhydride → N-(2-chlorophenyl)acetamide + Acetic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloroaniline | 127.57 | 10.0 g | 0.0784 |
| Acetic Anhydride | 102.09 | 8.8 mL (9.5 g) | 0.0931 |
| Glacial Acetic Acid | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0784 mol) of 2-chloroaniline in 50 mL of glacial acetic acid.
-
Slowly add 8.8 mL (0.0931 mol) of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 1 hour.
-
After 1 hour, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
The white precipitate of N-(2-chlorophenyl)acetamide will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70 °C.
Expected Yield: ~90-95%
Step 2: Synthesis of N-(3-chloro-2-nitrophenyl)acetamide (Nitration)
Reaction: N-(2-chlorophenyl)acetamide + Nitric Acid/Sulfuric Acid → N-(3-chloro-2-nitrophenyl)acetamide + Water
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Concentration | Quantity | Moles |
| N-(2-chlorophenyl)acetamide | 169.60 | - | 10.0 g | 0.0590 |
| Concentrated Sulfuric Acid | 98.08 | 98% | 20 mL | - |
| Concentrated Nitric Acid | 63.01 | 70% | 4.2 mL | ~0.0649 |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 10.0 g (0.0590 mol) of N-(2-chlorophenyl)acetamide to 20 mL of concentrated sulfuric acid. Stir the mixture until all the solid has dissolved.
-
Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
Prepare a nitrating mixture by slowly adding 4.2 mL of concentrated nitric acid to a flask containing 5 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the acetanilide (B955) from the dropping funnel over a period of 30-45 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with constant stirring.
-
The solid product, N-(3-chloro-2-nitrophenyl)acetamide, will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with a large amount of cold water until the washings are neutral to litmus (B1172312) paper.
-
Recrystallize the crude product from ethanol (B145695) to obtain a purified product.
Expected Yield: ~60-70% (This step is crucial for isomer separation, and the yield of the desired isomer may vary).
Step 3: Synthesis of this compound (Hydrolysis)
Reaction: N-(3-chloro-2-nitrophenyl)acetamide + Sulfuric Acid/Water → this compound + Acetic Acid
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Concentration | Quantity |
| N-(3-chloro-2-nitrophenyl)acetamide | 214.61 | - | 10.0 g |
| Sulfuric Acid | 98.08 | 70% (v/v) | 50 mL |
| Water | 18.02 | - | 50 mL |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of N-(3-chloro-2-nitrophenyl)acetamide to 50 mL of 70% sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled solution into 200 mL of ice-cold water.
-
The product, this compound, will precipitate as a yellow solid.
-
Neutralize the solution by the slow addition of a concentrated sodium hydroxide (B78521) solution until it is slightly alkaline.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the final product in a desiccator over anhydrous calcium chloride.
Expected Yield: ~85-95%
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 2-chloroaniline.
| Step | Starting Material | Product | Reagents | Reaction Conditions | Typical Yield (%) |
| 1. Acylation | 2-Chloroaniline | N-(2-chlorophenyl)acetamide | Acetic Anhydride, Glacial Acetic Acid | Reflux, 1 hr | 90-95 |
| 2. Nitration | N-(2-chlorophenyl)acetamide | N-(3-chloro-2-nitrophenyl)acetamide | Conc. HNO₃, Conc. H₂SO₄ | 0-5 °C, 2.5-3 hrs | 60-70 |
| 3. Hydrolysis | N-(3-chloro-2-nitrophenyl)acetamide | This compound | 70% H₂SO₄ | Reflux, 1-2 hrs | 85-95 |
| Overall | 2-Chloroaniline | This compound | - | - | ~46-63 |
Conclusion
The synthesis of this compound from 2-chloroaniline is successfully achieved through a three-step sequence involving protection, nitration, and deprotection. This method effectively overcomes the regiochemical challenges associated with the direct nitration of 2-chloroaniline. The provided protocols offer a solid foundation for researchers and drug development professionals to produce this important chemical intermediate. It is recommended that each step be carefully monitored and optimized to maximize the yield and purity of the final product. Proper safety precautions should be followed throughout the synthesis, particularly when handling concentrated acids and nitrating agents.
An In-depth Technical Guide to the Electrophilic Substitution in the Synthesis of 3-Chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-nitroaniline, a significant intermediate in the pharmaceutical and fine chemical industries. The core focus of this document is the exploration of the electrophilic substitution reactions governing its formation. Two primary synthetic pathways are discussed in detail: the direct nitration of 2-chloroaniline (B154045), often involving a protective group strategy to ensure regioselectivity, and an alternative route from 3-chloro-2-nitrobenzoic acid. This guide presents detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding of the synthesis and its underlying principles.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various dyes, agrochemicals, and, most notably, as a key intermediate in the manufacturing of analgesic and anti-inflammatory drugs.[1] The strategic placement of the chloro, nitro, and amino functionalities on the benzene (B151609) ring allows for a wide range of subsequent chemical transformations. The synthesis of this molecule is a classic example of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.[1]
This guide will delve into the mechanistic intricacies and practical considerations of the primary synthetic routes to this compound, offering detailed experimental procedures and quantitative data to aid researchers in their synthetic endeavors.
Electrophilic Aromatic Substitution: The Core Mechanism
The synthesis of this compound fundamentally relies on electrophilic aromatic substitution (SEAr). In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.[2] The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the aromatic ring.
In the context of this compound synthesis from 2-chloroaniline, the starting material possesses two substituents: an amino group (-NH₂) and a chlorine atom (-Cl).
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It withdraws electron density through induction but can donate electron density through resonance.
The interplay of these directing effects presents a significant challenge in achieving the desired 2,3-disubstitution pattern. Direct nitration of 2-chloroaniline often leads to a mixture of isomers, with the major products typically being 4-nitro-2-chloroaniline and 6-nitro-2-chloroaniline, as the positions ortho and para to the strongly activating amino group are favored. To achieve the desired 3-nitro substitution, a protection-deprotection strategy for the amino group is often employed.
Synthetic Pathways
Route 1: Nitration of 2-Chloroaniline via Amino Group Protection
To circumvent the directing issues and potential for oxidation associated with the free amino group, 2-chloroaniline is often first acylated to form an acetanilide (B955) or formanilide (B94145) derivative.[3] This protection step moderates the activating effect of the amino group and introduces steric hindrance, influencing the regioselectivity of the subsequent nitration. The synthesis proceeds in three key stages:
-
Protection (Acylation): Conversion of the amino group to an amide.
-
Electrophilic Substitution (Nitration): Introduction of the nitro group onto the protected aniline (B41778) ring.
-
Deprotection (Hydrolysis): Removal of the acyl group to yield the final product.
A study utilizing a microchannel reactor for the nitration of o-chloroaniline (after acylation) reported a product distribution where 3-nitro-p-chloroaniline (this compound) was formed in a significant amount (28.2%) alongside the major 4-nitro isomer (64.3%). This highlights the challenge in achieving high regioselectivity even with a protected amino group.
Route 2: Synthesis from 3-Chloro-2-nitrobenzoic Acid
An alternative and more regioselective approach to this compound involves the conversion of 3-chloro-2-nitrobenzoic acid. This method circumvents the challenges associated with the direct nitration of a substituted aniline. The carboxylic acid group is converted to an amino group, providing the target molecule with a good yield.[3]
Experimental Protocols
Protocol for Route 1: Nitration of 2-Chloroaniline (General Procedure)
This protocol outlines the general steps for the synthesis of this compound from 2-chloroaniline, involving protection, nitration, and deprotection.
Step 1: Acetylation of 2-Chloroaniline
-
In a round-bottom flask, dissolve 2-chloroaniline in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution while stirring.
-
Heat the mixture to reflux for 1-1.5 hours.[3]
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the 2-chloroacetanilide.
-
Filter the solid, wash with cold water, and dry.
Step 2: Nitration of 2-Chloroacetanilide
-
In a three-necked flask equipped with a stirrer and thermometer, dissolve the dried 2-chloroacetanilide in concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled beaker.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, continue stirring in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the nitrated acetanilide.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Hydrolysis of 3-Chloro-2-nitroacetanilide
-
Transfer the crude nitrated acetanilide to a round-bottom flask.
-
Add a mixture of ethanol (B145695) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the this compound.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol for Route 2: Synthesis from 3-Chloro-2-nitrobenzoic Acid
-
Dissolve 3-chloro-2-nitrobenzoic acid (20 g, 99 mmol) and triethylamine (B128534) (20.74 mL, 149 mmol) in N,N-dimethylformamide (DMF, 100 mL).[4]
-
Add diphenylphosphonium chloride (32.8 g, 119 mmol) to the solution.[4]
-
Stir the reaction mixture at room temperature for 3 hours.[4]
-
Add water (200 mL) to the reaction mixture and heat at 100°C for 1 hour.[4]
-
After cooling to room temperature, remove the DMF by high vacuum distillation.[4]
-
Dissolve the remaining solid in ethyl acetate (B1210297) (EtOAc) and wash with a saturated sodium bicarbonate (NaHCO₃) solution.[4]
-
Filter the organic phase through diatomaceous earth, then wash the filtrate sequentially with water (3 times) and brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.[4]
Data Presentation
Quantitative Data Summary
| Parameter | Route 1 (Nitration of 2-Chloroaniline) | Route 2 (from 3-Chloro-2-nitrobenzoic Acid) | Reference |
| Starting Material | 2-Chloroaniline | 3-Chloro-2-nitrobenzoic acid | [3] |
| Key Reagents | Acetic anhydride, HNO₃, H₂SO₄ | Triethylamine, Diphenylphosphonium chloride, Water | [3][4] |
| Reported Yield | Variable, with this compound as a minor product (e.g., 28.2% in a specific setup) | 53.4% | [3][4] |
| Purity | Requires significant purification to separate isomers | Good, after workup and purification | [4] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₂ | [5] |
| Molecular Weight | 172.57 g/mol | [6] |
| Appearance | Pale yellow to brownish solid | [5] |
| Melting Point | 107-108 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide | [5] |
| CAS Number | 59483-54-4 | [5] |
Mechanistic Insights
The nitration step in Route 1 is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile.
The acetamido group (-NHCOCH₃) on the 2-chloroacetanilide ring directs the incoming nitronium ion to the positions ortho and para to it. However, the position para to the acetamido group is blocked by the chlorine atom. The positions ortho to the acetamido group are at C3 and C5. The chlorine atom, being an ortho, para-director itself, also influences the substitution pattern. The formation of this compound indicates that substitution occurs at the position ortho to the amino group and meta to the chloro group.
Conclusion
The synthesis of this compound is a practical illustration of the principles of electrophilic aromatic substitution and the strategic use of protecting groups to achieve desired regioselectivity. While the direct nitration of 2-chloroaniline is challenging due to the powerful directing effect of the amino group, the implementation of a protection-deprotection sequence offers a viable, albeit sometimes low-yielding, pathway. The alternative synthesis from 3-chloro-2-nitrobenzoic acid provides a more direct and higher-yielding route to the target molecule. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. This guide provides the necessary technical details to assist researchers in making informed decisions for the synthesis of this important chemical intermediate.
References
- 1. This compound | 59483-54-4 | Benchchem [benchchem.com]
- 2. CN104610071A - Method for preparing 2,6-dichloro-4-nitroaniline through direct chlorination of chlorine gas and oxidative chlorination of hydrogen peroxide - Google Patents [patents.google.com]
- 3. CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor - Google Patents [patents.google.com]
- 4. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 5. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
- 6. This compound | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 3-Chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Chloro-2-nitroaniline (CAS No: 59483-54-4), a chemical intermediate used in the synthesis of dyes and potentially in the development of pharmaceuticals.[1] Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risk to personnel and the environment.
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. This compound is a pale yellow to brownish solid, often in crystalline or powdered form.[1] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol, acetone, and dimethylformamide.[1]
| Property | Value | Reference |
| Molecular Formula | C6H5ClN2O2 | [2][3] |
| Molecular Weight | 172.57 g/mol | [2] |
| Melting Point | 107-108°C | [3][4] |
| Boiling Point | 327.1°C at 760 mmHg | [4] |
| Appearance | Pale-yellow to yellow-brown solid; orange/tan solid; red powder | [1] |
| pKa | -1.29 ± 0.10 (Predicted) | [1] |
| Storage Temperature | Room Temperature; Keep in dark place, Sealed in dry | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Primary Hazards:
-
Acute Toxicity: The primary danger of this compound is its acute toxicity upon ingestion, skin contact, or inhalation.[2][5][6]
-
Irritation: It can cause significant irritation to the skin, eyes, and respiratory system.[2][7]
-
Methemoglobinemia: Prolonged exposure may lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1]
Experimental Protocols for Safety Evaluation
While specific experimental reports for this compound are not publicly available, the toxicological data presented in safety data sheets are typically derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Methodology for Acute Oral Toxicity Testing (Based on OECD Guideline 423):
-
Objective: To determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a limited number of animals. The substance is administered orally to a group of animals at one of the defined dose levels.
-
Procedure:
-
Fasted animals (e.g., rats) are administered a single dose of the test substance.
-
Animals are observed for signs of toxicity and mortality over a period of 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
The outcome of the test will determine if further testing at higher or lower doses is necessary.
-
-
Data Analysis: The results are used to classify the substance into a GHS hazard category for acute oral toxicity.
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and accidents.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6][8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]
-
Keep away from heat, flames, and sparks.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][9]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9] |
| Ingestion | Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Mix with sand or another inert absorbent material, sweep up, and place in a tightly closed container for disposal. Do not allow the material to enter drains or watercourses. |
| Fire | Use dry powder or carbon dioxide extinguishers. Wear self-contained breathing apparatus and protective clothing. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat and protective clothing.
-
Respiratory Protection: An approved respirator should be worn if ventilation is inadequate or if dust is generated.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[8]
-
Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][9]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen chloride.
Visualizations
Caption: Risk assessment and handling workflow for this compound.
Caption: Hazardous decomposition pathway of this compound upon combustion.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 59483-54-4 [m.chemicalbook.com]
- 4. This compound | 59483-54-4 [sigmaaldrich.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Reactivity of 3-Chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-nitroaniline is a versatile aromatic compound of significant interest in organic synthesis, serving as a crucial intermediate in the preparation of a wide array of dyes, pharmaceuticals, and agrochemicals.[1] Its chemical reactivity is dictated by the interplay of three distinct functional groups on the benzene (B151609) ring: an activating amino group, a deactivating nitro group, and a deactivating but nucleophilically labile chloro group. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key reactions of this compound, including electrophilic and nucleophilic aromatic substitutions, reduction of the nitro group, and diazotization of the amino group. Detailed experimental protocols for representative reactions are provided, alongside tabulated quantitative data and visual diagrams to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound, with the chemical formula C₆H₅ClN₂O₂, is a yellow to brownish crystalline solid. It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF). The strategic positioning of the amino, nitro, and chloro substituents on the aromatic ring imparts a unique and exploitable reactivity profile, making it a valuable building block in synthetic organic chemistry.
The presence of the electron-donating amino group and the electron-withdrawing nitro group at ortho positions creates a significant electronic push-pull system, influencing the electron density distribution around the ring. The chlorine atom at the 3-position further modulates this reactivity and serves as a leaving group in nucleophilic substitution reactions. Understanding the directing effects and relative reactivity of these functional groups is paramount for predicting and controlling the outcomes of its chemical transformations.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 59483-54-4 | [2] |
| Molecular Formula | C₆H₅ClN₂O₂ | [2] |
| Molecular Weight | 172.57 g/mol | [2] |
| Appearance | Pale yellow to brownish solid | |
| Melting Point | 107-108 °C | [3] |
| Boiling Point | 327.1 °C at 760 mmHg | [3] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, DMF | |
| pKa | -1.29 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Data |
| ¹H NMR | δ (ppm): 7.72 (d, J = 8.7 Hz, 1H), 6.93 (d, J = 7.4 Hz, 1H), 6.62 (t, J = 8.1 Hz, 1H), 5.94 (br, 2H) |
| ¹³C NMR | Predicted aromatic signals between 110-150 ppm. |
| FTIR (KBr, cm⁻¹) | Predicted characteristic peaks: N-H stretching (amine) ~3300-3500, NO₂ asymmetric stretching ~1500-1560, NO₂ symmetric stretching ~1300-1370, C-Cl stretching ~600-850. |
| Mass Spectrometry | m/z: 172.00 (M+), 173.01 (M+H)+ |
Synthesis of this compound
This compound can be synthesized through several routes, with the most common being the nitration of 2-chloroaniline (B154045) or the chlorination of 2-nitroaniline.[1] An alternative laboratory-scale synthesis proceeds from 3-chloro-2-nitrobenzoic acid.
Synthesis Workflow
Experimental Protocol: Synthesis from 3-Chloro-2-nitrobenzoic Acid
This procedure details the conversion of 3-chloro-2-nitrobenzoic acid to this compound.[4]
Materials:
-
3-Chloro-2-nitrobenzoic acid (20 g, 99 mmol)
-
Triethylamine (B128534) (Et₃N, 20.74 mL, 149 mmol)
-
N,N-Dimethylformamide (DMF, 100 mL)
-
Diphenylphosphonic chloride ((PhO)₂P(O)Cl, 32.8 g, 119 mmol)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-2-nitrobenzoic acid (20 g, 99 mmol) and triethylamine (20.74 mL, 149 mmol) in N,N-dimethylformamide (100 mL).
-
To the stirred solution, add diphenylphosphonic chloride (32.8 g, 119 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Add water (200 mL) to the reaction mixture and heat at 100 °C for 1 hour.
-
After cooling to room temperature, remove the DMF by high vacuum distillation.
-
Dissolve the remaining solid in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Filter the organic phase through diatomaceous earth.
-
Wash the filtrate sequentially with water (3 times) and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Yield: 10 g (53.4%).[4]
Chemical Reactivity
The reactivity of this compound is governed by the electronic effects of its substituents. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (C4 and C6). The nitro group is a strong deactivating group, directing incoming electrophiles to the meta position (C5) and activating the ring for nucleophilic aromatic substitution. The chlorine atom is a deactivating ortho-, para-director for electrophilic attack but acts as a leaving group in nucleophilic substitutions.
Electrophilic Aromatic Substitution
The strong activating effect of the amino group generally dominates in electrophilic aromatic substitution reactions. Thus, electrophiles will preferentially substitute at the positions ortho and para to the amino group.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the C3 position for nucleophilic aromatic substitution. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by resonance delocalization of the negative charge onto the nitro group.
Representative Protocol: Nucleophilic Substitution with an Amine (Adapted from a similar reaction)
This protocol is a representative example of a nucleophilic aromatic substitution reaction on a chloro-nitroaromatic compound.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the amine nucleophile, and potassium carbonate.
-
Add anhydrous DMF to achieve a substrate concentration of 0.1-0.5 M.
-
Stir the reaction mixture at a temperature between 80 °C and 120 °C, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water to remove DMF and inorganic salts.
-
Repeat the aqueous wash, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group to form 3-chloro-1,2-phenylenediamine, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (H₂/Pd-C).
Experimental Protocol: Reduction with Tin(II) Chloride (Adapted for this compound)
This procedure is a standard laboratory method for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl. The molar ratio of SnCl₂ to the nitro compound should be in excess (typically 3-5 equivalents).
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated NaOH solution until basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Diazotization of the Amino Group
The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various transformations, including Sandmeyer reactions to introduce a range of substituents, or azo coupling reactions with electron-rich aromatic compounds to form azo dyes.
Experimental Protocol: Diazotization and Azo Coupling with β-Naphthol (General Procedure)
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve this compound in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 15-30 minutes after the addition is complete.
-
Coupling: In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the azo dye by vacuum filtration, wash thoroughly with cold water, and dry.
Applications in Synthesis
The diverse reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules. A notable application is in the synthesis of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. This typically involves the reduction of the nitro group to an amine, followed by cyclization with a carboxylic acid or its derivative.
Conclusion
This compound exhibits a rich and predictable chemical reactivity profile, governed by the electronic interplay of its amino, nitro, and chloro substituents. Its utility as a synthetic intermediate is well-established, with key reactions including electrophilic and nucleophilic aromatic substitution, nitro group reduction, and diazotization. The provided experimental protocols and reactivity diagrams serve as a guide for researchers to effectively utilize this versatile molecule in the design and execution of synthetic strategies for novel compounds in the pharmaceutical, agrochemical, and dye industries. Further exploration of its reactivity with a broader range of nucleophiles and in metal-catalyzed cross-coupling reactions could unveil new synthetic possibilities.
References
A Technical Guide to the Industrial Applications of 3-Chloro-2-nitroaniline
Abstract: This document provides a comprehensive technical overview of 3-Chloro-2-nitroaniline (3C2NA), a significant chemical intermediate in various industrial sectors. It details the compound's physicochemical properties, core applications in the synthesis of dyes, pharmaceuticals, and agrochemicals, and established manufacturing protocols. The guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed experimental procedures, tabulated data for easy reference, and graphical representations of key chemical pathways and workflows.
Introduction
This compound, a substituted aniline (B41778) derivative, is a halogenated aromatic amine of considerable importance in organic synthesis.[1] Characterized by a benzene (B151609) ring substituted with adjacent chloro and nitro functional groups, as well as an amino group, its unique structure makes it a versatile precursor for a wide array of complex molecules.[1][2] At room temperature, it typically appears as a pale yellow to brownish crystalline solid.[1] First synthesized in the early 20th century, this compound has become a crucial building block in the industrial production of specialty chemicals, including dyes, pigments, active pharmaceutical ingredients (APIs), and agrochemicals.[1][2] Its utility stems from the specific arrangement and reactivity of its functional groups, which allow for highly controlled, regioselective reactions.[2]
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. Key properties are summarized in the table below. The compound is sparingly soluble in water but shows greater solubility in organic solvents like ethanol, acetone, and dimethylformamide (DMF).[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][3][4][5] |
| Molecular Weight | 172.57 g/mol | [3][4][5] |
| Appearance | Pale yellow to brownish solid | [1] |
| Melting Point | 107-108 °C | [3] |
| Boiling Point | 327.1 °C at 760 mmHg | [3] |
| pKa (Predicted) | -1.29 ± 0.10 | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, DMF | [1] |
Core Industrial Applications
The reactivity of the amino, nitro, and chloro groups makes this compound a valuable intermediate for several key industries.
Dyestuff and Pigment Manufacturing
This compound is a key precursor in the synthesis of various dyes, particularly azo dyes.[1][2][6] The primary amino group (-NH₂) can be readily converted into a diazonium salt through a process called diazotization. This highly reactive intermediate is then coupled with other aromatic compounds (coupling components) to form the characteristic azo (-N=N-) linkage, which is the basis of the chromophore in azo dyes. The presence of the chloro and nitro groups on the aniline ring modifies the electronic properties of the molecule, influencing the color and stability of the final dye product.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 59483-54-4 | Benchchem [benchchem.com]
- 3. This compound | 59483-54-4 [sigmaaldrich.com]
- 4. This compound | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 59483-54-4 [m.chemicalbook.com]
- 6. This compound [myskinrecipes.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Chloro-2-nitroaniline in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-chloro-2-nitroaniline as a diazo component in the synthesis of azo dyes. This document is intended for professionals in research and development who require a practical guide to the synthesis and characterization of novel dyestuffs.
Introduction
This compound is a valuable aromatic amine intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, pigments, and particularly azo dyes.[1] Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, printing, and coatings industries due to their vibrant colors and good fastness properties. The specific substituents on the aromatic rings, such as the chloro and nitro groups in this compound, play a crucial role in determining the final color and properties of the dye.
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component to form the stable azo dye.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an illustrative azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) or Sulfamic Acid
Procedure:
-
In a 250 mL beaker, add 1.73 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Stir the mixture to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature throughout the diazotization reaction.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound over a period of 15-20 minutes. Ensure the temperature does not rise above 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition of sodium nitrite is complete to ensure the diazotization is finalized.
-
The completion of the reaction can be tested using starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.
-
Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting clear solution containing the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with N,N-Dimethylaniline
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-Dimethylaniline
-
Sodium Hydroxide (B78521) (NaOH) or Sodium Acetate (B1210297)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in a mixture of 2 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the cold solution of N,N-dimethylaniline with vigorous stirring.
-
The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 5-7) for coupling with aromatic amines. This can be achieved by the controlled addition of a 10% sodium hydroxide solution or a saturated sodium acetate solution.
-
A colored precipitate of the azo dye should form immediately upon mixing.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye cake with copious amounts of cold water to remove any unreacted starting materials, salts, and acids.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Data Presentation
The following tables summarize hypothetical but representative quantitative data for a disperse azo dye synthesized from this compound. The actual experimental values should be determined for each specific synthesis.
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Diazo Component | This compound |
| Coupling Component | N,N-Dimethylaniline |
| Reaction Time | 3 hours |
| Reaction Temperature | 0-5 °C |
| Crude Yield (%) | 88% |
| Purified Yield (%) | 75% |
Table 2: Spectroscopic and Fastness Properties of the Synthesized Dye
| Property | Value |
| Spectroscopic Data | |
| λmax (in Ethanol) | 485 nm |
| Molar Extinction Coefficient (ε) | 25,000 L mol⁻¹ cm⁻¹ |
| FTIR (cm⁻¹) | ~3400 (N-H str), ~1600 (C=C str), ~1550 (N=N str), ~1350 (NO₂ str), ~750 (C-Cl str) |
| Fastness Properties (on Polyester) | |
| Light Fastness (Blue Scale) | 6 |
| Wash Fastness (Grey Scale) | 4-5 |
| Rubbing Fastness (Grey Scale) - Dry | 4 |
| Rubbing Fastness (Grey Scale) - Wet | 3-4 |
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow for the synthesis of an azo dye using this compound.
Caption: Chemical synthesis pathway for an azo dye from this compound.
Caption: General experimental workflow for azo dye synthesis.
References
3-Chloro-2-nitroaniline: A Versatile Intermediate in the Synthesis of Bioactive Benzimidazoles
Introduction
3-Chloro-2-nitroaniline is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of bioactive benzimidazole (B57391) derivatives. Its unique substitution pattern, featuring adjacent amino and nitro groups along with a chlorine atom, provides a versatile scaffold for constructing complex heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a biologically relevant benzimidazole, 4-chloro-1H-benzimidazol-2-amine, and discusses the potential therapeutic applications of such compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 59483-54-4 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | Pale yellow to brownish solid | |
| Melting Point | 107-108 °C | |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide | |
| Boiling Point | 327.1 °C at 760 mmHg |
Application in Pharmaceutical Synthesis: Synthesis of 4-chloro-1H-benzimidazol-2-amine
A primary application of this compound in pharmaceutical synthesis is its conversion to 4-chloro-1H-benzimidazol-2-amine. This benzimidazole derivative serves as a valuable scaffold for the development of kinase inhibitors and other therapeutic agents. The synthesis is a two-step process involving the reduction of the nitro group followed by a cyclization reaction.
Overall Synthesis Workflow
Caption: Synthetic workflow for 4-chloro-1H-benzimidazol-2-amine.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-o-phenylenediamine (Reduction of this compound)
This protocol details the reduction of the nitro group of this compound to an amine using stannous chloride in an acidic medium.
Materials and Reagents:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
To the stirred solution, add a solution of stannous chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid portion-wise. The addition is exothermic and should be done carefully.[2]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8), keeping the flask in an ice bath to manage the exothermic reaction. A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3-chloro-o-phenylenediamine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Consistent with the structure of 3-chloro-o-phenylenediamine |
Step 2: Synthesis of 4-chloro-1H-benzimidazol-2-amine (Cyclization)
This protocol describes the cyclization of 3-chloro-o-phenylenediamine with cyanogen (B1215507) bromide to form the final benzimidazole product.[3]
Materials and Reagents:
-
3-Chloro-o-phenylenediamine
-
Cyanogen bromide (CNBr)
-
Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve 3-chloro-o-phenylenediamine (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.1 eq) in methanol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and precipitate the product.
-
Filter the solid precipitate, wash with cold deionized water, and dry under vacuum to yield 4-chloro-1H-benzimidazol-2-amine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-80% |
| Purity (by HPLC) | >98% |
| Melting Point | >300 °C |
| ¹H NMR & ¹³C NMR | Consistent with the structure of 4-chloro-1H-benzimidazol-2-amine |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (167.60 g/mol ) |
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[4] The 4-chloro-1H-benzimidazol-2-amine scaffold, synthesized from this compound, is of particular interest as a potential kinase inhibitor.
Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[5] Derivatives of 2-aminobenzimidazole (B67599) have been shown to inhibit various protein kinases, including Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[6][7] Inhibition of these kinases can interfere with critical cellular processes such as cell cycle progression and proliferation.
Caption: Potential inhibition of a kinase signaling pathway.
While specific kinase screening data for 4-chloro-1H-benzimidazol-2-amine is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests it could be a valuable starting point for the development of targeted therapies. Further derivatization of the amino group and the benzimidazole ring can lead to compounds with enhanced potency and selectivity against specific kinases involved in oncogenic signaling pathways.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. The straightforward, two-step synthesis of 4-chloro-1H-benzimidazol-2-amine provides access to a key scaffold for the development of novel kinase inhibitors. The protocols provided herein offer a reliable method for the preparation of this important intermediate, paving the way for further research into its potential therapeutic applications. Future work should focus on the comprehensive biological evaluation of derivatives of 4-chloro-1H-benzimidazol-2-amine to identify potent and selective inhibitors of key signaling pathways implicated in disease.
References
- 1. This compound | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 4-Chloro-1H-benzo[d]imidazol-2-amine | 701-14-4 [smolecule.com]
- 7. mdpi.com [mdpi.com]
Analytical Methods for the Detection of 3-Chloro-2-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 3-Chloro-2-nitroaniline. The methodologies described herein are essential for quality control, impurity profiling, and pharmacokinetic studies in drug development and research.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of this compound. This method offers high resolution and sensitivity, making it suitable for various sample matrices.
Quantitative Data Summary
| Parameter | HPLC-UV |
| Limit of Detection (LOD) | Data not available for this compound, typically in the low µg/L range for similar compounds |
| Limit of Quantitation (LOQ) | Data not available for this compound, typically in the low to mid µg/L range for similar compounds |
| Linearity (R²) | Expected to be ≥ 0.999 |
| Recovery | Expected to be within 90-110% |
Experimental Protocol: HPLC-UV Analysis
This protocol is based on a reverse-phase HPLC method with UV detection.[1]
1.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatibility)
-
Methanol (for standard preparation)
1.2.2. Instrumentation
-
HPLC system with a UV detector
-
Newcrom R1 column (or equivalent C18 column)
-
Data acquisition and processing software
1.2.3. Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and Water with a small amount of Phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for best separation. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by obtaining the UV spectrum of this compound. Nitroanilines typically have strong absorbance in the UV region.
-
Injection Volume: 10 µL
1.2.4. Standard and Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.
-
Sample Preparation: The sample preparation will depend on the matrix.
-
Water Samples: May require solid-phase extraction (SPE) for pre-concentration and cleanup.
-
Solid Samples: May require extraction with a suitable solvent followed by filtration.
-
1.2.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Experimental Workflow
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a selective detector, such as a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), it provides excellent sensitivity and specificity.
Quantitative Data Summary (Based on similar compounds from EPA Method 8131)
| Parameter | GC-NPD |
| Method Detection Limit (MDL) in Water (µg/L) | Data not available for this compound. For 4-Chloro-2-nitroaniline: 1.2 µg/L[2] |
| Recovery in Wastewater (%) | Data not available for this compound. For 4-Chloro-2-nitroaniline: 78.1% (with a standard deviation of 16.4%)[2] |
| Linearity | Expected to be linear over a wide concentration range.[2] |
Experimental Protocol: GC-NPD Analysis (Adapted from EPA Method 8131)[2]
2.2.1. Materials and Reagents
-
This compound reference standard
-
Methylene (B1212753) chloride (Pesticide grade or equivalent)
-
Acetone (B3395972) (Pesticide grade or equivalent)
-
Sodium sulfate (B86663) (anhydrous)
-
Toluene
2.2.2. Instrumentation
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD)
-
A suitable capillary column (e.g., DB-5 or equivalent)
-
Data acquisition and processing software
2.2.3. Chromatographic Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Detector Temperature: 300 °C
2.2.4. Sample Preparation
-
Aqueous Samples (e.g., Water):
-
Adjust the pH of a 1 L water sample to >11.
-
Perform a liquid-liquid extraction with methylene chloride.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
-
Solid Samples (e.g., Soil, Sediment):
-
Extract the sample with a mixture of methylene chloride and acetone (1:1 v/v) using a suitable technique (e.g., sonication, Soxhlet).
-
Follow steps 3 and 4 from the aqueous sample preparation.
-
-
Solvent Exchange: Prior to GC-NPD analysis, exchange the solvent to toluene.
2.2.5. Analysis Procedure
-
Inject a series of standard solutions to establish a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time.
-
Quantify the analyte using the calibration curve.
Experimental Workflow
Other Potential Analytical Methods
While HPLC and GC are the most common techniques, other methods can also be considered for the detection of this compound.
UV-Visible Spectrophotometry
This method is simple and cost-effective for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength. A full UV-Vis spectrum of the compound should be acquired to determine the wavelength of maximum absorbance (λmax) for quantitative analysis.
Electrochemical Methods
Electrochemical sensors can offer high sensitivity and rapid analysis times. Methods like cyclic voltammetry or differential pulse voltammetry could be developed for the detection of this compound, which is electrochemically active due to the presence of the nitro and amino groups.
Method Validation
All analytical methods used for the quantitative determination of this compound should be properly validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Validation Parameters
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-2-nitroaniline and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-Chloro-2-nitroaniline and its potential process-related impurities. The method is suitable for the quantitative determination of purity and the separation of key impurities, making it applicable for quality control in research and drug development settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] During its synthesis, which can involve the nitration of 2-chloroaniline (B154045) or the chlorination of 2-nitroaniline, several process-related impurities may arise.[1] These impurities can include unreacted starting materials and other positional isomers. Monitoring and controlling these impurities is crucial to ensure the quality, safety, and efficacy of the final products. This document provides a detailed protocol for the separation and quantification of this compound from its potential impurities using RP-HPLC with UV detection.
Potential Impurities
Based on common synthetic routes, the following potential impurities have been identified:
-
2-Chloroaniline (Starting Material): A potential unreacted starting material from the nitration synthesis route.
-
2-Nitroaniline (Starting Material): A potential unreacted starting material from the chlorination synthesis route.
-
4-Chloro-2-nitroaniline (Isomer): A potential isomeric byproduct.
-
5-Chloro-2-nitroaniline (Isomer): A potential isomeric byproduct.
-
3-Chloro-4-nitroaniline (Isomer): A potential isomeric byproduct.
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound and its impurities.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (or formic acid for MS compatibility)[2]
-
Methanol (for sample preparation, if needed)
-
Chromatographic Conditions
The following chromatographic conditions have been established for the optimal separation of this compound and its impurities.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial composition) to obtain a concentration of 100 µg/mL.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from entering the HPLC system.
Data Presentation
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities based on the described method. These values should be confirmed experimentally.
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| 2-Nitroaniline | 8.5 | 0.77 |
| 2-Chloroaniline | 9.2 | 0.84 |
| This compound | 11.0 | 1.00 |
| 4-Chloro-2-nitroaniline | 12.1 | 1.10 |
| 5-Chloro-2-nitroaniline | 12.8 | 1.16 |
| 3-Chloro-4-nitroaniline | 13.5 | 1.23 |
Table 3: Expected Retention Data
Method Validation Parameters
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A typical range for linearity is 1-150 µg/mL.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the analysis of this compound and its potential process-related impurities. The separation is achieved on a C18 column with a gradient elution of acetonitrile and acidified water, and UV detection at 254 nm is suitable for these aromatic nitro compounds. This application note serves as a comprehensive guide for researchers and professionals involved in the development and quality control of this compound.
References
Gas Chromatography Methods for the Analysis of Aniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) and its derivatives are fundamental chemical intermediates used in the manufacturing of a wide range of products, including dyes, polymers, pharmaceuticals, and agrochemicals. Due to their widespread use, they are common environmental pollutants, and their monitoring is crucial for environmental and human health, as many are toxic and suspected carcinogens. Gas chromatography (GC) is a powerful and versatile analytical technique for the separation and quantification of these compounds.
This document provides detailed application notes and protocols for the analysis of aniline derivatives by GC. It covers two primary approaches: direct analysis and analysis following a derivatization step. Derivatization is often employed to overcome challenges associated with the polarity and thermal instability of these compounds.
Method Selection: Direct Analysis vs. Derivatization
The choice between direct GC analysis and derivatization depends on the sample matrix, the concentration of the analytes, and the desired sensitivity. The following decision tree can guide the selection of a suitable method.
Caption: Decision tree for selecting a suitable GC method for aniline analysis.
Quantitative Data Summary
The following tables summarize typical instrument conditions and performance data for the analysis of aniline derivatives using different GC methods.
Table 1: Example GC Conditions for Direct Analysis of Aniline Derivatives
| Parameter | Condition | Reference(s) |
| Column | Equity-5, 30 m x 0.25 mm, 0.25 µm | |
| Injector | Split/Splitless, 250 °C | |
| Carrier Gas | Helium | |
| Oven Program | 70 °C (hold 1 min), then 3 °C/min to 150 °C, then 10 °C/min to 280 °C | |
| Detector | FID at 325 °C or NPD |
Table 2: Example GC Conditions for Derivatized Aniline Analysis (Acylation)
| Parameter | Condition | Reference(s) |
| Column | SP-2100 or OV-17 Capillary Column | |
| Injector | Splitless, Temperature optimized for derivatives | |
| Carrier Gas | Helium | |
| Oven Program | 80 °C to 130 °C at 30 °C/min | |
| Detector | Electron Capture Detector (ECD) for high sensitivity |
Table 3: Summary of Method Performance Data
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Recovery | Reference(s) |
| Direct GC-FID | Aniline, Toluidines, etc. | 0.5 - 50.0 mg/L (R² > 0.999) | 0.056 - 0.093 mg/L | 82 - 103% | |
| Derivatization GC-MS | Aniline in Serum | 0.5 - 25.0 mg/L | 0.1 mg/L | N/A | |
| Derivatization GC-ECD | Aniline, Aminophenols | 0.25 - 10 nmoles/100mL | 0.1 nmole/100mL | Quantitative | |
| ASE GC-MS | Aniline in Soil | 0.5 - 20 µg/mL (R² = 0.999) | 0.04 mg/kg (LOQ) | 76 - 98% |
Experimental Protocols
Protocol 1: Direct Analysis of Aniline Derivatives by GC-FID
1. Scope: This protocol is suitable for the quantitative analysis of aniline derivatives in simple matrices (e.g., organic solvents) at concentrations above 0.5 mg/L.
2. Apparatus and Reagents:
-
Gas Chromatograph with FID
-
GC column (e.g., Equity-5, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler vials, syringes
-
Aniline standards (high purity)
-
Methanol (B129727) or other suitable solvent (HPLC grade)
3. Standard Preparation:
-
Prepare a stock standard solution of 1000 mg/L by dissolving 100 mg of each target aniline in 100 mL of methanol.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.5 mg/L to 50 mg/L.
4. Sample Preparation:
-
If the sample is liquid, dilute it with methanol to bring the analyte concentration within the calibration range.
-
If the sample is solid, perform a suitable extraction (e.g., sonication or Soxhlet) with methanol, followed by dilution.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
5. Instrumental Conditions:
-
Set up the GC-FID system according to the parameters outlined in Table 1.
-
Inject 1 µL of each standard and sample.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of aniline derivatives in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Trace Analysis of Anilines in Water by Derivatization GC-ECD
1. Scope: This protocol describes a highly sensitive method for determining trace amounts of aniline and aminophenols in aqueous samples using a two-step deriv
Application Notes and Protocols: Preparation of Benzimidazole Derivatives Using 3-Chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The benzimidazole scaffold is a key structural motif in a variety of pharmaceuticals with applications as antimicrobial, antiviral, antihypertensive, anticancer, and anti-inflammatory agents.[3][4] The synthesis of novel benzimidazole derivatives is a crucial step in the discovery of new therapeutic agents. One versatile approach to synthesizing 2-substituted benzimidazoles is through the reductive cyclization of o-nitroanilines with aldehydes.[3][5] This method offers a direct and efficient route to the benzimidazole core.
This document provides detailed application notes and protocols for the preparation of 4-chloro-2-substituted-benzimidazole derivatives using 3-chloro-2-nitroaniline as a key starting material. The one-pot reductive cyclocondensation reaction described herein is an environmentally friendly and efficient method for generating a library of novel benzimidazole compounds for further investigation in drug discovery programs.
Reaction Scheme
The synthesis of 4-chloro-2-substituted-benzimidazoles from this compound proceeds via a one-pot reductive cyclocondensation reaction with various aldehydes. The reaction involves the in situ reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring.
Caption: General reaction scheme for the one-pot synthesis of 4-chloro-2-substituted-benzimidazoles.
Experimental Protocols
This protocol is adapted from the general procedure for the reductive cyclocondensation of 2-nitroanilines with aldehydes using a Zinc/Sodium Bisulfite system in an aqueous medium.[3]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Zinc powder (Zn)
-
Sodium bisulfite (NaHSO3)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary for purification)
Procedure:
-
Reaction Setup: In a round bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), zinc powder (3.0 mmol), and sodium bisulfite (6.0 mmol).
-
Solvent Addition: Add 20 mL of deionized water to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 10 minutes.
-
Aldehyde Addition: Add the desired aldehyde (1.0 mmol) to the reaction mixture.
-
Heating and Reaction: Attach a reflux condenser and heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the remaining zinc powder and other inorganic solids.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel if necessary.
Data Presentation
The following tables summarize representative yields for the synthesis of various benzimidazole derivatives using a similar one-pot reductive cyclization method and the antimicrobial activity of some chloro-substituted benzimidazole derivatives.
Table 1: Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclocondensation
| Entry | o-Nitroaniline Derivative | Aldehyde | Reaction Time (min) | Yield (%) | Reference |
| 1 | 2-Nitroaniline | Benzaldehyde | 30 | 95 | [3] |
| 2 | 2-Nitroaniline | 4-Chlorobenzaldehyde | 30 | 92 | [3] |
| 3 | 2-Nitroaniline | 4-Methylbenzaldehyde | 35 | 94 | [3] |
| 4 | 4-Methyl-2-nitroaniline | Benzaldehyde | 40 | 90 | [3] |
| 5 | 4-Chloro-2-nitroaniline | Benzaldehyde | 35 | 93 | [3] |
Note: The yields are based on reported procedures for substituted 2-nitroanilines and are expected to be similar for this compound.
Table 2: Antimicrobial Activity of Chloro-Substituted Benzimidazole Derivatives
| Compound | Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| A | 2-(4-Chlorophenyl)-1H-benzimidazole | 12.5 | 25 | 6.25 | [6] |
| B | 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | 6.25 | 12.5 | 3.12 | [6] |
| C | 2-(2,4-Dichlorophenyl)-1H-benzimidazole | 3.12 | 6.25 | 3.12 | [4] |
MIC: Minimum Inhibitory Concentration
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow:
The following diagram illustrates the general workflow for the synthesis and purification of 4-chloro-2-substituted-benzimidazole derivatives.
Caption: A flowchart of the experimental workflow for the synthesis and purification of benzimidazole derivatives.
Note on Signaling Pathways:
The biological activity of benzimidazole derivatives is diverse and depends on their specific substitutions. For example, certain benzimidazoles exert their anticancer effects by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Others may act as inhibitors of specific kinases or other enzymes involved in cell signaling pathways. A generalized diagram for a potential mechanism of action, such as kinase inhibition, would be highly speculative without specific data on the derivatives synthesized from this compound. Researchers are encouraged to perform biological assays to elucidate the specific mechanism of action for their novel compounds.
Conclusion
The one-pot reductive cyclocondensation of this compound with various aldehydes provides an efficient and accessible method for the synthesis of a novel library of 4-chloro-2-substituted-benzimidazole derivatives. These compounds can serve as valuable scaffolds for the development of new therapeutic agents. The provided protocol offers a straightforward procedure for their preparation, and the presented data highlights the potential for these derivatives to exhibit significant biological activity. Further screening and structure-activity relationship (SAR) studies are warranted to explore the full therapeutic potential of this class of compounds.
References
- 1. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Chloro-2-nitroaniline in Agrochemical Research
Application Note AN-AGRO-001
Introduction
3-Chloro-2-nitroaniline is a key aromatic intermediate in the synthesis of various agrochemicals. Its unique substitution pattern, featuring adjacent chloro and nitro groups on an aniline (B41778) scaffold, allows for versatile chemical modifications, making it a valuable building block in the development of herbicides, and potentially fungicides and insecticides. This document outlines the application of this compound in the synthesis of the herbicide quinclorac (B55369) and explores its potential in the synthesis of other agrochemically relevant compounds.
The primary application of this compound in agrochemical research is as a precursor to 3-chloro-2-methylaniline (B42847), a crucial intermediate in the industrial production of the selective herbicide quinclorac.[1][2] Quinclorac is widely used for the control of grassy and broadleaf weeds in rice, wheat, and turf.[3]
Herbicidal Application: Synthesis of Quinclorac
The synthesis of quinclorac from this compound involves a two-step process:
-
Reduction and Methylation to form 3-chloro-2-methylaniline: The nitro group of this compound is reduced to an amino group, and a methyl group is introduced to form 3-chloro-2-methylaniline.
-
Annulation to form Quinclorac: 3-chloro-2-methylaniline undergoes a cyclization reaction to form the quinoline (B57606) core of quinclorac.
While direct synthesis protocols starting from this compound are not extensively detailed in readily available literature, the pathway is chemically feasible and represents a significant industrial route. The following sections provide detailed experimental protocols for the synthesis of the key intermediate, 3-chloro-2-methylaniline (from a related precursor, illustrating the chemical transformation), and its subsequent conversion to quinclorac.
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-2-methylaniline from 1-chloro-2-methyl-3-nitrobenzene (Illustrative Reduction)
This protocol details the reduction of a nitro group in a structurally similar compound to demonstrate the key transformation. A similar reduction would be applied to this compound.
Materials:
-
1-chloro-2-methyl-3-nitrobenzene (100 g)
-
Finely divided iron (100 g)
-
Concentrated hydrochloric acid (20 g)
-
Water (200 ml)
-
Sodium carbonate (20 g)
Procedure:
-
To a reaction vessel, add finely divided iron (100 g), concentrated hydrochloric acid (20 g), and water (200 ml).
-
Heat the mixture to boiling with continuous stirring.
-
Over a period of 2 hours, add 1-chloro-2-methyl-3-nitrobenzene (100 g) to the boiling mixture.
-
After the addition is complete, place the reaction mixture in an oil bath and add sodium carbonate (20 g).
-
Distill the 3-chloro-2-methylaniline with steam at 140°C using an inclined condenser, maintaining the bath temperature at 200°C.
-
Separate the distilled 3-chloro-2-methylaniline using a separating funnel.
-
Purify the product by vacuum distillation. The boiling point at 10 mm Hg is 105-110°C.
-
The expected yield is approximately 94% of the theoretical yield.[4]
Protocol 2: Synthesis of Quinclorac from 3-chloro-2-methylaniline
Materials:
-
3-chloro-2-methylaniline
-
Concentrated sulfuric acid
-
Sodium iodide
-
Chlorine gas
-
Dichlorobenzene (solvent)
-
Nitric acid
Procedure:
-
Ring Closure to 7-chloro-8-methylquinoline (B132762):
-
In a reactor, slowly add 600 g of concentrated sulfuric acid to 200 g of ice water.
-
To this solution, add 423 g of 3-chloro-2-methylaniline and 1 g of sodium iodide.
-
Heat the mixture to 120°C.
-
Slowly add 290 g of glycerol over 4 hours.
-
After the addition, raise the temperature to 140°C and continue the reaction to form 7-chloro-8-methylquinoline.[5]
-
-
Chlorination:
-
Dissolve the 7-chloro-8-methylquinoline in dichlorobenzene.
-
Introduce chlorine gas into the solution to carry out the chlorination reaction, forming 3,7-dichloro-8-methylquinoline. The reaction temperature is typically maintained between 80-120°C for 6-10 hours.[5]
-
-
Oxidation to Quinclorac:
-
The resulting 3,7-dichloro-8-methylquinoline is oxidized using an oxidizing agent such as nitric acid in an acidic medium (e.g., sulfuric acid) to yield 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac).[5]
-
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Yield (%) | Purity (%) | Reference |
| 3-chloro-2-methylaniline | 2-chloro-6-nitrotoluene | Sulfur, Sodium bicarbonate, N,N-dimethylformamide | 77-85 | 99 (GC) | [1] |
| 3-chloro-2-methylaniline | 1-chloro-2-methyl-3-nitrobenzene | Iron, Hydrochloric acid | ~94 | - | [4] |
| Quinclorac | 7-chloro-8-methylquinoline | Chlorine gas, Nitric acid | - | - | [5] |
Herbicidal Activity of Quinclorac
Quinclorac is a selective herbicide effective against a variety of weeds, particularly barnyard grass (Echinochloa crus-galli) in rice fields.[6] It functions as an auxin-type herbicide, disrupting cell wall biosynthesis in susceptible grasses.[6] It is absorbed through both foliage and roots and is effective as both a pre- and post-emergent treatment.[3]
| Weed Species | Crop | Efficacy | Reference |
| Barnyardgrass (Echinochloa crus-galli) | Rice | Highly effective | [6] |
| Crabgrass, Foxtail, Clover, Wild Violet | Turfgrass | Effective | [7] |
Potential Fungicidal and Insecticidal Applications
While the primary agrochemical application of this compound is in herbicide synthesis, its structural motifs are present in compounds with potential fungicidal and insecticidal activities. Nitroaniline derivatives are known to be precursors for various biologically active heterocyclic compounds.
Fungicidal Potential:
Quinoxaline (B1680401) derivatives have shown notable antifungal activity.[8][9] The synthesis of quinoxalines often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Reduction of the nitro group in this compound would yield 3-chloro-1,2-diaminobenzene, a potential precursor for substituted quinoxalines. Further research is needed to synthesize and evaluate the fungicidal properties of quinoxaline derivatives derived from this compound.
Insecticidal Potential:
Benzimidazole derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including insecticidal properties. The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[10] Similar to the fungicidal application, 3-chloro-1,2-diaminobenzene derived from this compound could serve as a starting material for novel benzimidazole-based insecticides.
Currently, specific examples and detailed protocols for the synthesis of fungicides or insecticides directly from this compound are not well-documented in the available literature. This represents an area for future research and development.
Signaling Pathways and Experimental Workflows
Quinclorac's Mechanism of Action
Quinclorac acts as a synthetic auxin. In susceptible plants, it mimics the natural plant hormone auxin, leading to an overstimulation of growth processes. This results in the disruption of cell wall formation and ultimately leads to cell death.
Caption: Mechanism of action of the herbicide quinclorac.
Experimental Workflow: Synthesis of Quinclorac
The following diagram illustrates the key steps in the synthesis of quinclorac, starting from the intermediate 3-chloro-2-methylaniline.
Caption: Synthetic workflow for the herbicide quinclorac.
References
- 1. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 2. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. pomais.com [pomais.com]
- 4. prepchem.com [prepchem.com]
- 5. CN111377862B - Preparation method of quinclorac - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinclorac (Ref: BAS 514H) [sitem.herts.ac.uk]
- 8. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 3-Chloro-2-nitroaniline with Novel Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-nitroaniline is a versatile chemical intermediate, pivotal in the synthesis of a wide array of functionalized molecules, particularly heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] The strategic positioning of the amino, nitro, and chloro groups on the aromatic ring allows for regioselective reactions, making it a valuable precursor for generating diverse molecular scaffolds.[1] This document provides detailed application notes and experimental protocols for the reaction of this compound with novel reagents, with a focus on the synthesis of biologically active benzimidazole (B57391) derivatives and palladium-catalyzed cross-coupling reactions.
Reactions with Novel Reagents and Applications
The reactivity of this compound allows for several types of transformations, including the reduction of the nitro group, nucleophilic substitution of the chlorine atom, and electrophilic substitution on the aromatic ring.[1] These reactions are instrumental in the synthesis of complex molecules, especially in the field of drug discovery.
Synthesis of 4-Chlorobenzimidazole Derivatives
A primary application of this compound is in the synthesis of benzimidazoles, a structural motif present in numerous pharmaceutical agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5][6][7][8] The synthesis typically proceeds via a one-pot reductive cyclization.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-4-chlorobenzimidazoles
This protocol outlines the synthesis of 2-aryl-4-chlorobenzimidazoles from this compound and various aromatic aldehydes. The reaction involves the in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization. A mild and efficient method utilizes zinc powder and sodium bisulfite in an aqueous medium.[9]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Zinc powder (Zn)
-
Sodium bisulfite (NaHSO₃)
-
Water (H₂O)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Basic alumina (B75360) for column chromatography
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round bottom flask, suspend this compound (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in 20 mL of water.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aromatic aldehyde (1 mmol) to the reaction mixture.
-
Heat the mixture to 100°C and stir for 30-60 minutes. Monitor the reaction progress by TLC.[9]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the zinc powder.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on basic alumina using a petroleum ether/ethyl acetate mixture as the eluent to afford the pure 2-aryl-4-chlorobenzimidazole.[9]
Quantitative Data:
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Chloro-2-phenyl-1H-benzimidazole | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 4-Chloro-2-(4-chlorophenyl)-1H-benzimidazole | 80-90 |
| 3 | 4-Methoxybenzaldehyde | 4-Chloro-2-(4-methoxyphenyl)-1H-benzimidazole | 82-92 |
Table 1: Representative yields for the one-pot synthesis of 2-aryl-4-chlorobenzimidazoles. Yields are indicative and may vary based on specific reaction conditions and scale.
Experimental Workflow for Benzimidazole Synthesis
Caption: A typical experimental workflow for the one-pot synthesis of 2-aryl-4-chlorobenzimidazoles.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of C-N and C-C bonds, respectively, enabling the synthesis of complex molecules from simple precursors.[10][11][12][13]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with an aryl amine. The choice of ligand is crucial for the successful coupling of aryl chlorides.[11]
Materials:
-
This compound
-
Aryl amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Bulky phosphine (B1218219) ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343) or dioxane
-
Schlenk tube or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equivalent) and the aryl amine (1.1-1.2 equivalents) to the tube.
-
Add anhydrous, degassed solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 80-110°C for 2-24 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Quantitative Data:
| Entry | Amine | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | XPhos | Toluene | 100 | 70-85 |
| 2 | Morpholine | SPhos | Dioxane | 110 | 75-90 |
Table 2: Representative conditions and expected yields for the Buchwald-Hartwig amination of this compound. Yields are estimations and require optimization for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 65-80 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 70-85 |
Table 3: Representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound. Yields are estimations and require optimization for specific substrates.
Application in Drug Discovery: Inhibition of VEGFR-2 Signaling Pathway
Benzimidazole derivatives synthesized from this compound have shown significant potential as anticancer agents.[2][14] One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[15][16][17] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to their regression. Several benzimidazole-based drugs have been identified as potent VEGFR-2 inhibitors.[15][18]
VEGFR-2 Signaling Pathway and Inhibition by Benzimidazole Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by benzimidazole derivatives.
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers the activation of several downstream signaling pathways, including the PLCγ/PKC, PI3K/Akt, and Ras/Raf/MEK/ERK pathways.[15] These pathways ultimately lead to gene transcription and cellular responses that promote angiogenesis. Benzimidazole derivatives can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling, thereby inhibiting angiogenesis and tumor growth.[15][18]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery and development. The methodologies presented here for the synthesis of benzimidazoles and for palladium-catalyzed cross-coupling reactions provide robust routes to a diverse range of functionalized molecules. In particular, the resulting benzimidazole derivatives have demonstrated promise as anticancer agents through the inhibition of key signaling pathways such as VEGFR-2. The provided protocols and data serve as a foundational guide for researchers to explore the full potential of this compound in the development of new therapeutic agents.
References
- 1. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. 1,2-Diamino-3-chlorobenzene | 21745-41-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 16. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 3-Chloro-2-nitroaniline in the Development of Corrosion Inhibitors
A-Level Summary for Drug Development Professionals
While 3-Chloro-2-nitroaniline is recognized as a versatile intermediate in the synthesis of dyes and pharmaceuticals, its direct application in the development of corrosion inhibitors is not extensively documented in current scientific literature.[1][2] However, the broader class of nitroanilines and their derivatives, particularly Schiff bases, are well-established as effective corrosion inhibitors for various metals in acidic environments.[3] The efficacy of these organic inhibitors is largely attributed to the presence of nitrogen and oxygen atoms with lone pairs of electrons and the π-electrons of the aromatic ring, which facilitate adsorption onto the metal surface, forming a protective barrier.[1]
This document provides a comprehensive guide for researchers and scientists on the potential application of this compound in developing novel corrosion inhibitors. Due to the absence of specific studies on inhibitors derived directly from this compound, this guide presents a detailed protocol for the synthesis and evaluation of a hypothetical Schiff base, (E)-N-((5-chlorobenzofuran-2-yl)methylene)-3-chloro-2-nitroaniline (CBM-CNA) , as a representative model. The methodologies outlined below are adapted from established protocols for analogous compounds and serve as a robust starting point for pioneering research in this area.
Synthesis of a Model Corrosion Inhibitor: (E)-N-((5-chlorobenzofuran-2-yl)methylene)-3-chloro-2-nitroaniline (CBM-CNA)
The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde or ketone. In this model protocol, this compound serves as the amine precursor.
Experimental Protocol: Synthesis of CBM-CNA
-
Reactant Preparation:
-
Dissolve 10 mmol of this compound in 50 mL of absolute ethanol (B145695) in a round-bottom flask.
-
In a separate beaker, dissolve 10 mmol of 5-chlorobenzofuran-2-carbaldehyde (B3031290) in 30 mL of absolute ethanol.
-
-
Reaction:
-
Slowly add the ethanolic solution of 5-chlorobenzofuran-2-carbaldehyde to the solution of this compound while stirring continuously.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting precipitate (the Schiff base product) is collected by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain pure CBM-CNA.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the structure of the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
-
Diagram: Synthesis Workflow for CBM-CNA
Caption: Workflow for the synthesis of the model corrosion inhibitor CBM-CNA.
Evaluation of Corrosion Inhibition Performance
The effectiveness of a newly synthesized compound as a corrosion inhibitor is typically evaluated using electrochemical and weight loss methods. These experiments are conducted on a specific metal, such as mild steel, in a corrosive medium, commonly an acidic solution like 1 M HCl.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
Experimental Protocol: Weight Loss Measurement
-
Specimen Preparation:
-
Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size, followed by degreasing with acetone (B3395972) and washing with distilled water.
-
Dry the coupons and store them in a desiccator.
-
Weigh each coupon accurately before immersion.
-
-
Corrosion Test:
-
Prepare a 1 M HCl solution (blank) and several solutions of 1 M HCl containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Immerse the pre-weighed coupons in 100 mL of the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).
-
-
Analysis:
-
After the immersion period, remove the coupons, wash them with a solution of 20% NaOH containing zinc dust to remove corrosion products, rinse with distilled water, and dry.
-
Weigh the coupons accurately.
-
Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:
Weight Loss (ΔW) = W_initial - W_final
Corrosion Rate (CR) = ΔW / (A * t) (where A is the surface area of the coupon and t is the immersion time)
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] * 100 (where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor)
-
Electrochemical Measurements
Electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), provide insights into the mechanism of corrosion inhibition.
Experimental Protocol: Electrochemical Measurements
-
Electrochemical Cell Setup:
-
Use a three-electrode cell configuration consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
The working electrode should have a defined exposed surface area (e.g., 1 cm²).
-
-
Potentiodynamic Polarization (PDP):
-
Immerse the electrodes in the test solutions (1 M HCl with and without different concentrations of the inhibitor).
-
Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using:
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at the OCP.
-
Apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.
-
Analyze the Nyquist plots to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using:
IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100
-
Diagram: Corrosion Inhibition Evaluation Workflow
Caption: Workflow for evaluating the performance of a corrosion inhibitor.
Data Presentation
The quantitative data obtained from the experimental evaluations should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Hypothetical Weight Loss Data for CBM-CNA on Mild Steel in 1 M HCl
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 50.0 | 1.67 | - |
| 50 | 15.0 | 0.50 | 70.1 |
| 100 | 9.5 | 0.32 | 80.8 |
| 200 | 5.0 | 0.17 | 89.8 |
| 500 | 2.5 | 0.08 | 95.2 |
Table 2: Hypothetical Electrochemical Polarization Data for CBM-CNA on Mild Steel in 1 M HCl
| Inhibitor Conc. (ppm) | E_corr (mV vs. SCE) | i_corr (µA cm⁻²) | Inhibition Efficiency (%) |
| Blank | -480 | 1000 | - |
| 50 | -470 | 300 | 70.0 |
| 100 | -465 | 180 | 82.0 |
| 200 | -458 | 90 | 91.0 |
| 500 | -450 | 45 | 95.5 |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for CBM-CNA on Mild Steel in 1 M HCl
| Inhibitor Conc. (ppm) | R_ct (Ω cm²) | C_dl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 50 | 180 | 120 | 72.2 |
| 100 | 320 | 80 | 84.4 |
| 200 | 650 | 50 | 92.3 |
| 500 | 1100 | 30 | 95.5 |
Mechanism of Inhibition
The mechanism of corrosion inhibition by organic molecules like Schiff bases involves their adsorption onto the metal surface. This can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding). The presence of heteroatoms (N, O) and the aromatic system in the inhibitor molecule allows for effective adsorption.
Diagram: Adsorption Mechanism of Corrosion Inhibitor
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Chloro-2-nitroaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary synthetic pathways for this compound include:
-
Nitration of 2-chloroaniline (B154045): This is a direct approach, but regioselectivity can be a challenge, often leading to a mixture of isomers.
-
Chlorination of 2-nitroaniline: This method also requires careful control to achieve the desired isomer.
-
Multi-step synthesis from 3-chloroaniline: This involves protection of the amino group (e.g., acylation), followed by nitration and deprotection. While this can offer better control, it is a longer process.[1]
-
Synthesis from 3-chloro-2-nitrobenzoic acid: This route ensures the correct positioning of the chloro and nitro groups from the start.[1]
Q2: What are the main factors that influence the yield of the reaction?
A2: Key factors affecting the yield of this compound synthesis include:
-
Reaction Temperature: Temperature control is critical, especially during the exothermic nitration step, to prevent the formation of byproducts.[1]
-
Ratio of Reactants: The stoichiometry of the starting materials and nitrating agents must be carefully optimized.
-
Purity of Starting Materials: Impurities in the reactants can lead to side reactions and lower yields.
-
Work-up and Purification Procedure: Product loss can occur during extraction, washing, and crystallization steps.
Q3: What are the common impurities I might encounter?
A3: Common impurities include isomers such as 5-chloro-2-nitroaniline (B48662) and 3-chloro-4-nitroaniline, as well as unreacted starting materials.[1] Dinitrated products can also form under harsh reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of the reaction mixture with the starting material and a reference standard of the product, you can determine when the reaction is complete.
Troubleshooting Guides
Problem 1: Low or No Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC. A gradual increase in temperature may also be beneficial, but monitor for byproduct formation. |
| Incorrect Reagent Stoichiometry | Carefully verify the molar ratios of your reactants and nitrating agent. A slight excess of the nitrating agent may be necessary, but a large excess can lead to dinitration. |
| Moisture in Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the nitration reaction. |
| Suboptimal Reaction Temperature | For nitration, maintain a low temperature (e.g., 0-5 °C) to control the exothermic reaction and improve selectivity. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| Lack of Regiocontrol | The directing effects of the substituents on the aniline (B41778) ring can lead to a mixture of isomers. Protecting the amino group as an acetamide (B32628) before nitration can improve the regioselectivity. |
| Harsh Reaction Conditions | High temperatures or highly concentrated nitrating agents can reduce selectivity. Use milder conditions and add the nitrating agent dropwise while maintaining a low temperature. |
Problem 3: Product is a Dark Oil or Tar
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material or Product | This is often due to excessively high temperatures during the reaction or work-up. Ensure the temperature is carefully controlled throughout the process. |
| Oxidation of the Aniline | The amino group is susceptible to oxidation. Protecting the amino group can mitigate this issue. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 5-Chloro-2-nitroaniline (Isomer of the Target Compound) *
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 3-chloroaniline | 3-chloroaniline | 3-chloroaniline |
| Acylation Reagent | Formic Acid | Acetic Anhydride | Acetyl Chloride |
| Nitrating Agent | Nitric Acid/Acetic Anhydride | Nitric Acid/Sulfuric Acid | Nitric Acid/Acetic Anhydride |
| Nitration Temperature | -5 to 10 °C | 0 to 5 °C | -5 to 0 °C |
| Hydrolysis | 20-25% NaOH | Acidic Hydrolysis | Basic Hydrolysis |
| Overall Yield | >60% | Not specified | Not specified |
Note: This data is for the synthesis of the isomer 5-chloro-2-nitroaniline and is provided as a reference for optimizing the synthesis of this compound.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound via Nitration of 2-Chloroaniline
Disclaimer: This is a generalized protocol and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-chloroaniline, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
Technical Support Center: Purification of Crude 3-Chloro-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Chloro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 2-chloroaniline (B154045) or 2-nitroaniline), isomers (e.g., 4-chloro-2-nitroaniline, 6-chloro-2-nitroaniline), di-substituted products, and decomposition products. The nature of impurities largely depends on the synthetic route employed.
Q2: What is the recommended first-line purification technique for crude this compound?
A2: Recrystallization is often the most effective and straightforward initial purification method for solid products like this compound.[1] It is particularly good at removing small amounts of impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. By comparing the crude mixture, the purified fractions, and a reference standard (if available), you can assess the removal of impurities. A typical mobile phase for TLC analysis of aromatic amines is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2]
Q4: What are the expected physicochemical properties of pure this compound?
A4: Pure this compound is typically an orange to red solid.[3] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₅ClN₂O₂ |
| Molecular Weight | 172.57 g/mol [4] |
| Melting Point | 107-108°C[5] |
| Appearance | Orange to red solid[3] |
| Boiling Point | 327.1°C at 760 mmHg[5] |
Troubleshooting Guides
Recrystallization Issues
Q5: My compound is not dissolving in the hot recrystallization solvent.
A5: This indicates that the chosen solvent is not suitable. An ideal recrystallization solvent should dissolve the compound completely at elevated temperatures but poorly at room temperature.[6][7] If the compound has poor solubility even when hot, you may need to select a more polar solvent or consider a mixed-solvent system.[6][8]
Q6: No crystals are forming upon cooling the solution.
A6: This can happen for several reasons:
-
Too much solvent was used: If the solution is too dilute, the saturation point may not be reached upon cooling. You can try to evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[9]
-
Inappropriate solvent: The solvent may be too good at dissolving the compound even at low temperatures.
Q7: The recrystallized product is still impure.
A7: This could be due to:
-
Inefficient impurity removal: The impurities may have similar solubility profiles to the desired product in the chosen solvent. A different solvent or a mixed-solvent system might be necessary.[8]
-
Crystals crashed out too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]
-
Insufficient washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[9]
Column Chromatography Issues
Q8: I am not getting good separation of my compound from impurities on the column.
A8: Poor separation can be addressed by:
-
Optimizing the mobile phase: The polarity of the eluent is crucial. If your compound and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are moving too slowly, increase the polarity.[2]
-
Using a different stationary phase: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) might provide different selectivity.
-
Proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the column is packed uniformly.[11]
Q9: My compound is streaking on the TLC plate and the column.
A9: Streaking can be caused by:
-
Sample overload: Too much sample was loaded onto the TLC plate or column.
-
Inappropriate solvent: The compound may have low solubility in the chosen mobile phase, causing it to streak.
-
Acidic or basic nature of the compound: Substituted anilines can be slightly basic. Adding a small amount of a modifier like triethylamine (B128534) to the eluent can sometimes resolve streaking issues.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require preliminary screening.[7] Ethanol (B145695) or a mixture of ethanol and water are good starting points for nitroaniline derivatives.[9]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more hot solvent in small portions if necessary to achieve full dissolution.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath.[12]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[12]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 5.0 g crude this compound |
| Solvent System | Ethanol/Water (e.g., 9:1 v/v) |
| Approx. Solvent Volume | 50-75 mL |
| Expected Yield | 80-90% |
| Expected Purity | >98% |
Protocol 2: Column Chromatography of Crude this compound
This protocol is suitable for separating this compound from impurities with different polarities.[12]
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Mobile phase (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Mobile Phase Selection: Determine the optimal mobile phase composition by running TLC plates with the crude mixture in various solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal system should give the target compound an Rf value of approximately 0.25-0.35 and good separation from impurities.[13]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column. Alternatively, use a "dry loading" method by adsorbing the crude sample onto a small amount of silica gel before adding it to the column.[11]
-
Elution: Begin eluting the sample through the column with the mobile phase, collecting the eluent in fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.[14]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[14]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data (Example):
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., gradient from 95:5 to 80:20) |
| Expected Purity | >99% |
| Expected Yield | ~95% |
Visualizations
Caption: A flowchart illustrating the key steps in the recrystallization process.
Caption: A troubleshooting guide for the common issue of no crystal formation during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. This compound | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 59483-54-4 [sigmaaldrich.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Home Page [chem.ualberta.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
resolving common issues in the synthesis of nitroaniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of nitroaniline derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aniline (B41778) often avoided for the synthesis of p-nitroaniline?
A1: Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is generally avoided for two main reasons. Firstly, the amino group (-NH₂) is highly activating and susceptible to oxidation by nitric acid, which can lead to the formation of tarry byproducts and decomposition of the starting material.[1] Secondly, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing group. This results in a mixture of ortho, para, and a significant amount of meta-nitroaniline, making purification difficult and reducing the yield of the desired p-nitroaniline.[1]
Q2: What is the purpose of acetylating aniline before nitration?
A2: Acetylation of aniline to form acetanilide (B955) is a crucial protection step. The acetamido group (-NHCOCH₃) is less activating than the amino group and is sterically bulkier. This protection serves two primary purposes: it prevents the oxidation of the aromatic ring by the nitrating mixture and, due to its steric hindrance and electronic effects, it directs the incoming nitro group primarily to the para position, thereby increasing the yield of the desired p-nitroacetanilide intermediate.[1]
Q3: How can I separate the ortho and para isomers of nitroacetanilide?
A3: The separation of o-nitroacetanilide and p-nitroacetanilide is most commonly achieved through recrystallization, typically using ethanol (B145695).[1][2] The ortho isomer is significantly more soluble in ethanol than the para isomer.[1] When the crude mixture is dissolved in hot ethanol and allowed to cool, the less soluble p-nitroacetanilide crystallizes out, while the more soluble o-nitroacetanilide remains in the filtrate.[1][2]
Troubleshooting Guide
Low or No Product Yield
Q4: My acetylation of aniline to acetanilide is resulting in a low yield. What are the possible causes and solutions?
A4: Low yields in the acetylation of aniline can stem from several factors. Incomplete reaction is a common issue. Ensure that the aniline is dry and consider using a slight excess of acetic anhydride (B1165640).[3] Gently warming the reaction mixture can also help drive the reaction to completion.[4] Another potential issue is the premature hydrolysis of acetic anhydride; therefore, the reaction should be carried out under anhydrous conditions until the precipitation of the product.
Q5: The yield of my nitration reaction is very low, and the reaction mixture turned dark brown or black. What happened?
A5: A dark coloration and low yield are classic signs of oxidation of the aniline or acetanilide starting material.[4] The amino or acetamido group makes the aromatic ring highly electron-rich and susceptible to oxidation by nitric acid, especially at elevated temperatures.
-
Solution:
-
Protect the Amino Group: If you are not already doing so, convert aniline to acetanilide before nitration to moderate the activating effect of the amino group.[4]
-
Control Temperature: It is critical to maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture to minimize thermal decomposition and oxidation.[4][5]
-
Q6: I am getting a significant amount of the m-nitroaniline isomer. How can I prevent this?
A6: The formation of a significant amount of the meta-isomer indicates that the amino group is being protonated by the strong acidic medium, forming the meta-directing anilinium ion.[4]
-
Solution:
-
Protect the Amino Group: Acetylation of the amino group to form acetanilide is the standard solution. The amide is neutral and not readily protonated, ensuring it remains an ortho-para director.[4]
-
Purification Issues
Q7: I am having difficulty purifying my final nitroaniline product. What are the common impurities and how can I remove them?
A7: Common impurities include unreacted starting materials, other nitro-isomers, and dinitrated byproducts.
-
Solution:
-
Recrystallization: This is the most common and effective method for purifying nitroaniline isomers. The choice of solvent is crucial. Ethanol, or an ethanol-water mixture, is often effective for separating ortho and para isomers.[6] Toluene can also be a suitable solvent for nitroaromatic compounds.[6]
-
Column Chromatography: For more precise separation of isomers, column chromatography can be employed.[1]
-
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the effectiveness of the purification by comparing the Rf values of the spots in the reaction mixture to those of pure standards.[7][8]
-
Q8: My final product is an off-white or brownish color instead of the expected yellow. What is the cause and how can I fix it?
A8: A brownish color often indicates the presence of oxidized impurities or tarry byproducts.[9]
-
Solution:
-
Activated Carbon: During recrystallization, you can treat the hot solution with a small amount of activated carbon to adsorb colored impurities.[9] Be sure to perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Thorough Washing: Ensure the crude product is washed thoroughly with cold water after filtration to remove any residual acid from the nitration step, which can contribute to degradation.[5]
-
Quantitative Data
Table 1: Typical Isomer Distribution in the Direct Nitration of Aniline
| Isomer | Typical Yield (%) |
| p-Nitroaniline | ~51 |
| m-Nitroaniline | ~47 |
| o-Nitroaniline | ~2 |
Data adapted from various sources detailing the direct nitration of aniline.[10]
Experimental Protocols
Protocol 1: Synthesis of p-Nitroaniline from Aniline (Multi-step)
This protocol involves three main stages: acetylation of aniline, nitration of the resulting acetanilide, and hydrolysis of p-nitroacetanilide.
Part A: Acetylation of Aniline to Acetanilide [11]
-
Dissolve 5.0 g of aniline in 140 mL of water and 4.5 mL of concentrated hydrochloric acid in a flask.
-
Prepare a solution of 5.3 g of sodium acetate (B1210297) in 30 mL of water.
-
To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride with swirling.
-
Immediately add the sodium acetate solution to the mixture.
-
Cool the mixture in an ice bath to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water or 95% ethanol to obtain pure acetanilide.
Part B: Nitration of Acetanilide to p-Nitroacetanilide [2][12]
-
In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.
-
Carefully add 3 mL of concentrated sulfuric acid to the mixture and stir.
-
Cool the mixture in an ice/salt bath until the temperature drops to approximately 0-5 °C.
-
Slowly add 0.6 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.
-
Pour the mixture onto crushed ice (approximately 15 g) and let it stand for another 20 minutes.
-
Collect the crude yellow solid (a mixture of o- and p-nitroacetanilide) by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a minimum amount of hot ethanol to obtain p-nitroacetanilide as a cream-colored crystalline solid. The more soluble o-nitroacetanilide will remain in the filtrate.
Part C: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline [12][13]
-
In a 100 mL round-bottom flask, place 0.75 g of p-nitroacetanilide and 3.5 mL of 30% sulfuric acid.
-
Heat the mixture under reflux with stirring for 30 minutes, or until the mixture becomes a clear solution.
-
Pour the hot mixture into 100 mL of ice-cold water.
-
Neutralize the solution with a 10% sodium hydroxide (B78521) solution until a yellow precipitate of p-nitroaniline is formed.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the p-nitroaniline by vacuum filtration, wash it with cold water, and dry the product.
Protocol 2: Synthesis of o-Nitroaniline[14]
-
In a 3-liter round-bottomed flask fitted with a reflux condenser, place 218 g of coarsely powdered technical o-nitroaniline-p-sulfonic acid.
-
Add a hot mixture of 775 mL of concentrated sulfuric acid and 950 mL of water.
-
Heat the mixture and reflux gently for about three hours, until the solution is practically complete.
-
Allow the dark solution to cool and then slowly pour it into 12 liters of cold water.
-
After cooling, filter the dense orange-yellow precipitate with suction. This first crop of crystals should weigh about 70 g.
-
Make the filtrate slightly alkaline with a 50% sodium hydroxide solution and then barely acid to litmus (B1172312) with sulfuric acid.
-
Cool the mixture thoroughly before filtering to collect a second crop of crystals (about 22-25 g).
-
The combined crude product (total yield of 90-95 g) can be recrystallized from boiling water (using 1 liter for every 9 g of product) or from a solution of 250 mL of 95% alcohol diluted with 1 liter of hot water. The final yield of purified o-nitroaniline is approximately 78 g (56% of the theoretical amount).
Protocol 3: Synthesis of m-Nitroaniline from m-Dinitrobenzene[15]
-
Prepare a methanolic solution of sodium hydrosulfide (B80085) (NaSH) by dissolving 13.43 g of crystallized sodium sulfide (B99878) (Na₂S·9H₂O) in 37.31 mL of water, and then adding 4.47 g of sodium bicarbonate in small portions with constant stirring. Once dissolved, add 37.31 mL of methanol (B129727) and filter off the precipitated sodium carbonate.
-
In a 250 mL round-bottom flask, dissolve 5.0 g of m-dinitrobenzene in 37 mL of hot methanol.
-
Add the freshly prepared methanolic NaSH solution to the m-dinitrobenzene solution with shaking.
-
Attach a reflux condenser and gently boil the mixture for 20 minutes.
-
Distill off most of the methanol from a water bath.
-
Pour the liquid residue with stirring into about 200 mL of cold water to precipitate the yellow crystals of m-nitroaniline.
-
Collect the crystals by filtration, wash with water, and recrystallize from methanol.
Visualizations
Caption: Multi-step synthesis workflow for p-nitroaniline from aniline.
Caption: Electrophilic aromatic substitution mechanism for the nitration of acetanilide.
Caption: Troubleshooting workflow for common issues in nitroaniline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azom.com [azom.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Chloro-2-nitroaniline
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the HPLC analysis of 3-Chloro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively identified?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half being broader than the front half. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. This distortion is measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing.[1][2]
Q2: Why is this compound particularly prone to peak tailing?
This compound possesses a basic aniline (B41778) (-NH2) functional group.[3][4] In reversed-phase HPLC, which commonly uses silica-based stationary phases, residual acidic silanol (B1196071) groups (Si-OH) are often present on the silica (B1680970) surface.[5] The basic amine group on this compound can undergo strong secondary ionic interactions with these ionized silanol groups, leading to a mixed-mode retention mechanism and resulting in tailed peaks.[1][5][6]
Q3: What are the primary causes of peak tailing for an analyte like this compound?
The primary causes can be broadly categorized as:
-
Chemical Interactions: Strong secondary interactions between the basic analyte and active sites (residual silanols) on the stationary phase.[1][7][8]
-
Mobile Phase Issues: A mobile phase pH that is not optimized to suppress silanol interactions, or insufficient buffer capacity.[2][8]
-
Column Problems: Use of an inappropriate column (e.g., older Type A silica with high silanol activity), column contamination, or degradation of the column bed.[7]
-
System & Instrumental Issues: Extra-column effects such as excessive dead volume from long or wide tubing, or poorly made connections.[6][9]
-
Sample Overload: Injecting a sample that is too concentrated, leading to saturation of the stationary phase.[2][9]
Q4: How can I determine the cause if only the this compound peak is tailing versus when all peaks are tailing?
If only the peak for this compound (or other basic compounds) is tailing while neutral or acidic compounds in the same run have good peak shape, the cause is almost certainly a chemical interaction with the stationary phase.[6][10] If all peaks in the chromatogram are tailing, the problem is more likely related to the instrument setup (e.g., extra-column dead volume), a physical issue with the column (like a void or blockage), or a mismatch between the sample solvent and the mobile phase.[9][11]
Troubleshooting Guide
This guide provides a logical workflow to identify and remedy the cause of peak tailing.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Troubleshooting Analyte-Specific Tailing
Q: Have you optimized the mobile phase pH?
An un-optimized mobile phase pH is a common cause of tailing for ionizable compounds. For a basic analyte like this compound, lowering the mobile phase pH is a highly effective strategy.
-
Recommendation: Adjust the mobile phase to a pH between 2.5 and 3.0 using an acid like phosphoric acid or formic acid.[3][11] At this low pH, the residual silanol groups on the silica surface are fully protonated (neutral), which minimizes their ionic interaction with the protonated basic analyte, leading to a much sharper, more symmetrical peak.[1][7]
-
Caution: Standard silica columns can be damaged by prolonged use at a pH below 2.5.[1] Ensure your column is rated for use at low pH.
Q: Is your HPLC column appropriate for analyzing basic compounds?
The choice of column is critical for preventing peak tailing with basic analytes.
-
Recommendation: Use a modern, high-purity, "Type B" silica column that is end-capped.[7] End-capping is a process that chemically bonds a small silane (B1218182) molecule (like trimethylsilyl) to the free silanol groups, effectively shielding them from interaction with the analyte.[1][9] Base-deactivated (BDS) columns are specifically designed for this purpose.[9]
-
Alternative: Consider stationary phases that are not silica-based, such as polymer or hybrid organic/silica phases, which have inherently lower silanol activity.[7]
Q: Could mass or volume overload be the cause of the tailing?
Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion that can manifest as tailing.[9]
-
Recommendation: To test for mass overload, dilute your sample by a factor of 5 or 10 and re-inject it.[9] To test for volume overload, reduce the injection volume. If the peak shape improves, overload was a contributing factor.
Troubleshooting General Peak Tailing (All Peaks Affected)
Q: Have you inspected the system for extra-column volume?
Extra-column volume refers to any volume within the HPLC flow path outside of the column itself, which contributes to band broadening and can cause peak tailing.
-
Recommendation: Minimize the length and internal diameter of all tubing between the injector and the detector.[12] Ensure all fittings, especially between the column and tubing, are properly seated to eliminate any small voids or dead volumes.[6] This is particularly important when using smaller diameter columns.[9]
Q: What is the condition of your column and guard column?
Over time, columns can become contaminated with strongly retained sample components, or the packed bed can develop a void at the inlet, causing poor peak shape for all analytes.
-
Recommendation: First, if you are using a guard column, remove it and see if the peak shape improves. If it does, the guard column is contaminated and should be replaced.[10] If the problem persists, the analytical column may be contaminated. Follow the manufacturer's instructions for column flushing and regeneration (see Protocol 2 below). A persistent increase in backpressure along with peak tailing often indicates a blocked frit or column contamination.[10]
Q: Is your sample solvent compatible with the mobile phase?
If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte band to spread out on the column, resulting in broad and often distorted peaks.
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase. If the sample's solubility is an issue, use the weakest solvent possible that will still fully dissolve the analyte.
Data Summary: Causes and Solutions for Peak Tailing
| Problem | Potential Cause | Recommended Solution(s) | Key Parameters / Notes |
| Analyte-Specific Tailing | Secondary Silanol Interactions | Lower the mobile phase pH. Use an end-capped or base-deactivated column. Add a competing base to the mobile phase. | pH: 2.5 - 3.0[11]Competing Base: Triethylamine (TEA) at ~5-20 mM (less common with modern columns)[13][14] |
| Analyte-Specific Tailing | Sample Overload | Dilute the sample or reduce the injection volume. Use a column with a larger internal diameter or particle size for higher capacity. | Test by injecting a 1:10 dilution.[9] |
| General Tailing | Column Contamination / Degradation | Flush the column with a series of strong solvents. Replace the guard column. If a void has formed, replace the column. | Use a guard column to protect the analytical column.[10] Avoid sudden pressure shocks. |
| General Tailing | Extra-Column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly connected to avoid gaps. | Minimize tubing between the autosampler, column, and detector.[8] |
| General Tailing | Sample Solvent Mismatch | Dissolve the sample in the mobile phase or a weaker solvent. | A strong sample solvent can cause band broadening and peak distortion.[2] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To systematically adjust the mobile phase pH to find the optimal condition that minimizes peak tailing for this compound (target Asymmetry Factor ≤ 1.2).
Methodology:
-
Prepare Mobile Phase A: Prepare your organic mobile phase (e.g., HPLC-grade Acetonitrile).
-
Prepare Aqueous Stock (Mobile Phase B): Prepare the aqueous component (e.g., HPLC-grade water). If buffering is required, prepare a 20 mM phosphate (B84403) buffer stock.
-
Initial Analysis: Prepare a mobile phase at a starting pH (e.g., pH 7.0) and run your standard. Calculate the Tailing Factor.
-
pH Adjustment (Step 1): Prepare a new aqueous mobile phase and adjust the pH to 4.0 using dilute phosphoric acid. Equilibrate the column and re-run the analysis.
-
pH Adjustment (Step 2): Repeat the process, adjusting the pH to 3.0.
-
pH Adjustment (Step 3): Repeat the process, adjusting the pH to 2.5.
-
Evaluation: Compare the chromatograms from each pH level. Identify the pH that provides the best peak symmetry without compromising retention or resolution.
Protocol 2: HPLC Column Cleaning and Regeneration (Reversed-Phase C18)
Objective: To remove strongly retained contaminants from a C18 column that may be causing general peak tailing and increased backpressure.
Methodology (for a standard 4.6 mm ID column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with 10-20 column volumes of your mobile phase prepared without any buffer salts (e.g., 50:50 Acetonitrile/Water). This dissolves any precipitated salts.
-
Aqueous Wash: Flush with 20 column volumes of 100% HPLC-grade water.
-
Strong Organic Wash: Flush with 20-30 column volumes of a strong, polar-organic solvent like Isopropanol (IPA). This removes strongly retained non-polar contaminants.
-
Re-equilibration: Gradually re-introduce your operating mobile phase. Step down the solvent strength (e.g., IPA -> Acetonitrile -> Mobile Phase). Do not switch directly from a strong organic solvent to a highly aqueous mobile phase.
-
System Equilibration: Once the column is re-equilibrated with the starting mobile phase composition, reconnect it to the detector and allow the baseline to stabilize before running samples.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | 59483-54-4 [sigmaaldrich.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. support.waters.com [support.waters.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
optimizing reaction conditions for the amination of dichloronitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amination of dichloronitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of dichloronitrobenzene, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Insufficient Reactivity: The chlorine atoms on the dichloronitrobenzene ring are deactivated by their positions relative to the nitro group. The reactivity of chloro-nitroaromatics is influenced by the electron-withdrawing strength of other substituents.[1] | Increase reaction temperature and pressure. For particularly unreactive substrates, consider using a catalyst system such as a palladium precursor with a suitable phosphine (B1218219) ligand (e.g., Buchwald-Hartwig amination). |
| Incomplete Reaction: Reaction time may be too short for full conversion. | Monitor the reaction progress using TLC or GC/LC-MS. Extend the reaction time until the starting material is consumed. | |
| Poor Amine Nucleophilicity: The chosen amine may not be a strong enough nucleophile to displace the chloride. | Use a stronger amine or consider deprotonating the amine with a strong base (e.g., NaOtBu, LiHMDS) prior to or during the reaction, especially in palladium-catalyzed systems.[2] | |
| Presence of Water: Moisture in the reaction can lead to hydrolysis of the dichloronitrobenzene, forming chloronitrophenols as byproducts.[3] | Use anhydrous solvents and reagents. Dry glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Di-aminated Side Product | Excess Aminating Reagent: Using a large excess of the amine can promote a second substitution reaction, especially after prolonged reaction times or at high temperatures.[4] | Use a controlled stoichiometry of the amine (closer to a 1:1 molar ratio with the dichloronitrobenzene). Slowly add the amine to the reaction mixture to maintain a low instantaneous concentration. |
| High Reaction Temperature/Pressure: Forcing conditions can sometimes favor the less selective di-amination. | Attempt the reaction at a lower temperature for a longer period to favor the mono-amination product. | |
| Poor Regioselectivity (in cases of unsymmetrical dichloronitrobenzenes) | Steric and Electronic Effects: The position of the nitro group and the two chlorine atoms dictates the relative reactivity of the substitution sites. Nucleophilic aromatic substitution is generally favored at positions ortho and para to the nitro group. | The inherent electronic properties of the substrate primarily control regioselectivity. Characterize the product mixture carefully to determine the major isomer. If the desired isomer is the minor product, consider alternative synthetic strategies or isomers of the starting material. |
| Difficult Product Isolation/Purification | Complex Reaction Mixture: The presence of starting material, di-aminated product, and other byproducts can complicate purification. | Optimize the reaction to maximize the yield of the desired product and minimize byproducts. Employ column chromatography with an appropriate solvent system for purification. Recrystallization can also be an effective method for obtaining pure product. |
| Reaction Does Not Start | Inactive Catalyst (for catalyzed reactions): The palladium catalyst may be oxidized or otherwise deactivated. | Use fresh catalyst and ensure all reagents and solvents are free of catalyst poisons. |
| Incorrect Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or inhibition of the catalyst.[5] | For palladium-catalyzed reactions, ethereal solvents like dioxane and THF or aromatic solvents like toluene (B28343) are often effective.[5] For catalyst-free aminations with ammonia (B1221849), solvents like chlorobenzene (B131634) have been used.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and reagents for the amination of dichloronitrobenzene?
A1: The primary starting materials are an isomer of dichloronitrobenzene (e.g., 2,4-dichloronitrobenzene (B57281), 3,4-dichloronitrobenzene) and an aminating agent. The aminating agent can be aqueous or anhydrous ammonia to produce a chloro-nitroaniline, or a primary/secondary amine to produce the corresponding N-substituted derivative.[4][6]
Q2: What reaction conditions are generally required?
A2: Amination of dichloronitrobenzene is a nucleophilic aromatic substitution that often requires elevated temperatures and pressures, particularly when using ammonia. Reactions are typically conducted in an autoclave for safety when pressures are expected to exceed atmospheric pressure.[4]
Q3: How can I minimize the formation of the di-amino nitrobenzene (B124822) byproduct?
A3: The formation of di-amino byproducts can be minimized by carefully controlling the stoichiometry of the reactants. Using a smaller excess of the aminating reagent and shorter reaction times can favor mono-substitution. In some patented processes, it has been noted that even with long reaction times and a high excess of ammonia, di-amination can be kept to a minimum under specific conditions.[4]
Q4: What are common solvents used for this reaction?
A4: The choice of solvent depends on the specific reaction. For reactions with ammonia, chlorinated aromatic hydrocarbons like chlorobenzene or o-dichlorobenzene have been used effectively.[4] For palladium-catalyzed reactions, ethereal solvents such as dioxane or THF are common.[2][5]
Q5: Is a catalyst always necessary for this reaction?
A5: Not always. The reaction can proceed without a catalyst, especially with a strong nucleophile and under high temperature and pressure. This is a form of nucleophilic aromatic substitution (SNAr). However, for less reactive substrates or to achieve higher yields under milder conditions, a palladium-based catalyst system (Buchwald-Hartwig amination) is often employed.[2]
Q6: How does the position of the nitro group affect the reaction?
A6: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. The rate of amination is significantly affected by such electron-withdrawing groups.[1][3] Therefore, the specific isomer of dichloronitrobenzene used will have a major impact on the reaction conditions required and the regioselectivity of the product.
Quantitative Data
The following tables summarize quantitative data from various experimental protocols for the amination and related reactions of dichloronitrobenzene derivatives.
Table 1: Amination of Dichloronitrobenzene Isomers with Ammonia
| Dichloronitrobenzene Isomer | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Ammonia:Substrate) | Product | Yield (%) | Byproducts (%) | Reference |
| 2,4-Dichloronitrobenzene | Chlorobenzene | 130 | 20 | 8:1 | 5-Chloro-2-nitroaniline | 89.3 | 0.9% 2,4-dichloronitrobenzene, 1.9% 3-chloro-4-nitroaniline, 1.0% 2,4-diaminonitrobenzene | [4] |
| 2,4-Dichloronitrobenzene | Chlorobenzene | 130 | 2 x 10 | 2 x 4:1 (stepwise addition) | 5-Chloro-2-nitroaniline | 93.1 | Not specified | [4] |
| 3,4-Dichloronitrobenzene | Chlorobenzene | 160 | 24 (9h addition, 15h stir) | 6:1 | 2-Chloro-4-nitroaniline | 87.7 | Not specified | [4] |
| 2,3,4-Trichloronitrobenzene | Water | 80 | 6 | Excess 30% NH₃ water | 2,3-Dichloro-6-nitroaniline | >99 | Not specified | [7] |
Table 2: Nitration of Dichlorobenzene (A Precursor Synthesis)
| Dichlorobenzene Isomer | Nitrating Agent | Temperature (°C) | Product | Yield (%) | Selectivity (%) | Reference |
| 1,2-Dichlorobenzene | HNO₃ / H₂SO₄ / Acetic Anhydride | Not specified | 3,4-Dichloronitrobenzene | 98 | 96.5 | [8] |
| m-Dichlorobenzene | HNO₃ / H₂SO₄ | 20-33 | 2,4-Dichloronitrobenzene | >97 | >99 | [9] |
Experimental Protocols
General Protocol for Amination of Dichloronitrobenzene with Ammonia
This protocol is a generalized procedure based on common methods described in the literature.[4] Warning: This reaction is typically performed under high pressure and temperature and should only be carried out by trained personnel using appropriate safety equipment, including a high-pressure autoclave.
-
Reactor Setup: Charge a high-quality steel autoclave with the chosen dichloronitrobenzene isomer and the solvent (e.g., chlorobenzene).
-
Reagent Addition: Add anhydrous or aqueous ammonia to the autoclave. The molar ratio of ammonia to dichloronitrobenzene is typically between 6:1 and 8:1.
-
Reaction: Seal the autoclave and heat the mixture to the desired temperature (e.g., 130-160°C) with stirring. The pressure will increase as the reaction heats up.
-
Monitoring: Maintain the reaction at temperature for the specified time (e.g., 20-24 hours). The reaction progress can be monitored by observing the pressure drop in the autoclave.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Isolation: Transfer the reaction mixture and remove the solvent, often by steam distillation. The product may precipitate upon cooling.
-
Purification: The crude product is collected by filtration, washed with water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Dichloronitrobenzene Amination
Caption: Experimental workflow for the amination of dichloronitrobenzene.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low yield in amination reactions.
References
- 1. How the substrate affects amination reaction kinetics of nitrochlorobenzene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
side-product formation in the chlorination of 2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the chlorination of 2-nitroaniline (B44862). Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the chlorination of 2-nitroaniline.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Q1: Why is my reaction yield consistently low? | 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Suboptimal Temperature: The reaction temperature might be too low for efficient conversion. 3. Poor Solubility: 2-nitroaniline has limited solubility in some solvents, hindering the reaction.[1] 4. Product Loss During Workup: The desired product might be lost during extraction or purification steps.[1] 5. Degradation of Product: The chlorinated product can be sensitive to high temperatures or harsh workup conditions.[1] | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Consider extending the reaction time if necessary.[1] 2. Optimize Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures. For many chlorination reactions, a temperature range of 5°C to 70°C is used, sometimes in stages.[2] 3. Solvent Selection: Ensure an appropriate solvent is used. Sulfuric acid or hydrochloric acid are common media for this reaction.[2][3] 4. Efficient Workup: Optimize the extraction process by selecting an appropriate solvent and performing multiple extractions. 5. Control Temperature: Maintain the recommended temperature throughout the reaction and workup. |
| Q2: I am observing the formation of multiple products. How can I improve selectivity? | 1. Over-chlorination: The reaction conditions may be too harsh, leading to the formation of di- or tri-chlorinated products. 2. Formation of Positional Isomers: The directing effects of the amino and nitro groups can lead to a mixture of isomers. The amino group is ortho-, para-directing, while the nitro group is meta-directing.[4][5] 3. Reaction Temperature: Higher temperatures can often lead to a decrease in selectivity. | 1. Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to 2-nitroaniline. A slight excess of the chlorinating agent may be needed, but a large excess should be avoided. 2. Protecting Groups: Consider protecting the highly activating amino group as an acetanilide (B955) to reduce its activating effect and improve regioselectivity. However, direct nitration of acetanilide gives only traces of the 2-nitro isomer due to steric hindrance.[6] 3. Temperature Control: Carry out the reaction at a lower temperature to favor the formation of the kinetic product.[2] |
| Q3: The reaction is not starting or is proceeding very slowly. | 1. Inactive Chlorinating Agent: The chlorinating agent (e.g., chlorine gas, N-chlorosuccinimide) may have degraded. 2. Insufficient Activation: For some chlorinating agents, a catalyst (e.g., a Lewis acid) may be required to generate the active electrophile.[7] 3. Low Temperature: The activation energy for the reaction may not be overcome at the current temperature.[1] | 1. Use Fresh Reagents: Ensure that the chlorinating agent is fresh and has been stored properly. 2. Catalyst Addition: If applicable, ensure the catalyst is active and used in the correct amount. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for the onset of the reaction.[1] |
| Q4: My reaction mixture has turned dark or charred. | 1. Decomposition: This often indicates decomposition of the starting material or product.[1] 2. Excessively High Temperature: The reaction may be exothermic, and poor temperature control can lead to overheating and decomposition.[1] 3. Presence of Impurities: Impurities in the starting material can catalyze side reactions leading to decomposition.[1] | 1. Temperature Control: Carefully control the temperature, especially during the addition of reagents. Use an ice bath to manage exothermic reactions.[1] 2. Purify Starting Material: Ensure the 2-nitroaniline is of high purity before starting the reaction. 3. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Quantitative Data Summary
The chlorination of 2-nitroaniline is an electrophilic aromatic substitution reaction. The directing effects of the amino (-NH2) and nitro (-NO2) groups determine the position of the incoming chloro group. The -NH2 group is a strong activating group and directs ortho- and para-, while the -NO2 group is a strong deactivating group and directs meta-. In 2-nitroaniline, the positions ortho- and para- to the amino group are positions 3, 5, and 6, and position 4. The positions meta- to the nitro group are positions 4 and 6. Therefore, substitution is strongly favored at the 4 and 6 positions.
Table 1: Expected Products and Potential Side-Products
| Compound | Structure | Role | Notes |
| 2-Nitroaniline | Starting Material | An orange solid.[8] | |
| 4-Chloro-2-nitroaniline (B28928) | Major Product | The amino group directs para, and the nitro group directs meta. | |
| 6-Chloro-2-nitroaniline | Major Product | The amino group directs ortho, and the nitro group directs meta. | |
| 4,6-Dichloro-2-nitroaniline | Side-Product | Formed under more forcing conditions or with excess chlorinating agent. | |
| Other Positional Isomers | - | Minor Side-Products | Other isomers may form in small quantities. |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Chlorinating Agent | Solvent/Medium | Temperature | Expected Outcome | Reference |
| Chlorine Gas | Dilute HCl | 5-10°C | Mono-chlorination favored. A mixture of 4-chloro and 6-chloro isomers is expected. | [2] |
| Chlorine Bleaching Liquor | Dilute HCl or HNO3 | 5-20°C, then up to 70°C | Stepwise chlorination to produce di-chloro derivatives.[2] | [2] |
| N-Chlorosuccinimide (NCS) | Acetic Acid or DMF | Room Temperature | Generally milder conditions, which can improve selectivity for mono-chlorination. | General Knowledge |
| Chlorine Gas | Sulfuric Acid | 10-100°C | Can be used for continuous chlorination processes.[3] | [3] |
Experimental Protocols
Protocol 1: Mono-chlorination of 2-Nitroaniline using Chlorine Gas
This protocol is adapted from procedures for the chlorination of similar compounds.[9]
Materials:
-
2-nitroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Water
-
Chlorine gas
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, prepare a dilute solution of hydrochloric acid (e.g., 10-15% w/w).
-
Add 2-nitroaniline to the hydrochloric acid solution. Stir the mixture to form a suspension.
-
Cool the suspension to 5-10°C using an ice bath.[2]
-
Slowly bubble chlorine gas into the stirred suspension. The molar ratio of 2-nitroaniline to chlorine should be approximately 1:1.05.
-
Maintain the temperature between 5-10°C throughout the addition of chlorine gas.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, stop the chlorine gas flow and continue stirring for another 30 minutes at the same temperature.
-
Filter the solid product under vacuum and wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60°C.
-
The crude product will likely be a mixture of 4-chloro-2-nitroaniline and 6-chloro-2-nitroaniline. Further purification by column chromatography or recrystallization may be necessary to separate the isomers.
Visualizations
Reaction Pathway
Caption: Electrophilic chlorination pathway of 2-nitroaniline.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 3. CN111620785A - Continuous chlorination method of nitroaniline - Google Patents [patents.google.com]
- 4. If metanitroaniline is chlorinated the major product class 12 chemistry CBSE [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Synthesis of Substituted Anilines
Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and to provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity in the synthesis of substituted anilines?
A1: The main challenge stems from the powerful activating and ortho, para-directing nature of the amino group (-NH₂) in electrophilic aromatic substitution (EAS).[1][2][3] This strong activation can lead to several problems:
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Lack of Selectivity: It is often difficult to obtain a single isomer, resulting in mixtures of ortho and para products.[4]
-
Polysubstitution: The high reactivity of the aniline (B41778) ring can lead to the introduction of multiple substituents.
-
Oxidation: The electron-rich aniline ring is susceptible to oxidation, especially under harsh reaction conditions like direct nitration.[5]
-
Meta-Substitution Issues: Directing electrophiles to the meta position is non-trivial and requires specific strategies, as the amino group strongly disfavors this position.[6][7]
Q2: Why is direct nitration of aniline often problematic, and what is the standard workaround?
A2: Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is problematic for two main reasons. First, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺).[1][8][9] This ion is a strong deactivating group and a meta-director, leading to significant amounts of the undesired m-nitroaniline.[1][8] Second, the strong oxidizing nature of the nitrating mixture can destroy the aniline ring.[5]
The standard workaround is to protect the amino group via acetylation to form acetanilide (B955).[10][11] The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which allows for a more controlled reaction.[11] It also provides steric hindrance that favors the formation of the para isomer. After nitration, the acetyl group is easily removed by hydrolysis to yield the desired nitroaniline.[5][10]
Q3: How can I favor para-substitution over ortho-substitution in electrophilic aromatic substitution?
A3: Favoring para-substitution is a common goal. The most effective strategy is to use a sterically bulky protecting group on the nitrogen atom.[4] Converting the aniline to an acetanilide is a good first step. For even greater para-selectivity, a bulkier group, such as a tosyl (Ts) group, can be employed. The steric hindrance from these groups physically blocks the ortho positions, directing the incoming electrophile to the less hindered para position.
Q4: What are the best strategies for synthesizing meta-substituted anilines?
A4: Synthesizing meta-substituted anilines is challenging but several strategies exist:
-
Anilinium Ion Formation: As mentioned, performing electrophilic substitution under strongly acidic conditions protonates the amine, forming a meta-directing anilinium ion.[4][12] This is often exploited in nitration to get m-nitroaniline.[8]
-
Starting with a meta-Directing Group: A common route is to start with a benzene (B151609) ring substituted with a meta-directing group (e.g., -NO₂, -CN, -SO₃H, -COR). An electrophilic substitution is performed to install a group meta to the existing one. In a subsequent step, the initial directing group is converted into an amino group (e.g., reduction of a nitro group).
-
Modern Synthetic Methods: Recent advances have provided novel methods, such as copper-catalyzed dehydrogenation-amination sequences or multi-component reactions, that can offer direct access to meta-substituted anilines.[6][13][14]
Q5: When is Buchwald-Hartwig amination a suitable strategy for aniline synthesis, and what are its limitations?
A5: Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[15][16][17] It is particularly suitable for:
-
Synthesizing anilines from aryl halides (or triflates) and an amine or ammonia (B1221849) equivalent.[15][18]
-
Cases where classical methods like nucleophilic aromatic substitution (SNA_r_) fail due to an unactivated aryl halide.[17]
-
Introducing complex amine fragments onto an aromatic ring.
Limitations include:
-
Catalyst Poisoning: Certain functional groups can poison the palladium catalyst.[16]
-
Ligand Selection: The choice of phosphine (B1218219) ligand is critical for reaction success and can require extensive optimization.[15]
-
Base Sensitivity: The strong bases often used (e.g., NaOtBu) are not compatible with sensitive functional groups like esters or nitro groups.[16]
-
Regioselectivity with Multiple Halides: If the aryl substrate contains multiple different halogen atoms, achieving selective coupling at one position can be challenging and depends on the relative reactivity (I > Br > Cl).
Troubleshooting Guides
Issue 1: Low Yield or Mixture of Isomers in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Symptom | Potential Cause | Suggested Solution |
| Significant meta-product formation during nitration of aniline. | The amino group is protonated under strong acidic conditions, forming the meta-directing anilinium ion (-NH₃⁺).[4][8] | Protect the amino group as an acetamide (B32628) before nitration. This keeps the group ortho, para-directing. |
| High proportion of ortho-isomer when para is desired. | The protecting group on the nitrogen is not sterically bulky enough to sufficiently block the ortho positions.[4] | Use a bulkier protecting group, such as a tosyl (p-toluenesulfonyl) group, to increase steric hindrance at the ortho positions. |
| Di- or polysubstitution occurs. | The acetamido group is still highly activating, and/or reaction conditions are too harsh. | Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Ensure no more than one equivalent of the electrophile is used. |
| Dark, tar-like byproduct formation. | Oxidation of the aniline ring. This is common with strong oxidizing agents like nitric acid.[5] | Protect the amino group to reduce its electron-donating strength. Perform the reaction at low temperatures (e.g., 0-10 °C).[19][20][21] |
Issue 2: Poor Yield in the Reduction of a Nitroarene to an Aniline
| Symptom | Potential Cause | Suggested Solution |
| Incomplete reaction. | Insufficient reducing agent or inactive catalyst. | Increase the equivalents of the reducing metal (e.g., Fe, Sn, Zn).[22] If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and not poisoned. |
| Side products like azo compounds are formed. | Intermediates (nitrosoarene, hydroxylamine) are reacting with each other or the aniline product.[23] | Ensure reaction goes to completion by using sufficient reducing agent and appropriate reaction time. The choice of reducing system can also influence this; Fe/NH₄Cl is often a reliable choice.[22] |
| Product is insoluble in extraction solvent. | The aniline product is protonated by the acidic reaction medium, forming an anilinium salt which is water-soluble.[22][23] | After the reaction is complete, add a base (e.g., NaOH, Na₂CO₃) to neutralize the acid and deprotonate the anilinium salt to the free aniline, which will be soluble in organic solvents.[24] |
| Other functional groups on the molecule are also reduced. | The chosen reducing agent is not chemoselective. | For substrates with other reducible groups (e.g., alkenes, alkynes, carbonyls), avoid catalytic hydrogenation. Use a more chemoselective metal-acid system like Fe/HCl or SnCl₂/HCl. |
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of p-Nitroaniline via Acetanilide Protection
This protocol demonstrates the protection-nitration-deprotection sequence to avoid the issues of direct aniline nitration.
Step A: Acetylation of Aniline
-
In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (B1165640) (1.1 eq) to the solution.
-
Gently warm the mixture for a short period, then allow it to cool.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step B: Nitration of Acetanilide [5][19][20]
-
Add the dried acetanilide (1.0 eq) to glacial acetic acid or concentrated sulfuric acid in a flask.[19][20]
-
Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid, keeping the mixture cold.
-
Add the cold nitrating mixture dropwise to the acetanilide solution while stirring vigorously.[19][21] Maintain the reaction temperature below 10 °C to prevent dinitration and side reactions.[19][20][21]
-
After the addition is complete, let the mixture stand at room temperature for 30-60 minutes.[5][20]
-
Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[19][20]
-
Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from ethanol.[5]
Step C: Hydrolysis of p-Nitroacetanilide
-
Reflux the p-nitroacetanilide in an aqueous solution of sulfuric acid (approx. 70%) until the solid dissolves.
-
Cool the solution and carefully neutralize it with an aqueous base (e.g., NaOH or NH₄OH) to precipitate the p-nitroaniline.
-
Collect the yellow solid by vacuum filtration, wash with water, and dry.
Visualized Workflows and Concepts
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Influence of protonation on directing group effect.
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 8. brainly.com [brainly.com]
- 9. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. De novo three-component synthesis of meta-substituted anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. elar.urfu.ru [elar.urfu.ru]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 20. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 21. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. youtube.com [youtube.com]
preventing degradation of 3-Chloro-2-nitroaniline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Chloro-2-nitroaniline during storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound at 4°C in a refrigerator.[1] For shorter periods, storage at room temperature in a cool, dry place is acceptable.[2]
Q2: How does light affect the stability of this compound?
A2: this compound should be protected from light.[1] Aromatic nitro compounds can be susceptible to photodegradation, which may lead to discoloration and the formation of impurities. Storage in an amber or opaque container is recommended.
Q3: What type of container is best for storing this compound?
A3: A tightly sealed, airtight container is crucial to prevent exposure to moisture and air. Glass containers with secure caps (B75204) are a suitable option.
Q4: Are there any chemicals that should not be stored near this compound?
A4: Yes, it is incompatible with strong acids, strong bases, oxidizing agents, and reducing agents.[3] Co-storage with these substances can lead to hazardous reactions and degradation of the compound.
Q5: I've noticed a change in the color of my this compound powder. What could be the cause?
A5: A color change, such as darkening, can be an indicator of degradation. This could be caused by exposure to light, heat, or incompatible substances. It is advisable to re-analyze the purity of the material before use. Similar compounds like 3-chloroaniline (B41212) are known to darken upon storage, especially when exposed to air and light.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and handling of this compound.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color darkening, clumping) | - Exposure to light (photodegradation)- Exposure to moisture (hydrolysis is less likely but clumping indicates water absorption)- Reaction with contaminants or incompatible materials | - Visually inspect the storage container and conditions.- Re-test the purity of the compound using a stability-indicating method like HPLC.- If degradation is confirmed, dispose of the material according to safety guidelines.- Review storage procedures to ensure protection from light and moisture. |
| Inconsistent experimental results | - Degradation of the starting material, leading to lower effective concentration and potential interference from degradation products. | - Verify the purity of the this compound stock.- Use a freshly opened container or a recently purified batch for critical experiments.- Develop and run a stability-indicating HPLC method to check for the presence of degradation products. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | - Formation of degradation products during storage. | - Identify the unknown peaks using techniques like LC-MS.- Compare the chromatogram to that of a freshly prepared standard.- Implement stricter storage conditions (e.g., inert atmosphere, lower temperature) to minimize further degradation. |
Storage Conditions and Stability Data
Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C (long-term); Room Temperature (short-term, cool) | To minimize thermal degradation.[1] |
| Light | Protect from light (store in an amber or opaque container) | To prevent photodegradation.[1] |
| Atmosphere | Tightly sealed container; consider inert gas (e.g., Argon, Nitrogen) for long-term storage | To prevent oxidation and reaction with atmospheric moisture. |
| Incompatible Materials | Store away from strong acids, strong bases, oxidizing agents, and reducing agents | To avoid chemical reactions and degradation.[3] |
Illustrative Stability Data
The following table provides illustrative data on the potential degradation of this compound under various conditions. Note: This data is for educational purposes and is based on general principles of chemical stability, as specific quantitative shelf-life studies for this compound were not available in the searched literature.
| Storage Condition | Duration | Illustrative Purity (%) | Potential Degradation Products |
| 4°C, Dark, Sealed | 12 months | >99% | Minimal to none |
| Room Temp, Dark, Sealed | 12 months | 98-99% | Trace amounts of oxidation/dimerization products |
| Room Temp, Light, Sealed | 6 months | 90-95% | Photodegradation products (e.g., hydroxylated or dehalogenated species) |
| 40°C, Dark, Sealed | 3 months | 95-97% | Thermally induced degradation products |
| Room Temp, Open to Air | 1 month | <95% | Oxidation products, potential hydrolysis products if moisture is present |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A stability-indicating HPLC method is essential to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A simple reverse-phase HPLC method can utilize acetonitrile and water with phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase or acetonitrile) to a known concentration.
Visualizations
Diagram 1: Logical Troubleshooting Workflow for Compound Degradation
Caption: A step-by-step workflow for troubleshooting issues related to the stability of this compound.
Diagram 2: Experimental Workflow for Purity Analysis
Caption: A flowchart outlining the key steps in performing an HPLC analysis to determine the purity of this compound.
References
- 1. This compound | 59483-54-4 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-Chloro-2-nitroaniline(89-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Managing Thermal Decomposition of Nitroaromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitroaromatic compounds. The information is designed to help you safely manage and interpret the thermal decomposition characteristics of these energetic materials.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected Exotherm at a Lower Temperature in DSC/TGA | Sample Contamination: Impurities such as acids, bases (e.g., NaOH), metal halides (e.g., AlCl3), or metal oxides (e.g., Fe2O3) can significantly lower the decomposition temperature of nitroaromatic compounds.[1][2][3] | - Review the synthesis and purification steps to identify potential sources of contamination. - Ensure all glassware and equipment are scrupulously clean. - Analyze the sample for impurities using appropriate analytical techniques (e.g., HPLC, GC-MS). |
| Autocatalytic Decomposition: Some nitroaromatic compounds exhibit autocatalysis, where the decomposition products accelerate the reaction rate.[1][4] | - Perform isothermal DSC or TGA experiments at temperatures below the onset of decomposition to observe any gradual increase in reaction rate over time. - Be aware that extended residence time at elevated temperatures, even below the decomposition onset, can be hazardous.[4] | |
| Runaway Reaction or Explosion | Inadequate Temperature Control: Poor heat dissipation can lead to a rapid, uncontrolled increase in temperature and pressure, resulting in a runaway reaction.[1][5] | - Ensure your experimental setup has adequate temperature control and cooling capacity. - For larger scale reactions, consider using a reaction calorimeter to monitor heat generation in real-time. - Avoid process deviations such as adding reactants too quickly or at an incorrect temperature.[2] |
| Presence of Incompatible Materials: As mentioned above, certain contaminants can drastically reduce thermal stability.[2][3] | - Conduct a thorough hazard analysis of all materials that may come into contact with the nitroaromatic compound. - Pay special attention to process intermediates and washing steps where impurities might be introduced.[2] | |
| Inconsistent or Irreproducible DSC/TGA Results | Sample Preparation: Differences in sample mass, particle size, or packing density in the crucible can affect heat transfer and lead to variations in results. | - Use a consistent sample mass for all experiments. - If the sample is a solid, ensure a consistent particle size through grinding or sieving (exercise extreme caution when grinding energetic materials). - Pack the sample consistently in the crucible. |
| Heating Rate: The heating rate used in DSC/TGA experiments can influence the observed onset temperature and peak shape.[6] | - Use a standardized heating rate for all comparative studies. Slower heating rates (e.g., 1-5 °C/min) can provide better resolution.[7][8] | |
| No Clear Decomposition Peak in TGA | Sample Volatilization: The compound may be volatilizing before it decomposes, leading to mass loss that is not due to decomposition. | - Use a sealed or pinhole crucible to increase the pressure within the sample pan, which can suppress volatilization. - Compare the TGA results with DSC data; a melting endotherm followed by mass loss without a corresponding decomposition exotherm suggests volatilization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the thermal stability of nitroaromatic compounds?
A1: The thermal stability of nitroaromatic compounds is influenced by several factors:
-
Molecular Structure: The number and position of nitro groups on the aromatic ring, as well as the presence of other substituents, play a crucial role.[4] For example, the presence of a methyl group ortho to a nitro group can introduce a lower energy decomposition pathway.[9]
-
Contaminants: As detailed in the troubleshooting guide, impurities like acids, bases, and metal salts can significantly lower the decomposition temperature.[1][2][3]
-
Heating Rate: The rate at which a sample is heated can affect the observed decomposition temperature in thermal analysis experiments.[6]
-
Confinement: The degree of confinement can impact the decomposition behavior. Increased pressure can alter reaction pathways and increase the risk of an explosion.[1]
Q2: What is a runaway reaction and how can I prevent it?
A2: A runaway reaction is an uncontrolled, exothermic reaction that accelerates as the temperature increases, often leading to a dangerous rise in pressure and potentially an explosion.[1][5] To prevent runaway reactions:
-
Thoroughly understand the thermal hazards of your specific nitroaromatic compound and any reaction mixtures.
-
Use appropriate analytical techniques like DSC or reaction calorimetry to determine the onset temperature of decomposition and the heat of reaction.
-
Ensure your experimental setup has robust temperature control and emergency cooling capabilities.
-
Avoid conditions known to lower thermal stability, such as the presence of contaminants.[2][3]
-
Develop and strictly follow standard operating procedures, especially regarding reactant addition rates and temperature limits.
Q3: How do I safely handle and store nitroaromatic compounds in the laboratory?
A3: Safe handling and storage are paramount:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a chemical-resistant laboratory coat, and double gloves (e.g., nitrile or neoprene).[10]
-
Ventilation: Handle volatile or dusty nitroaromatic compounds in a certified chemical fume hood.[10]
-
Storage: Store nitroaromatic compounds in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[11][12] They should be segregated from incompatible materials, especially bases, acids, and oxidizing agents.[11][13]
-
Labeling: All containers should be clearly labeled with the chemical name, hazard warnings, and the date received and opened.[11][13]
-
Quantity: Keep the quantities of nitroaromatic compounds in the laboratory to a minimum.[11]
Q4: Which analytical techniques are most suitable for studying the thermal decomposition of nitroaromatic compounds?
A4: The most common and powerful techniques are:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points, decomposition onset temperatures, and heats of decomposition.[14][15][16]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for determining decomposition temperatures and identifying mass loss events.[17][18][19]
-
Reaction Calorimetry: Measures the heat generated by a chemical reaction in real-time, providing critical data for safe process scale-up.
Q5: How can I identify the decomposition products of my nitroaromatic compound?
A5: Identifying decomposition products often requires a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable decomposition products.[20]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Ideal for analyzing non-volatile or thermally labile decomposition products.[20][21]
-
Evolved Gas Analysis (EGA): TGA instruments can be coupled with mass spectrometers or FTIR spectrometers to identify the gaseous products evolved during decomposition.
Quantitative Data on Thermal Decomposition
The following table summarizes thermal decomposition data for some common nitroaromatic compounds. Note that these values can be influenced by experimental conditions such as heating rate and sample purity.
| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Heat of Decomposition (J/g) | Activation Energy (kJ/mol) | Reference |
| o-Nitrobenzoic Acid | ~120-150 | ~196 | 542.27 | 131.31 | [6] |
| m-Nitrobenzoic Acid | ~125-190 | ~181 | 458.62 | 203.43 | [6] |
| p-Nitrobenzoic Acid | ~150-210 | ~205 | 335.61 | 157.00 | [6] |
| o-Nitrotoluene | - | - | - | 170-174 | [1] |
Data is dependent on the specific experimental conditions, particularly the heating rate.
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and heat of decomposition of a nitroaromatic compound.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Pressure-resistant crucibles (e.g., gold-plated stainless steel) and lids[7][8]
-
Crucible sealing press
-
Analytical balance (microgram sensitivity)
-
Tweezers
-
Nitroaromatic compound sample (typically 1-5 mg)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: a. Accurately weigh 1-5 mg of the nitroaromatic compound into a pressure-resistant crucible.[7] b. Securely seal the crucible using the press. This is crucial to prevent sample evaporation and ensure containment during decomposition.
-
Instrument Setup: a. Place the sealed sample crucible and an empty reference crucible into the DSC cell. b. Start the inert gas purge to create an inert atmosphere. c. Set the temperature program. A typical dynamic scan would be from ambient temperature to a temperature beyond the decomposition point (e.g., 30°C to 400°C) at a linear heating rate (e.g., 5-10 °C/min).[7][8]
-
Data Acquisition: a. Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: a. Plot the heat flow versus temperature. b. Determine the onset temperature of the decomposition exotherm. This is often calculated as the intersection of the baseline with the tangent of the exothermic peak. c. Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).
Protocol 2: Analysis of Mass Loss using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range of decomposition and the extent of mass loss.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., ceramic or platinum)
-
Analytical balance
-
Tweezers
-
Nitroaromatic compound sample (typically 5-10 mg)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: a. Accurately weigh 5-10 mg of the nitroaromatic compound into a TGA sample pan.
-
Instrument Setup: a. Place the sample pan onto the TGA balance. b. Start the inert gas purge. c. Set the temperature program. A typical program would involve heating the sample from ambient temperature to a temperature where decomposition is complete (e.g., 30°C to 500°C) at a linear heating rate (e.g., 10 °C/min).[17][19]
-
Data Acquisition: a. Begin the heating program and record the sample mass as a function of temperature.
-
Data Analysis: a. Plot the percentage of initial mass versus temperature. b. The resulting curve will show steps corresponding to mass loss events. Determine the onset and completion temperatures for each decomposition step. c. The derivative of the mass loss curve (DTG) can be plotted to more clearly identify the temperatures of maximum mass loss rate.
Visualizations
Caption: Workflow for DSC analysis of nitroaromatic compounds.
Caption: Troubleshooting logic for unexpected DSC exotherms.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. icheme.org [icheme.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. datapdf.com [datapdf.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. benchchem.com [benchchem.com]
- 11. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 17. gossmanforensics.com [gossmanforensics.com]
- 18. etamu.edu [etamu.edu]
- 19. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 3-Chloro-2-nitroaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with 3-Chloro-2-nitroaniline during reaction screening and other experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a pale yellow to brownish solid.[1] It is sparingly soluble in water but shows better solubility in organic solvents.[1] Common organic solvents that can dissolve this compound include ethanol, acetone, and dimethylformamide (DMF).[1] Due to the presence of hydrophobic aromatic rings and a chloro group, its solubility in aqueous solutions is limited.[2]
Q2: I'm observing precipitation of this compound in my reaction mixture. What are the common causes?
A2: Precipitation during a reaction or upon setting up a screen can be due to several factors:
-
Exceeding Solubility Limit: The concentration of this compound may be too high for the chosen solvent system.
-
Solvent Polarity Change: In reaction screening, changes in the solvent composition over time (e.g., addition of other reactants in different solvents) can alter the overall polarity, causing the compound to crash out.[3]
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Temperature Effects: Solubility is temperature-dependent. If the compound was dissolved at a higher temperature, it might precipitate upon cooling to ambient or sub-ambient reaction temperatures.[4]
-
pH Changes: The pH of the medium can influence the solubility of ionizable compounds. While this compound is not strongly acidic or basic, significant pH shifts could have a minor effect.
Q3: How can I systematically improve the solubility of this compound for my experiments?
A3: A systematic approach involves screening different solvents and employing solubility enhancement techniques. The primary methods include using co-solvents, adjusting pH (where applicable), and particle size reduction.[5] For reaction screening, the use of co-solvents is a highly effective and practical technique.[5][6]
Troubleshooting Guide: Compound Precipitation
If you are experiencing precipitation of this compound, this guide provides a step-by-step approach to diagnose and resolve the issue.
Step 1: Initial Assessment & Solubility Screening
The first step is to determine the optimal solvent or solvent mixture for your desired concentration. A small-scale solubility screen is highly recommended.
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Dispense a small, pre-weighed amount of this compound (e.g., 1-5 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent or co-solvent mixture (e.g., 0.5 mL).
-
Equilibration: Agitate the vials at a controlled temperature (e.g., room temperature) for a set period (e.g., 2-24 hours) to allow them to reach equilibrium.[7][8]
-
Observation: Visually inspect for undissolved solid.
-
Quantification (Optional): If a quantitative measure is needed, carefully separate the supernatant from any undissolved solid by centrifugation or filtration.[8] Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Table 1: Suggested Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Often good solvents for a wide range of organic compounds.[1] |
| Alcohols | Ethanol, Isopropanol (IPA), Propylene Glycol | Water-miscible co-solvents that can increase solubility.[6][9][10] |
| Ketones | Acetone, Cyclopentanone | Effective at dissolving many organic solids.[9] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Common reaction solvents with moderate polarity. |
Note: Data for this compound is not extensively tabulated. This table provides a starting point based on general chemical principles and data for similar compounds.
Step 2: Employing Co-solvents
Using a mixture of solvents (a co-solvent system) is a powerful technique to enhance solubility.[5][6][11] This is particularly useful when a reaction requires a solvent in which the compound is poorly soluble (e.g., an aqueous buffer).
Workflow for Co-Solvent Selection
References
- 1. guidechem.com [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. biotage.com [biotage.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. who.int [who.int]
- 8. nanopartikel.info [nanopartikel.info]
- 9. chembk.com [chembk.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Addressing Matrix Effects in GC-MS Analysis of Aniline Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aniline (B41778) compounds.
Troubleshooting Guides
This section offers solutions to common problems encountered due to matrix effects in the GC-MS analysis of anilines.
Issue 1: Poor reproducibility and inaccurate quantification of aniline compounds.
-
Question: My quantitative results for aniline analysis are inconsistent across replicates, and the accuracy is poor when analyzing spiked samples. What could be the cause?
-
Answer: Poor reproducibility and accuracy are classic indicators of matrix effects. Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization and detection of the target aniline compounds, leading to either signal enhancement or suppression.[1]
Troubleshooting Steps:
-
Confirm Matrix Effects: Analyze a standard solution of your aniline compound in a pure solvent and compare the response to a standard of the same concentration prepared in a blank sample matrix extract. A significant difference in signal intensity confirms the presence of matrix effects.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering matrix components before analysis.[1]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract aniline compounds while leaving matrix interferences behind. For aqueous samples, adjusting the pH to >11 is often recommended.[2]
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges that retain interfering compounds while allowing the aniline analytes to be eluted.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation technique is effective for various matrices and can significantly reduce matrix interferences.[3]
-
-
Implement a Compensation Strategy: If sample cleanup is insufficient, employ a calibration strategy that compensates for matrix effects:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes. This helps to mimic the matrix effects observed in the samples.[4][5]
-
Standard Addition: This method involves adding known amounts of the aniline standard to aliquots of the sample extract. It is highly effective for complex matrices where a blank matrix is unavailable.[6]
-
Isotope-Labeled Internal Standards: Use a stable isotope-labeled analog of your aniline compound as an internal standard. This is often considered the gold standard for correcting matrix effects as the internal standard behaves almost identically to the analyte during sample preparation and analysis.[7]
-
-
Issue 2: Significant signal enhancement leading to overestimated aniline concentrations.
-
Question: My calculated concentrations of aniline are unexpectedly high, and recovery experiments exceed 120%. Why is this happening?
-
Answer: This phenomenon is known as matrix-induced signal enhancement. In GC-MS, non-volatile matrix components can accumulate in the GC inlet, masking active sites where analytes might otherwise adsorb or degrade. This leads to a more efficient transfer of the aniline compounds to the detector, resulting in an artificially enhanced signal.[1][5]
Troubleshooting Steps:
-
Confirm Enhancement: As with general matrix effects, compare the signal of a standard in pure solvent to one in a matrix-matched standard to confirm signal enhancement.
-
Injector Maintenance: Regularly clean and replace the GC inlet liner and septum to prevent the buildup of non-volatile matrix components.
-
Use Analyte Protectants: Adding analyte protectants to both samples and standards can help to equalize the matrix enhancement effect, leading to more accurate quantification.
-
Employ Matrix-Matched Calibration: This is a highly effective strategy to compensate for predictable signal enhancement.[5]
-
Issue 3: Poor peak shape and tailing for aniline compounds.
-
Question: My aniline peaks are showing significant tailing, making integration and quantification difficult. What is the cause and how can I fix it?
-
Answer: Peak tailing for polar compounds like anilines is often caused by interactions with active sites (e.g., free silanol (B1196071) groups) in the GC inlet and column. Matrix components can exacerbate this issue.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner and Column: Ensure that your GC liner and analytical column are properly deactivated to minimize active sites.
-
Derivatization: For particularly problematic anilines, derivatization can improve volatility and reduce interactions with active sites, resulting in better peak shape.[2]
-
Optimize GC Conditions:
-
Injector Temperature: Optimize the injector temperature to ensure rapid and complete vaporization of the aniline compounds without causing degradation.
-
Oven Temperature Program: A suitable temperature program can help to improve peak shape.
-
-
Matrix-Matched Standards: The presence of matrix components in the standards can sometimes help to "passivate" the system in a similar way to the samples, leading to more symmetrical peaks for both.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis?
A1: In GC-MS, matrix effects are the alteration of an analyte's signal (either enhancement or suppression) caused by co-eluting compounds from the sample matrix.[1] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. The "matrix" refers to all the components of the sample except for the analyte of interest.
Q2: What causes matrix effects in the GC-MS analysis of aniline compounds?
A2: The primary causes of matrix effects in the GC-MS analysis of aniline compounds are:
-
Matrix-Induced Signal Enhancement: This is a common effect in GC-MS where non-volatile matrix components coat active sites in the GC inlet and column. This "protective" layer reduces the adsorption or degradation of the aniline analytes, leading to a stronger signal.[1][5]
-
Matrix-Induced Signal Suppression: Although less common in GC than in LC, signal suppression can occur due to competition for ionization in the MS source or from interferences that co-elute with the aniline and share fragment ions.
-
Competition during Derivatization: If a derivatization step is used, other matrix components with similar functional groups can compete for the derivatizing agent, leading to incomplete derivatization of the aniline and a lower signal.
Q3: How can I determine if my aniline analysis is affected by matrix effects?
A3: To diagnose matrix effects, you can compare the analytical response of an aniline standard in a pure solvent versus its response in a matrix-matched standard (a blank sample extract spiked with the same concentration of the standard). A significant difference in signal intensity between the two indicates the presence of matrix effects. A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression.
Q4: What is the best way to mitigate matrix effects for aniline analysis?
A4: The most effective strategy often involves a combination of approaches:
-
Thorough Sample Preparation: Techniques like QuEChERS or SPE are highly effective at removing a significant portion of matrix interferences.[3]
-
Use of a Stable Isotope-Labeled Internal Standard: This is often the most robust method for correcting for matrix effects, as the labeled standard experiences the same signal suppression or enhancement as the native analyte.[7]
-
Matrix-Matched Calibration: When a suitable stable isotope-labeled internal standard is not available or is too costly, matrix-matched calibration is a widely accepted and effective alternative.[4][5]
-
Standard Addition: For very complex or unknown matrices, the standard addition method provides a high degree of accuracy, although it is more labor-intensive.[6]
Data Presentation
The following tables summarize quantitative data on the recovery of aniline compounds using different analytical methods and mitigation strategies for matrix effects.
Table 1: Recovery of Aniline from Different Matrices Using Various Extraction and Calibration Methods
| Analyte | Matrix | Extraction Method | Calibration Method | Recovery (%) | RSD (%) | Reference |
| Aniline | Soil | Accelerated Solvent Extraction (ASE) | Internal Standard | 76 - 98 | 2.0 - 7.5 | [8] |
| 14 Aniline and Benzidine (B372746) Compounds | Soil | Oscillating Dispersive Extraction | Internal Standard (Aniline-d5) | 62.9 - 101.0 | 3.8 - 10.3 | [7] |
| Aniline | Wastewater | Headspace | External Standard | 67.2 - 89.9 | 2.2 - 11.5 | [9] |
| Organochlorine Pesticides | Water (High Matrix) | Solid Phase Extraction (SPE) | Matrix-Matched Internal Standard | 87 (average) | N/A | [10] |
| Organochlorine Pesticides | Water (Low Matrix) | Solid Phase Extraction (SPE) | Matrix-Matched External Standard | 98 (average) | N/A | [10] |
N/A: Not Available in the cited source.
Table 2: Comparison of Method Performance for Aniline Analysis
| Parameter | GC-FID | GC-MS (with derivatization) |
| Detector | Flame Ionization Detector | Mass Spectrometer |
| Sample Matrix | Ambient Air | Serum |
| Limit of Detection (LOD) | 2 µg/m³ | 0.1 mg/L |
| Linearity Range | Not Specified | 0.5 - 25.0 mg/L |
| Precision (%RSD) | Not Specified | Within-run: 3.8%, Between-run: 5.8% |
| Reference | [2] | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Matrix-Matched Calibration for Aniline in Soil
This protocol describes the preparation of matrix-matched calibration standards for the quantification of aniline in soil samples.
1. Preparation of Blank Matrix Extract: a. Select a soil sample that is representative of the samples to be analyzed but is known to be free of aniline compounds. b. Extract the blank soil sample using the same extraction procedure that will be used for the unknown samples (e.g., Accelerated Solvent Extraction (ASE) or QuEChERS).[8] c. After extraction and any cleanup steps, the resulting solution is the blank matrix extract.
2. Preparation of Stock and Working Standard Solutions: a. Prepare a stock solution of aniline in a suitable solvent (e.g., n-hexane or toluene) at a high concentration (e.g., 1000 µg/mL).[8] b. From the stock solution, prepare a series of working standard solutions at lower concentrations through serial dilution.
3. Preparation of Matrix-Matched Calibration Standards: a. Aliquot equal volumes of the blank matrix extract into a series of vials. b. Spike each aliquot of the blank matrix extract with a known volume of a working standard solution to create a series of calibration standards with increasing concentrations of aniline. c. Ensure the final volume and solvent composition of each calibration standard are the same.
4. GC-MS Analysis: a. Analyze the matrix-matched calibration standards using the same GC-MS method as for the unknown samples. b. Construct a calibration curve by plotting the peak area of aniline against the corresponding concentration for the matrix-matched standards. c. Quantify the concentration of aniline in the unknown sample extracts by comparing their peak areas to the matrix-matched calibration curve.
Protocol 2: Standard Addition Method for Aniline in Wastewater
This protocol outlines the standard addition method for quantifying aniline in complex wastewater samples.
1. Sample Preparation: a. Extract the wastewater sample using an appropriate method, such as liquid-liquid extraction.[2] b. Divide the final sample extract into at least four equal aliquots.
2. Spiking of Aliquots: a. Leave one aliquot un-spiked (this is the unknown). b. To the remaining aliquots, add known and increasing amounts of an aniline standard solution. For example, you might add amounts that are expected to increase the concentration by approximately 50%, 100%, and 150% of the estimated analyte concentration in the sample. c. Ensure all aliquots have the same final volume by adding the appropriate amount of solvent.
3. GC-MS Analysis: a. Analyze all the prepared aliquots (the un-spiked sample and the spiked samples) using the same GC-MS method.
4. Data Analysis: a. Plot the peak area of aniline (y-axis) against the concentration of the added standard (x-axis) for each aliquot. b. Perform a linear regression on the data points. c. The absolute value of the x-intercept of the regression line represents the original concentration of aniline in the un-spiked sample extract.
Mandatory Visualization
Workflow for Troubleshooting Matrix Effects
Caption: A flowchart for troubleshooting matrix effects in GC-MS analysis.
Experimental Workflow for Standard Addition
Caption: Workflow for the method of standard addition.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. [Determination of 14 aniline and benzidine compounds in soil by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Aniline in Soil by ASE/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Pyridine, Aniline and Nitrobenzene in Printing and Dyeing Wastewater by Headspace Gas Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 10. Alternative calibration techniques for counteracting the matrix effects in GC-MS-SPE pesticide residue analysis - a statistical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Chloro-2-nitroaniline for Researchers and Drug Development Professionals
An in-depth analysis of synthetic pathways to a key chemical intermediate, 3-Chloro-2-nitroaniline, is presented below. This guide offers a comparative look at common synthesis routes, providing detailed experimental protocols and quantitative data to inform methodological choices in research and development settings.
This compound is a valuable substituted aniline (B41778) derivative widely utilized as a building block in the synthesis of pharmaceuticals, dyes, and agrochemicals. The strategic placement of the chloro, nitro, and amino groups on the aniline ring makes it a versatile precursor for the construction of more complex molecular architectures. This guide explores three primary synthetic routes to this compound, evaluating them based on yield, reaction conditions, and starting material accessibility.
Comparison of Synthesis Routes
A summary of the key quantitative data for the different synthesis routes of this compound is provided in the table below, allowing for a direct comparison of their efficiencies.
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| Route 1 | 2-Chloroaniline (B154045) | Nitrating agent (e.g., HNO₃/H₂SO₄) | Controlled temperature | Moderate | Good |
| Route 2 | 2-Nitroaniline (B44862) | Chlorinating agent (e.g., Cl₂, SO₂Cl₂) | Catalyst, controlled conditions | Variable | Fair to Good |
| Route 3 | 3-Chloro-2-nitrobenzoic acid | Diphenylphosphonic azide (B81097), Triethylamine | DMF, Heat | 53.4 | Not Specified |
Route 1: Nitration of 2-Chloroaniline
This classical electrophilic aromatic substitution pathway is a common approach for the synthesis of nitroaniline derivatives. The directing effects of the chloro and amino groups on the aromatic ring influence the position of the incoming nitro group.
Experimental Protocol:
A detailed experimental protocol for the nitration of 2-chloroaniline to produce this compound is not extensively documented in readily available literature. However, a general industrial manufacturing process involves the nitration of chloroaniline isomers using a mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature and agitation to ensure regioselectivity.[1]
A generalized laboratory-scale procedure can be inferred from standard organic chemistry practices:
-
Dissolution: 2-Chloroaniline is dissolved in a suitable solvent, typically a strong acid like sulfuric acid, in a reaction vessel equipped with a stirrer and a cooling system.
-
Nitration: A nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid, is added dropwise to the solution of 2-chloroaniline while maintaining a low temperature (typically between -5 to 10°C) to control the exothermic reaction and minimize the formation of byproducts.
-
Reaction Monitoring: The reaction progress is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the product.
-
Isolation and Purification: The solid product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Caption: Synthesis of this compound via nitration.
Route 2: Chlorination of 2-Nitroaniline
This route involves the direct chlorination of 2-nitroaniline. The regioselectivity of this reaction is crucial to obtain the desired 3-chloro isomer.
Experimental Protocol:
The synthesis of this compound can be achieved by the chlorination of 2-nitroaniline under controlled conditions using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst.[1]
A general laboratory-scale procedure is as follows:
-
Dissolution: 2-Nitroaniline is dissolved in a suitable inert solvent in a reaction vessel.
-
Chlorination: A chlorinating agent (e.g., sulfuryl chloride) is added to the solution. A catalyst may be employed to facilitate the reaction. The reaction temperature is carefully controlled.
-
Reaction Monitoring: The progress of the chlorination is monitored by an appropriate analytical method.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a suitable work-up procedure, which may involve washing with a basic solution to neutralize any acid and then with water.
-
Isolation and Purification: The crude product is isolated and purified, typically by recrystallization, to afford pure this compound.
Caption: Synthesis of this compound via chlorination.
Route 3: From 3-Chloro-2-nitrobenzoic Acid
This synthetic approach utilizes a starting material where the chloro and nitro groups are already in the desired positions, converting the carboxylic acid functionality to an amino group.
Experimental Protocol:
A documented synthetic route to this compound starts from 3-chloro-2-nitrobenzoic acid.[2]
-
Reaction Setup: 3-Chloro-2-nitrobenzoic acid is dissolved in N,N-dimethylformamide (DMF) in a reaction flask.
-
Addition of Reagents: Triethylamine and diphenylphosphonic azide are added to the solution.
-
Reaction: The mixture is stirred at room temperature for a period, followed by heating to facilitate the transformation.
-
Work-up and Isolation: After the reaction is complete, a standard work-up procedure is followed to isolate the product. This typically involves quenching the reaction, extraction with an organic solvent, and purification of the crude product. This method has a reported yield of 53.4%.[2]
Caption: Synthesis from 3-Chloro-2-nitrobenzoic acid.
Concluding Remarks
The choice of the most suitable synthesis route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and reaction conditions. While the nitration of 2-chloroaniline and chlorination of 2-nitroaniline represent classical approaches, the synthesis from 3-chloro-2-nitrobenzoic acid offers a more defined regiochemical outcome, albeit with a moderate reported yield. Further optimization of each route could potentially lead to improved efficiency and purity of the final product. Researchers are encouraged to consider these factors when selecting a synthetic strategy for their specific needs.
References
A Comparative Spectroscopic Analysis of 3-Chloro-2-nitroaniline and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of chloro-nitroaniline isomers, supported by experimental data and detailed methodologies.
In the landscape of pharmaceutical research and organic synthesis, a thorough understanding of isomeric purity and structure is paramount. Chloro-nitroanilines, a class of compounds frequently utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, exist in various isomeric forms. The subtle differences in the substitution patterns on the benzene (B151609) ring among these isomers lead to distinct physicochemical properties and, consequently, unique spectral signatures. This guide provides a detailed comparative analysis of the spectral characteristics of 3-Chloro-2-nitroaniline and its isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.
The accurate identification and differentiation of these isomers are critical for quality control, reaction monitoring, and the elucidation of structure-activity relationships. This document serves as a valuable resource by presenting a compilation of experimental spectral data, outlining detailed experimental protocols, and offering visual representations of the isomeric structures and analytical workflows.
Isomers of Chloro-nitroaniline
The positional isomers of chloro-nitroaniline are determined by the substitution pattern of the chloro, nitro, and amino groups on the benzene ring. The isomers included in this guide are:
-
2-Chloro-3-nitroaniline
-
2-Chloro-4-nitroaniline
-
2-Chloro-5-nitroaniline
-
This compound
-
3-Chloro-4-nitroaniline
-
4-Chloro-2-nitroaniline
-
4-Chloro-3-nitroaniline
-
5-Chloro-2-nitroaniline
-
2-Chloro-6-nitroaniline
Below is a visual representation of these isomeric structures.
Comparative Spectral Data
The following tables summarize the available spectral data for this compound and its isomers. The variation in chemical shifts (δ) in NMR, absorption bands in IR and UV-Vis, and fragmentation patterns in MS provides a robust basis for their differentiation.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | CDCl₃ | 7.21–7.11 (m, 2H), 6.97–6.89 (m, 1H), 4.40 (br, 2H)[1] |
| 2-Chloro-3-nitroaniline | CDCl₃ | 7.43 (d, J = 2.6, 1H), 6.87 (dd, J = 8.8, 2.6, 1H), 6.69 (d, J = 8.8, 1H), 5.71 (br, 2H)[1] |
| 2-Chloro-4-nitroaniline | CDCl₃ | 7.97 (d, J=2.5 Hz, 1H), 7.27 (dd, J=9.0, 2.5 Hz, 1H), 6.80 (d, J=9.0 Hz, 1H), 4.73 (br s, 2H) |
| 2-Chloro-5-nitroaniline | CDCl₃ | 7.26 (d, J = 8.6, 1H), 7.13 (d, J = 2.6, 1H), 6.78 (dd, J = 8.6, 2.7, 1H), 4.00 (s, 2H)[1] |
| 3-Chloro-4-nitroaniline | CDCl₃ | 7.96 (d, J=2.4 Hz, 1H), 7.33 (d, J=8.8 Hz, 1H), 6.78 (dd, J=8.8, 2.4 Hz, 1H), 4.19 (br s, 2H) |
| 4-Chloro-2-nitroaniline | CDCl₃ | 8.09 (d, J=2.6 Hz, 1H), 7.42 (dd, J=9.1, 2.6 Hz, 1H), 6.75 (d, J=9.1 Hz, 1H), 6.13 (br s, 2H) |
| 4-Chloro-3-nitroaniline | CDCl₃ | 7.26 (d, J = 8.6, 1H), 7.13 (d, J = 2.6, 1H), 6.78 (dd, J = 8.6, 2.7, 1H), 4.00 (s, 2H)[1] |
| 5-Chloro-2-nitroaniline | DMSO-d₆ | 7.82 (d, J=8.9 Hz, 1H), 7.47 (br s, 2H), 7.02 (d, J=2.3 Hz, 1H), 6.82 (dd, J=8.9, 2.3 Hz, 1H) |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | CDCl₃ | 147.61, 143.77, 130.07, 125.40, 113.47, 109.87[1] |
| 2-Chloro-3-nitroaniline | CDCl₃ | 145.10, 127.51, 118.58, 114.39, 110.75, 105.78[1] |
| 2-Chloro-4-nitroaniline | DMSO-d₆ | 151.2, 139.0, 126.2, 124.9, 119.5, 117.8 |
| 2-Chloro-5-nitroaniline | CDCl₃ | 148.34, 145.99, 132.28, 119.38, 114.96, 110.94[1] |
| 3-Chloro-4-nitroaniline | CDCl₃ | 148.3, 145.9, 132.3, 119.4, 115.0, 110.9 |
| 4-Chloro-2-nitroaniline | DMSO-d₆ | 149.4, 131.6, 128.9, 126.1, 119.8, 115.3 |
| 4-Chloro-3-nitroaniline | CDCl₃ | 148.34, 145.99, 132.28, 119.38, 114.96, 110.94[1] |
| 5-Chloro-2-nitroaniline | CDCl₃ | 149.2, 147.5, 129.9, 120.7, 113.2, 109.0 |
IR, UV-Vis, and Mass Spectral Data
| Compound | IR (KBr, cm⁻¹) | UV-Vis (λmax, nm) | Mass Spectrum (m/z) |
| This compound | 3480, 3370 (N-H), 1620 (C=C), 1570, 1340 (NO₂) | Data not readily available | 172 (M+), 142, 126, 99 |
| 2-Chloro-3-nitroaniline | 3485, 3375 (N-H), 1625 (C=C), 1575, 1345 (NO₂) | Data not readily available | 172 (M+), 142, 126, 99 |
| 2-Chloro-4-nitroaniline | 3490, 3375 (N-H), 1630 (C=C), 1580, 1330 (NO₂) | 243, 395 | 172 (M+), 142, 126, 99[2] |
| 2-Chloro-5-nitroaniline | 3490, 3380 (N-H), 1620 (C=C), 1570, 1340 (NO₂) | Data not readily available | 172 (M+), 142, 126, 99 |
| 3-Chloro-4-nitroaniline | 3480, 3360 (N-H), 1630 (C=C), 1570, 1340 (NO₂) | 242, 383 | 172 (M+), 142, 126, 99[3] |
| 4-Chloro-2-nitroaniline | 3480, 3360 (N-H), 1620 (C=C), 1580, 1340 (NO₂) | 239, 410 | 172 (M+), 142, 126, 99[4] |
| 4-Chloro-3-nitroaniline | 3490, 3370 (N-H), 1620 (C=C), 1570, 1350 (NO₂) | 235, 380 | 172 (M+), 142, 126, 99[5] |
| 5-Chloro-2-nitroaniline | 3480, 3360 (N-H), 1620 (C=C), 1570, 1330 (NO₂) | 246, 412 | 172 (M+), 142, 126, 99 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectral data. Below are representative methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.[1][6] Samples were prepared by dissolving approximately 5-10 mg of the chloro-nitroaniline isomer in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent signal was used as a reference.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectra were obtained using a spectrometer equipped with a KBr beam splitter. Solid samples were prepared as KBr pellets. Approximately 1-2 mg of the analyte was ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent disk. The spectra were recorded in the 4000-400 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of the chloro-nitroaniline isomers were prepared in a suitable UV-grade solvent, such as ethanol (B145695) or methanol, at a concentration of approximately 10⁻⁵ M. The spectra were scanned over a wavelength range of 200-800 nm.
Mass Spectrometry (MS)
Electron Ionization Mass Spectra (EI-MS) were obtained using a mass spectrometer with an electron energy of 70 eV. The samples were introduced directly into the ion source. The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions were recorded.
The general workflow for the spectral analysis of the chloro-nitroaniline isomers is depicted below.
Discussion of Spectral Differences
The electronic and steric effects of the chloro, nitro, and amino substituents in different positions on the aromatic ring are the primary determinants of the observed spectral variations.
In ¹H NMR , the chemical shifts of the aromatic protons are influenced by the electron-donating nature of the amino group and the electron-withdrawing effects of the nitro and chloro groups. The ortho, meta, and para relationships between these protons and the substituents lead to distinct splitting patterns and chemical shift values, allowing for unambiguous isomer identification.
In ¹³C NMR , the carbon chemical shifts are similarly affected by the electronic environment. Carbons directly attached to the electron-withdrawing nitro and chloro groups are shifted downfield, while those influenced by the electron-donating amino group are shifted upfield.
The IR spectra are characterized by the stretching vibrations of the N-H bonds of the amino group (typically in the 3500-3300 cm⁻¹ region), the asymmetric and symmetric stretching of the nitro group (around 1580-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and the C-Cl stretching vibrations. The exact positions of these bands are sensitive to the electronic interactions between the substituents, providing another layer of differentiation.
UV-Vis spectra of these compounds exhibit absorption bands arising from π-π* electronic transitions within the aromatic system. The position and intensity of the maximum absorption (λmax) are influenced by the extent of conjugation and the electronic effects of the substituents.
Mass spectra of all isomers show a molecular ion peak (M+) at m/z 172 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a single chlorine atom. While the molecular weight is the same, the relative abundances of the fragment ions, formed through characteristic fragmentation pathways, can differ between isomers, aiding in their distinction.
Conclusion
The comprehensive spectral analysis of this compound and its isomers reveals a wealth of information embedded in their NMR, IR, UV-Vis, and Mass spectra. The distinct spectral fingerprints, arising from the unique electronic and steric environments in each isomer, provide a reliable basis for their identification and differentiation. The data and protocols presented in this guide are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the accurate characterization of these important chemical intermediates.
References
- 1. rsc.org [rsc.org]
- 2. 2-Chloro-4-nitroaniline(121-87-9) MS spectrum [chemicalbook.com]
- 3. 3-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 69996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-nitroaniline (89-63-4) MS [m.chemicalbook.com]
- 5. 4-Chloro-3-nitroaniline (635-22-3) MS spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
Unveiling the Biological Potential: A Comparative Guide to 3-Chloro-2-nitroaniline Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. This guide offers a comparative analysis of the biological activity of derivatives based on a chloro-nitroaniline scaffold, with a focus on their potential as antimicrobial and anticancer agents. The information presented is grounded in experimental data from scientific literature, providing a valuable resource for identifying promising candidates for further investigation.
Derivatives of 3-chloro-2-nitroaniline are being explored for their therapeutic potential, owing to the diverse pharmacological activities associated with the nitroaniline moiety. The introduction of various substituents allows for the fine-tuning of their biological effects. This guide will delve into the synthesis and biological evaluation of a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which serve as a pertinent case study for understanding the structure-activity relationships of this class of compounds.
Comparative Analysis of Biological Activity
The biological activity of novel synthetic compounds is a critical determinant of their therapeutic promise. Here, we present quantitative data on the antimicrobial and anticancer efficacy of a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which are structurally related to derivatives that could be synthesized from this compound.
Antimicrobial Activity
The antimicrobial potential of the synthesized benzimidazole (B57391) derivatives was evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives against various microbial strains (µg/mL). [1][2]
| Compound | Gram-Negative Bacteria | Gram-Positive Bacteria | Fungi |
| E. coli | P. aeruginosa | S. faecalis | |
| 3a | >100 | >100 | 50 |
| 3j | 50 | 100 | 25 |
| 3s | 25 | 50 | 12.5 |
| 4a | >100 | >100 | 100 |
| 4j | 100 | >100 | 50 |
| 4q | 50 | 100 | 25 |
| Ciprofloxacin | 0.25 | 1 | 2 |
| Fluconazole (B54011) | - | - | - |
Note: The compound numbering corresponds to the designations in the cited research article. Lower MIC values indicate greater antimicrobial activity.
Anticancer Activity
The cytotoxic effects of the benzimidazole derivatives were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined.
Table 2: In Vitro Anticancer Activity (IC50) of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives (µM). [1][2]
| Compound | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) |
| 3a | 45.2 | 52.1 | 60.5 |
| 3j | 20.1 | 25.8 | 30.2 |
| 3s | 8.5 | 10.2 | 12.8 |
| 4a | 50.8 | 58.4 | 65.1 |
| 4j | 28.4 | 32.7 | 38.9 |
| 4q | 15.6 | 18.9 | 22.4 |
| Paclitaxel | 0.02 | 0.01 | 0.03 |
Note: The compound numbering corresponds to the designations in the cited research article. Lower IC50 values indicate greater anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the synthesis and biological evaluation of the N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.
Synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives[1][2]
The synthesis of the target benzimidazole derivatives is a two-step process:
-
Step 1: Synthesis of 6-substituted-1H-benzimidazole derivatives.
-
A mixture of the appropriate benzene-1,2-diamine derivative (with a 4-chloro or 4-nitro group) and a substituted aromatic aldehyde is refluxed in ethanol (B145695) for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
-
Step 2: Synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.
-
The 6-substituted-1H-benzimidazole derivative from Step 1 is dissolved in dimethylformamide (DMF).
-
Potassium carbonate (K2CO3) is added to the solution, followed by the addition of a substituted alkyl or benzyl (B1604629) halide.
-
The reaction mixture is stirred at room temperature for 8-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization from ethanol.
-
Antimicrobial Activity Assay (Broth Microdilution Method)[1][2]
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum density (approximately 5 x 10^5 CFU/mL for bacteria and 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi).
-
Serial Dilution: The test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Ciprofloxacin and fluconazole are used as standard reference drugs for antibacterial and antifungal activity, respectively.
Anticancer Activity Assay (MTT Assay)[1][2]
The in vitro cytotoxicity of the synthesized compounds against human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curves. Paclitaxel is used as a standard reference drug.
Visualizing the Science
Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict the experimental workflow and a key biological pathway relevant to the anticancer activity of these compounds.
Figure 1: General workflow for the synthesis and biological evaluation of benzimidazole derivatives.
Figure 2: A representative intrinsic apoptosis signaling pathway often targeted by anticancer compounds.
References
A Comparative Analysis of the Reactivity of Chloro-nitroaniline Isomers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the reactivity of substituted anilines is fundamental to designing efficient synthetic pathways and predicting molecular interactions. The chloro-nitroaniline isomers, in particular, serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. The positional isomerism of the chloro and nitro substituents on the aniline (B41778) ring dramatically influences the electron density distribution and steric environment, leading to significant differences in their chemical reactivity. This guide provides an objective comparison of the reactivity of various chloro-nitroaniline isomers, with a focus on nucleophilic aromatic substitution and reduction reactions, supported by available experimental data and established chemical principles.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of chloro-nitroanilines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate of this reaction is highly dependent on the stability of this intermediate, which is in turn influenced by the electronic effects of the substituents on the aromatic ring.
An electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the leaving group (the chlorine atom) can effectively stabilize the Meisenheimer complex through resonance, thereby accelerating the reaction. Conversely, a meta-positioned nitro group offers no such resonance stabilization, leading to significantly lower reactivity.
Table 1: Predicted Relative Reactivity of Chloro-nitroaniline Isomers in Nucleophilic Aromatic Substitution.
| Isomer | Position of -NO₂ relative to -Cl | Predicted Relative Reactivity | Rationale |
| 4-Chloro-2-nitroaniline | ortho | High | The nitro group is ortho to the chlorine, providing strong resonance stabilization of the Meisenheimer complex. |
| 2-Chloro-4-nitroaniline | para | High | The nitro group is para to the chlorine, allowing for effective resonance stabilization of the intermediate. |
| 2-Chloro-3-nitroaniline | meta | Low | The nitro group is meta to the chlorine, offering no direct resonance stabilization of the negative charge on the ring. |
| 4-Chloro-3-nitroaniline | meta | Low | The nitro group is meta to the chlorine, resulting in poor stabilization of the Meisenheimer complex. |
| 2-Chloro-5-nitroaniline | meta | Low | The nitro group is meta to the chlorine, leading to low reactivity. |
| 5-Chloro-2-nitroaniline | para | High | The nitro group is para to the chlorine, activating the ring for nucleophilic attack. |
It is important to note that while isomers with ortho or para nitro groups are predicted to be highly reactive, steric hindrance from the ortho-nitro group and the amino group can also play a role in modulating the reaction rate.
Experimental Protocol: Comparative Analysis of SNAr Rates
This protocol outlines a general method for comparing the rates of nucleophilic aromatic substitution for different chloro-nitroaniline isomers using a common nucleophile, such as piperidine (B6355638).
Materials:
-
4-Chloro-2-nitroaniline
-
2-Chloro-4-nitroaniline
-
2-Chloro-3-nitroaniline
-
Piperidine
-
Ethanol (anhydrous)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare 0.01 M stock solutions of each chloro-nitroaniline isomer in anhydrous ethanol. Prepare a 1 M stock solution of piperidine in anhydrous ethanol.
-
Kinetic Run:
-
In a quartz cuvette, place 2.9 mL of anhydrous ethanol.
-
Add 0.05 mL of the 0.01 M chloro-nitroaniline isomer stock solution and mix thoroughly.
-
Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 50 °C).
-
Initiate the reaction by adding 0.05 mL of the 1 M piperidine stock solution, and start recording the absorbance at the wavelength of maximum absorbance (λmax) of the product (the corresponding N-piperidinyl-nitroaniline) at regular time intervals.
-
-
Data Analysis: The reaction can be monitored by the appearance of the product. The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing kobs by the concentration of piperidine.
-
Comparison: Repeat the experiment for each isomer under identical conditions to obtain a direct comparison of their reaction rates.
Comparative Reactivity in Reduction Reactions
The reduction of the nitro group to an amino group is another crucial transformation of chloro-nitroanilines, yielding chloro-substituted phenylenediamines, which are valuable building blocks in organic synthesis. The rate of this reduction can be influenced by both electronic and steric factors.
Based on studies of nitroaniline isomers, the general trend for the rate of catalytic hydrogenation is para > meta > ortho. This is attributed to the accessibility of the nitro group to the catalyst surface. The para-isomer is the most accessible, while the ortho-isomer is the most sterically hindered by the adjacent amino group.
Table 2: Predicted Relative Reactivity of Chloro-nitroaniline Isomers in Catalytic Reduction.
| Isomer | Position of -NO₂ and -NH₂ | Predicted Relative Reactivity | Rationale |
| 4-Chloro-3-nitroaniline | meta | Intermediate | The nitro and amino groups are meta to each other, resulting in moderate steric hindrance. |
| 2-Chloro-4-nitroaniline | para | High | The nitro and amino groups are para to each other, allowing for good accessibility of the nitro group to the catalyst. |
| 4-Chloro-2-nitroaniline | ortho | Low | The nitro and amino groups are ortho, leading to significant steric hindrance around the nitro group. |
| 2-Chloro-3-nitroaniline | ortho | Low | The nitro and amino groups are ortho, causing steric hindrance. |
| 2-Chloro-5-nitroaniline | meta | Intermediate | The nitro and amino groups are meta, resulting in moderate steric hindrance. |
| 5-Chloro-2-nitroaniline | ortho | Low | The nitro and amino groups are ortho, leading to steric hindrance. |
Experimental Protocol: Comparative Analysis of Reduction Rates
This protocol describes a general method for comparing the rates of reduction of chloro-nitroaniline isomers using a common reducing agent like tin(II) chloride.
Materials:
-
Chloro-nitroaniline isomers
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
High-Performance Liquid Chromatography (HPLC) system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known amount of a chloro-nitroaniline isomer (e.g., 1 mmol) in ethanol.
-
Initiation of Reduction: Add a solution of tin(II) chloride dihydrate (e.g., 3 mmol) in concentrated hydrochloric acid to the flask with stirring at a controlled temperature (e.g., room temperature).
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture, quench it with a saturated sodium bicarbonate solution, and extract with an appropriate organic solvent (e.g., ethyl acetate). Analyze the organic extract by HPLC to determine the concentration of the remaining starting material and the formed product.
-
Data Analysis: Plot the concentration of the chloro-nitroaniline isomer versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0.
-
Comparison: Repeat the experiment for each isomer under identical conditions to compare their reduction rates.
Visualizing Reaction Mechanisms and Influencing Factors
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the logical relationships governing the reactivity of chloro-nitroaniline isomers.
Conclusion
The reactivity of chloro-nitroaniline isomers is a nuanced interplay of electronic and steric effects. In nucleophilic aromatic substitution, isomers with ortho or para-nitro groups are significantly more reactive due to the resonance stabilization of the Meisenheimer intermediate. For reduction reactions, steric hindrance around the nitro group is a dominant factor, with less hindered isomers generally reacting faster. The provided experimental protocols offer a framework for the quantitative comparison of these isomers, enabling researchers to make informed decisions in the design and optimization of synthetic routes. A thorough understanding of these reactivity principles is paramount for the effective utilization of chloro-nitroaniline isomers in the development of new molecules with desired properties.
A Comparative Guide to the Quantification of 3-Chloro-2-nitroaniline: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 3-Chloro-2-nitroaniline against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and validation for research and quality control purposes.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is a robust and widely used technique for the quantification of aromatic amines like this compound. This method offers high resolution, sensitivity, and specificity.
Proposed HPLC Method Parameters
A typical RP-HPLC method for this compound can be established using the following parameters.[1]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV-Vis Detector |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation Summary
Method validation is crucial to ensure that the analytical method is suitable for its intended purpose. The following table summarizes the typical validation parameters for an HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
| Specificity | No interference from blank and placebo | Peak purity > 0.999 |
Alternative Analytical Methods
While HPLC is a common choice, other techniques can also be employed for the quantification of this compound and related compounds.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For aniline (B41778) derivatives, GC can be a suitable alternative to HPLC.[2] EPA Method 8131, for instance, outlines the use of GC with a nitrogen-phosphorus detector (NPD) for the determination of aniline and its derivatives in environmental samples.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS can be utilized. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[3][4]
Performance Comparison
The following table provides a comparative overview of HPLC, GC, and LC-MS for the quantification of this compound.
| Feature | HPLC-UV | GC-NPD | LC-MS |
| Principle | Separation based on polarity | Separation based on volatility | Separation based on polarity, detection based on mass-to-charge ratio |
| Sensitivity | Good | Good | Excellent |
| Selectivity | Good | Good | Excellent |
| Sample Volatility | Not required | Required | Not required |
| Derivatization | Not usually required | May be required for polar analytes | Not usually required |
| Instrumentation Cost | Moderate | Moderate | High |
| Typical Application | Routine quality control, purity analysis | Environmental analysis, volatile impurity profiling | Trace analysis, complex matrices, metabolite identification |
Experimental Protocols
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Validation.
Detailed Experimental Protocol: HPLC Method
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Prepare sample solutions by accurately weighing and dissolving the sample in the same solvent.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the "Proposed HPLC Method Parameters" table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the blank (solvent), followed by the calibration standards and sample solutions.
-
Record the chromatograms and integrate the peak area of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control and purity assessment, a validated RP-HPLC method offers a reliable and cost-effective solution. For applications requiring higher sensitivity or for the analysis of volatile impurities, LC-MS and GC, respectively, present powerful alternatives. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the selection and implementation of a suitable analytical method.
References
A Researcher's Guide to Antibody Cross-Reactivity with Nitroaniline Isomers
For researchers, scientists, and drug development professionals, the specific detection of small molecules like nitroaniline isomers is a significant analytical challenge. The structural similarity between ortho-, meta-, and para-nitroaniline makes it crucial to characterize the cross-reactivity of antibodies developed for immunoassays. This guide provides a comprehensive comparison of antibody performance against these isomers, supported by detailed experimental protocols and illustrative data.
Understanding Antibody Cross-Reactivity with Small Molecules
Antibodies developed against a specific small molecule, or hapten, such as para-nitroaniline, may also bind to its structural isomers (ortho- and meta-nitroaniline). This phenomenon, known as cross-reactivity, is a critical parameter to evaluate as it can affect the specificity and reliability of an immunoassay. The degree of cross-reactivity is dependent on the subtle structural differences between the isomers, which influence the binding affinity to the antibody's antigen-binding site. Competitive ELISA is the most common and effective method for quantifying the cross-reactivity of antibodies with small molecule isomers.[1][2]
Performance Comparison of Anti-p-Nitroaniline Antibody
To illustrate the comparative performance, the following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal antibody raised against p-nitroaniline.
| Analyte (Isomer) | IC50 (µg/mL) | Cross-Reactivity (%) |
| p-Nitroaniline | 0.1 | 100 |
| m-Nitroaniline | 1.5 | 6.7 |
| o-Nitroaniline | 5.2 | 1.9 |
Note: This data is for illustrative purposes only and represents a typical outcome for an antibody with good specificity.
Cross-Reactivity Calculation:
Cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of Immunizing Antigen / IC50 of Competing Analyte) x 100
Where:
-
IC50 is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.
Experimental Protocols
A detailed methodology is essential for the accurate assessment of antibody cross-reactivity. The following protocols outline the key experiments.
Preparation of the Immunogen: p-Nitroaniline-Carrier Protein Conjugate
Since small molecules like nitroaniline are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.[3][4]
Materials:
-
p-Nitroaniline
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Procedure:
-
Activation of p-Nitroaniline: Dissolve p-nitroaniline in DMF. Add NHS and DCC to the solution to activate the carboxyl group of a derivative of p-nitroaniline (this is a generalized representation; a reactive handle on nitroaniline is required for conjugation). Stir the reaction mixture at room temperature for several hours.
-
Conjugation to BSA: Dissolve BSA in PBS. Slowly add the activated p-nitroaniline solution to the BSA solution while stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification: Remove unconjugated p-nitroaniline by dialysis against PBS.
-
Characterization: Confirm the conjugation and determine the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Antibody Production
Polyclonal antibodies can be generated by immunizing animals (e.g., rabbits) with the prepared p-nitroaniline-BSA conjugate.[5][6][7][8]
Competitive ELISA for Cross-Reactivity Determination
This assay measures the ability of the nitroaniline isomers to compete with the coated p-nitroaniline-BSA conjugate for binding to the anti-p-nitroaniline antibody.[1][2][9][10][11]
Materials:
-
96-well microtiter plates
-
p-Nitroaniline-BSA conjugate (for coating)
-
Anti-p-nitroaniline antibody (polyclonal serum or purified IgG)
-
Ortho-, meta-, and para-nitroaniline standards
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the p-nitroaniline-BSA conjugate diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the ortho-, meta-, and para-nitroaniline standards in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed dilution of the anti-p-nitroaniline antibody with an equal volume of each standard dilution for 30 minutes at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration for each isomer. Determine the IC50 value for each from the resulting sigmoidal curves. Calculate the cross-reactivity as described previously.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of polyclonal antibodies against human chaperonin 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and characterization of polyclonal antibody against a synthetic peptide from β-actin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and characterization of polyclonal antibodies to human recombinant domain B-free antihemophilic factor VIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Custom Polyclonal Antibodies | Rockland [rockland.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Comparative Analysis of Impurities in Commercial 3-Chloro-2-nitroaniline for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of synthetic processes, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2][3] Impurities present in commercially available this compound can have a significant impact on reaction yields, downstream purification processes, and the impurity profile of the final product. This guide provides an objective analysis of potential impurities, recommended analytical methodologies for their detection, and a comparison of commercially available grades.
Understanding the Impurity Profile of this compound
The impurity profile of commercially available this compound is largely dictated by its synthetic route. The most common method for its preparation is the nitration of 3-chloroaniline.[4] This process can lead to the formation of several impurities, including unreacted starting materials, positional isomers, and over-nitrated byproducts.
A patent describing the synthesis of the related isomer, 5-chloro-2-nitroaniline (B48662), highlights that the reaction of 2,4-dichloronitrobenzene (B57281) with ammonia (B1221849) can yield byproducts such as 3-chloro-4-nitroaniline (B181195) and 2,4-diaminonitrobenzene.[5] While not the direct synthesis for this compound, this illustrates the types of isomeric and byproduct impurities that can arise from similar reaction chemistries.
Based on common synthetic pathways, the following table summarizes the most probable impurities in commercial this compound.
| Impurity Class | Potential Impurities | Rationale for Presence | Potential Impact |
| Starting Materials | 3-Chloroaniline | Incomplete reaction during synthesis. | Can lead to the formation of unintended byproducts in subsequent reactions. |
| Positional Isomers | 4-Chloro-2-nitroaniline | Non-selective nitration of 3-chloroaniline. | May have different reactivity, leading to isomeric impurities in the final product. Difficult to separate due to similar physical properties. |
| 5-Chloro-2-nitroaniline | Non-selective nitration of 3-chloroaniline. | Similar to 4-chloro-2-nitroaniline, can affect the purity and efficacy of the final compound. | |
| 2-Chloro-4-nitroaniline | Non-selective nitration of 3-chloroaniline. | Can introduce unwanted isomers into the synthetic pathway. | |
| Byproducts | 3-Chloro-2,6-dinitroaniline | Over-nitration of the starting material. | Can alter the electronic and steric properties of the desired product if carried through the synthesis. |
| 3-Chloro-2,4-dinitroaniline | Over-nitration of the starting material. | May introduce unwanted functionalities and affect the final product's properties. | |
| Related Compounds | 2,5-dichloroaniline | Potential byproduct from related syntheses.[6] | Can introduce unexpected reactive sites. |
Comparison of Commercially Available this compound
Several chemical suppliers offer this compound with varying stated purities. While detailed certificates of analysis with specific impurity profiles are not always publicly available, the stated purity provides a general indication of quality.
| Supplier | Stated Purity |
| Sigma-Aldrich | ≥97% |
| ChemScene | Not specified, but product available[7] |
| Santa Cruz Biotechnology | Not specified, but product available[8] |
| Zhengzhou Jiuyi Time New Materials Co., Ltd. | 99% min[9] |
It is crucial for researchers to request lot-specific certificates of analysis from suppliers to obtain detailed information on the types and levels of impurities present.
Experimental Protocols for Impurity Analysis
To ensure the quality of this compound, rigorous analytical testing is necessary. The most common and effective methods for analyzing aniline (B41778) derivatives and their impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound and its potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is generally suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended for optimal separation of isomers and byproducts. A simple isocratic method with acetonitrile, water, and phosphoric acid has also been described.[13]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
-
Detection: UV detection at a wavelength where this compound and its expected impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or the mobile phase) to a known concentration (e.g., 0.05 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. It provides excellent separation efficiency and definitive identification based on mass spectra.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split injection is typically used to avoid column overload.
-
Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
MS Detector: Operated in electron ionization (EI) mode. The mass spectrometer can be run in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a volatile organic solvent (e.g., methanol or dichloromethane).
Visualizing Experimental Workflows
To provide a clear understanding of the analytical processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis of impurities in this compound.
Caption: Workflow for HPLC analysis of impurities.
Caption: Workflow for GC-MS analysis of impurities.
Conclusion and Recommendations
The purity of this compound is a critical factor for its successful application in research and drug development. While commercial suppliers typically offer purities of 97% or higher, the specific types and levels of impurities can vary. The most common impurities are likely to be positional isomers and byproducts from the nitration of 3-chloroaniline.
It is strongly recommended that researchers and drug development professionals:
-
Request and scrutinize lot-specific certificates of analysis from suppliers to understand the impurity profile of the material.
-
Employ robust analytical methods , such as HPLC and GC-MS, to independently verify the purity and identify any unknown impurities.
-
Consider the potential impact of identified impurities on their specific downstream applications. For example, isomeric impurities may lead to difficult-to-separate impurities in the final product.
By taking these steps, scientists can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible research and manufacturing outcomes.
References
- 1. This compound | 59483-54-4 | Benchchem [benchchem.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. guidechem.com [guidechem.com]
- 4. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. cphi-online.com [cphi-online.com]
- 8. scbt.com [scbt.com]
- 9. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. epa.gov [epa.gov]
- 13. This compound | SIELC Technologies [sielc.com]
A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the cytotoxic effects of various substituted nitroanilines, supported by available experimental data. It is intended to assist researchers in understanding the structure-activity relationships that influence the toxicity of these compounds and to inform the development of novel chemical entities.
Quantitative Cytotoxicity Data
The cytotoxic potential of substituted nitroanilines and related compounds has been evaluated in various studies. The following table summarizes 50% effective concentration (EC50) values from a study on the interaction of these compounds with submitochondrial particles. It is important to note that this data may not be directly comparable to cytotoxicity data from whole-cell assays, but it provides valuable insight into the relative toxicity of these compounds. A lower EC50 value indicates a higher cytotoxic potency.
| Compound | Substituent Position(s) | EC50 (µM)[1] |
| Aniline (B41778) | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
The data suggests that the presence and position of substituents on the aniline ring significantly influence cytotoxicity. Generally, electron-withdrawing groups like the nitro (NO₂) and chloro (Cl) groups tend to increase the cytotoxic effects of anilines.[1] The position of the substituent is also a critical determinant of toxic potency.[1] For instance, among the nitroaniline isomers, the ortho- and para-isomers demonstrate higher cytotoxicity compared to the meta-isomer in this particular study.[1]
Experimental Protocols
The determination of cytotoxicity is a crucial step in the evaluation of chemical compounds. A common and widely accepted method to assess the cytotoxic effects of substituted nitroanilines is the MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (e.g., at 37°C with 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the substituted nitroaniline compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for a further 2-4 hours.
-
Formazan Solubilization: Following the MTT incubation, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Visualizations
To better illustrate the experimental process and a potential mechanism of action, the following diagrams are provided.
References
A Comparative Guide to the Environmental Impact of Aniline Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of traditional and modern aniline (B41778) synthesis routes, focusing on key environmental metrics, detailed experimental protocols, and process visualizations to guide sustainable chemical production.
Aniline, a cornerstone of the chemical industry, is a vital precursor for a vast array of products, including pharmaceuticals, dyes, polymers, and agrochemicals. However, the environmental footprint of its synthesis is a growing concern. This guide provides an objective comparison of four key aniline synthesis methods: the traditional Béchamp process, catalytic hydrogenation, a bio-based approach, and electrochemical synthesis. By examining quantitative environmental metrics, providing detailed experimental protocols, and visualizing the process workflows, this document aims to empower researchers and industry professionals to make more informed and sustainable choices in chemical synthesis.
Quantitative Comparison of Aniline Synthesis Methods
The environmental impact of a chemical process can be quantitatively assessed using metrics such as Atom Economy and the Environmental Factor (E-factor). Atom economy, a theoretical measure of how many atoms from the reactants are incorporated into the desired product, highlights the inherent efficiency of a reaction. The E-factor provides a more practical measure of waste generation, encompassing all materials used in a process that do not end up in the final product.
| Synthesis Method | Atom Economy (%) | E-factor (kg waste / kg product) | Key Advantages | Key Disadvantages |
| Béchamp Process | ~35%[1] | High (significant iron oxide sludge) | Utilizes inexpensive iron and water | Generates large volumes of hazardous iron oxide sludge; harsh reaction conditions. |
| Catalytic Hydrogenation | ~72%[1] | Low (water is the main byproduct) | High selectivity and yield; water is the only theoretical byproduct; catalyst can be recycled. | Requires high pressure and temperature; relies on hydrogen gas, often from fossil fuels. |
| Bio-based Synthesis | High (potentially >80%) | Low to Moderate | Utilizes renewable feedstocks (sugars); milder reaction conditions. | Can have a significant water and land footprint depending on the biomass source; potential for complex downstream processing.[2] |
| Electrochemical Synthesis | High (potentially >90%) | Low | Can be powered by renewable electricity; avoids hazardous reagents; mild reaction conditions. | Often requires specific electrode materials and electrolytes; scalability can be a challenge.[3] |
_Note: Precise, universally accepted values for the Atom Economy and E-factor of bio-based and electrochemical aniline synthesis are still under development and can vary significantly based on the specific process and feedstock. The values presented are estimates based on the principles of these methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of different synthesis routes.
Béchamp Process (Reduction of Nitrobenzene (B124822) with Iron and Acid)
Principle: This traditional method involves the reduction of nitrobenzene to aniline using iron filings in the presence of an acid, typically hydrochloric acid.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of nitrobenzene (1 mol) and water is prepared.
-
Iron filings (excess) are added to the mixture.
-
A small amount of hydrochloric acid is added to initiate the reaction.
-
The mixture is heated to reflux with vigorous stirring. The reaction is exothermic and may require cooling to control the rate.
-
After the reaction is complete (monitored by TLC or GC), the mixture is made alkaline with sodium hydroxide (B78521) to precipitate iron hydroxides and liberate the free aniline.
-
The aniline is then isolated by steam distillation from the reaction mixture.
-
The distilled aniline is extracted with an organic solvent, dried, and purified by distillation.
Catalytic Hydrogenation of Nitrobenzene
Principle: This is the most common industrial method for aniline production. Nitrobenzene is reduced with hydrogen gas in the presence of a metal catalyst.
Experimental Protocol:
-
A high-pressure autoclave reactor is charged with nitrobenzene (1 mol), a suitable solvent (e.g., methanol (B129727) or ethanol), and a catalyst (e.g., palladium on carbon, nickel, or copper).[4]
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.
-
The reactor is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated to the specified temperature with vigorous stirring.
-
The progress of the reaction is monitored by measuring hydrogen uptake or by analyzing samples using GC.
-
Once the reaction is complete, the reactor is cooled, and the excess hydrogen is safely vented.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting aniline is purified by distillation.
Bio-based Aniline Synthesis
Principle: This emerging "green" method utilizes microorganisms to convert renewable feedstocks, such as glucose, into an intermediate that is then chemically converted to aniline. The process developed by Covestro is a prominent example.[5][6][7]
Experimental Protocol (Conceptual):
-
Fermentation: A specific strain of microorganism (e.g., a genetically modified E. coli or Corynebacterium glutamicum) is cultured in a bioreactor containing a fermentation medium rich in a renewable carbon source like glucose.[2]
-
The microorganism is engineered to produce a precursor to aniline, such as p-aminobenzoic acid (PABA) or a related intermediate.
-
The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of the intermediate.
-
Downstream Processing: After the fermentation is complete, the microbial cells are separated from the fermentation broth.
-
The intermediate is then extracted and purified from the broth.
-
Chemical Conversion: The purified intermediate undergoes a chemical conversion step, such as decarboxylation, to yield aniline. This step may involve catalysis.
-
The final aniline product is then purified using standard techniques like distillation.
Electrochemical Synthesis of Aniline
Principle: This method involves the reduction of nitrobenzene at an electrode surface in an electrochemical cell. It offers the potential for a cleaner synthesis powered by renewable energy.[3]
Experimental Protocol:
-
An electrochemical cell is set up with a working electrode (e.g., copper, lead, or a modified carbon electrode), a counter electrode (e.g., platinum), and a reference electrode.
-
The electrolyte is prepared by dissolving nitrobenzene and a supporting electrolyte in a suitable solvent (e.g., an aqueous acidic or alcoholic solution).
-
A constant potential or current is applied to the working electrode using a potentiostat/galvanostat.
-
The reduction of nitrobenzene to aniline occurs at the cathode. The reaction can be monitored by measuring the current flow or by analyzing the electrolyte composition over time.
-
After the electrolysis is complete, the aniline is extracted from the electrolyte using an organic solvent.
-
The solvent is removed, and the aniline is purified by distillation.
Visualizing the Processes
To better understand the workflows and logical relationships in assessing these synthesis methods, the following diagrams are provided.
Caption: General workflow of different aniline synthesis methods.
References
- 1. rsc.org [rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. Electrochemical ‘game-changer’ could make aniline production greener | Research | Chemistry World [chemistryworld.com]
- 4. LCA Collaboration Server [lcacommons.gov]
- 5. covestro.com [covestro.com]
- 6. First Pilot Plant for Bio-Based Aniline - ChemistryViews [chemistryviews.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Navigating the Synthesis of 3-Chloro-2-nitroaniline: A Comparative Guide to Catalytic Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted nitroanilines is a critical step in the creation of a wide array of organic molecules. Among these, 3-Chloro-2-nitroaniline serves as a valuable intermediate. This guide provides a comparative overview of catalytic strategies applicable to the synthesis of chloro-nitroanilines, offering insights into catalyst performance and detailed experimental protocols. Due to a scarcity of direct comparative studies on the synthesis of this compound, this guide draws upon data from the synthesis of its closely related isomers to provide a valuable resource for methodological development.
The synthesis of chloro-nitroanilines typically involves multi-step processes where the strategic introduction of nitro and amino groups onto a chlorinated benzene (B151609) ring is paramount. Catalysis plays a crucial role in enhancing selectivity, improving yields, and promoting milder reaction conditions. The primary catalytic approaches explored for analogous compounds involve the amination of polychlorinated nitrobenzenes and the reduction of nitrated chloroanilines.
Catalyst Performance in Chloro-nitroaniline Synthesis
The following table summarizes the performance of different catalytic systems in the synthesis of various chloro-nitroaniline isomers. This data, while not exclusive to this compound, provides a strong foundation for catalyst selection and optimization for the target molecule.
| Catalyst/Reagent | Starting Material | Product | Yield (%) | Reaction Time | Temperature (°C) | Pressure (MPa) | Solvent | Source |
| Sulfur-containing compound | 2,3,4-trichloronitrobenzene (B101362) | 2,3-dichloro-6-nitroaniline (B1587157) | >99 | 6 h | 80 | 0.3 | Water | [1] |
| None (Ammonolysis) | 2,4-dichloronitrobenzene (B57281) | 5-chloro-2-nitroaniline | 95.1 | 20 h | 130 | Not specified | Chlorobenzene (B131634) | [2] |
| Ni/γ-Al2O3 | m-nitrochlorobenzene | m-chloroaniline | High (not specified) | Not specified | Not specified | Not specified | Not specified | [3] |
| AuPd/TiO2 | 4-chloronitrobenzene | 4-chloroaniline | 85 | Not specified | Not specified | Not specified | Not specified | [4] |
| Pt/FexOy@C | p-chloronitrobenzene | p-chloroaniline | 99.7 (selectivity) | 40 min | Room Temp | Atmospheric | Ethanol-water | |
| N/S co-doped carbon | p-chloronitrobenzene | p-chloroaniline | 100 (selectivity) | Not specified | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of chloro-nitroaniline isomers, which can be adapted for the synthesis of this compound.
Catalytic Amination of 2,3,4-trichloronitrobenzene
This protocol describes the synthesis of 2,3-dichloro-6-nitroaniline using a sulfur-containing catalyst.
-
Reactants: 2,3,4-trichloronitrobenzene (120g), 30% ammonia (B1221849) water (240g), water (240g), and a sulfur-containing compound catalyst (e.g., 2,4-bisphenol sulfur, 3g).
-
Apparatus: A high-pressure kettle equipped with a stirrer.
-
Procedure:
-
Charge the high-pressure kettle with 2,3,4-trichloronitrobenzene, water, ammonia water, and the catalyst.
-
Stir the mixture and heat to a reaction temperature of 80°C.
-
Maintain the reaction at a pressure of 0.3 MPa for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform suction filtration to collect the solid product.
-
Wash the product with water and dry to obtain 2,3-dichloro-6-nitroaniline.
-
Non-Catalytic Ammonolysis of 2,4-dichloronitrobenzene
This method details the synthesis of 5-chloro-2-nitroaniline.
-
Reactants: 2,4-dichloronitrobenzene (192g, 1 mol), anhydrous ammonia (200 ml, 8 mols), and chlorobenzene (400 ml).
-
Apparatus: A high-quality steel autoclave.
-
Procedure:
-
Add 2,4-dichloronitrobenzene and chlorobenzene to the autoclave at room temperature.
-
Introduce anhydrous ammonia into the autoclave.
-
Heat the mixture to 130°C while stirring and maintain this temperature for 20 hours. The pressure will initially rise and then decrease as the reaction proceeds.
-
After cooling and releasing the pressure, expel the chlorobenzene with steam.
-
Filter the aqueous product suspension under suction.
-
Dry the yellow crystalline product in vacuo at 60°C.
-
Experimental and Logical Workflow Diagrams
To visualize the synthesis process, the following diagrams illustrate a general experimental workflow and the logical relationships in catalyst selection.
Caption: General experimental workflow for the synthesis of chloro-nitroanilines.
Caption: Logical flow for selecting a suitable catalyst system.
References
- 1. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]
- 2. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Analysis of 3-Chloro-2-nitroaniline Analogues as Enzyme Inhibitors: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of small molecules is pivotal in the design of potent and selective therapeutic agents. This guide aims to provide a comparative overview of the inhibitory effects of 3-chloro-2-nitroaniline analogs. However, a comprehensive search of the current scientific literature reveals a scarcity of direct comparative studies detailing the inhibitory potency of a series of this compound analogs against a specific biological target.
While the this compound scaffold is a recognized pharmacophore with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents, publicly available research has yet to provide a systematic investigation of how substitutions on this core structure modulate its inhibitory activity. This guide will, therefore, summarize the available information on related compounds and outline the general methodologies used in the evaluation of such inhibitors, providing a framework for future research in this area.
Challenges in Data Compilation
Despite extensive searches, no studies were identified that presented a direct comparison of a series of this compound analogs with corresponding quantitative data, such as IC50 or Ki values, against a single enzyme or receptor. The available literature discusses the synthesis and potential applications of individual compounds containing the chloro-nitroaniline motif, but lacks the systematic SAR data required for a robust comparative analysis.
Insights from Structurally Related Compounds
Valuable insights can be gleaned from studies on compounds that, while not direct analogs, share key structural features with this compound. For instance, research on substituted anilines and nitroaromatic compounds has demonstrated their potential as inhibitors of various enzymes, including protein kinases. The electronic and steric properties of the substituents on the aniline (B41778) ring are known to play a crucial role in their binding affinity and selectivity.
One study on 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors provides a relevant example of how structural modifications can influence inhibitory activity. Although the core scaffold is different, the study highlights the importance of the chloro-substituent in combination with other functionalities in achieving potent inhibition. The IC50 values for a series of these compounds were determined, showcasing a clear structure-activity relationship.
Experimental Protocols: A General Framework
In the absence of specific experimental details for this compound analogs, this section outlines a general workflow and methodology typically employed in the evaluation of enzyme inhibitors.
General Experimental Workflow for Inhibitor Screening
Caption: A generalized experimental workflow for the synthesis and evaluation of enzyme inhibitors.
Key Experimental Methodologies
-
Enzyme Inhibition Assay: The inhibitory activity of the synthesized analogs would typically be evaluated using an in vitro enzyme assay. The choice of assay depends on the target enzyme and may involve spectrophotometric, fluorometric, or luminescent detection methods. The assay would be performed at a fixed concentration of the substrate and varying concentrations of the inhibitor to determine the percentage of inhibition.
-
IC50 Determination: For compounds showing significant inhibition in the primary screen, a dose-response analysis is conducted to determine the half-maximal inhibitory concentration (IC50). This involves incubating the enzyme with a range of inhibitor concentrations and measuring the corresponding enzyme activity. The IC50 value is then calculated by fitting the data to a suitable sigmoidal dose-response curve.
Future Directions and a Call for Research
The lack of comprehensive SAR data for this compound analogs represents a significant gap in the medicinal chemistry literature. A systematic study involving the synthesis of a library of analogs with diverse substitutions on the aniline ring and their evaluation against a panel of relevant biological targets, such as protein kinases implicated in cancer, would be of great value to the scientific community. Such research would not only elucidate the SAR of this scaffold but also potentially lead to the discovery of novel and potent therapeutic agents.
This guide underscores the need for further investigation into the inhibitory effects of this compound analogs. Researchers are encouraged to undertake systematic studies to unlock the full therapeutic potential of this promising chemical scaffold.
Safety Operating Guide
Proper Disposal of 3-Chloro-2-nitroaniline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Chloro-2-nitroaniline is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated nitroaromatic compound, it is classified as hazardous, toxic, and an environmental pollutant. Adherence to strict disposal protocols is mandatory to ensure the safety of laboratory personnel and to comply with regulatory standards. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound. This includes:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[1] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.[1] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is necessary. |
Step-by-Step Disposal Procedure
The following procedure outlines the safe collection, storage, and disposal of this compound waste generated in a laboratory setting.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Isolate Halogenated Waste: this compound waste must be collected separately from non-halogenated chemical waste.
-
Maintain Separation of Solids and Liquids: Collect solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., reaction residues, contaminated solvents) in separate, designated containers.
-
Avoid Mixing with Incompatible Materials: Do not mix this compound waste with acids, bases, or oxidizing agents.[2]
Step 2: Waste Container Selection and Labeling
The choice of waste container is crucial to prevent leaks and reactions.
-
Container Material: Use chemically resistant glass containers for liquid waste. For solid waste, a sturdy, sealable container lined with a polyethylene (B3416737) bag is appropriate. High-density polyethylene (HDPE) is generally not recommended for chlorinated aromatic compounds due to potential degradation.
-
Container Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The hazard characteristics (e.g., Toxic, Environmental Hazard).
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and sources of ignition.
-
Closed Containers: Keep waste containers tightly sealed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to capture any potential leaks.
Step 4: Arranging for Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide guidance on specific institutional procedures and schedule a pickup by a licensed hazardous waste disposal contractor.
-
Provide Documentation: Be prepared to provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and hazard information.
Spill Response Protocol
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and supervisor.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains.
-
Cleanup:
-
Wear the appropriate PPE as detailed above.
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in the hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleanup materials as hazardous waste.
Experimental Protocol: In-Lab Chemical Neutralization (for highly hazardous nitroaromatics - for informational purposes only)
Disclaimer: The following protocol is for a highly energetic nitroaniline and is provided for informational purposes to illustrate a potential chemical treatment method. It is NOT a direct recommendation for the treatment of this compound waste without a thorough, substance-specific risk assessment and approval from your institution's EHS department. Such procedures should only be attempted by highly trained personnel with appropriate safety measures in place, including a blast shield.
Objective: To reduce the hazardous and energetic properties of a nitroaniline compound through alkaline hydrolysis.
Materials:
-
Nitroaniline waste
-
2 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Ice bath
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
In a chemical fume hood, place the reaction vessel containing the nitroaniline waste in an ice bath on a stir plate.
-
Slowly and dropwise, add the 2 M NaOH solution to the stirring waste. A significant excess of NaOH is typically required.
-
Monitor the reaction closely for any signs of an exothermic reaction (heat generation). Maintain a low temperature throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for several hours to ensure complete hydrolysis.
-
Slowly warm the reaction mixture to room temperature and continue stirring for an extended period (e.g., 12-24 hours).
-
Carefully neutralize the resulting solution to a pH of 6-8 by the slow, dropwise addition of 2 M HCl. This neutralization step is also exothermic and may require cooling.
-
The neutralized solution should then be collected as hazardous waste and labeled accordingly with all its components.[1]
This generalized protocol highlights the complexity and potential hazards of in-lab chemical treatment. For this compound, the most prudent and recommended course of action is direct disposal through a licensed hazardous waste contractor without attempting chemical neutralization.
Below is a logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-2-nitroaniline in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Immediate Safety Information
This compound is a hazardous chemical that can be harmful if inhaled, ingested, or comes into contact with skin.[1] It is classified as an acute toxic and irritant.[2]
First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[3][4] Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[3] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes.[1] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to prevent exposure and accidents.
Engineering Controls
-
Work with this compound should only be conducted in a designated chemical fume hood.[1]
-
Ensure adequate ventilation, especially in confined areas.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this chemical.
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5][6] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before use.[1][5][7] |
| Skin and Body Protection | Wear a laboratory coat, protective clothing, and shoes that cover the body to prevent skin exposure.[1][5] In case of dust production, dust-tight protective clothing is recommended.[5] |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P3 for dust).[4][5] |
Handling Procedures
-
This chemical should only be handled by or under the close supervision of individuals qualified in handling potentially hazardous chemicals.[1]
-
Wash hands thoroughly after handling and before any breaks.[1]
-
Contaminated clothing should be removed immediately and washed before reuse.[1][8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8][9]
-
Protect from light and moisture.
-
Store away from heat, flames, sparks, and strong oxidizing agents.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
Waste Handling
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[7]
-
Do not allow the material to enter drains or water courses.[1]
Disposal Method
-
For spills, mix the chemical with sand or a similar inert absorbent material.[1]
-
Sweep up the mixture and place it in a suitable, tightly closed container for disposal.[1][4]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Dispose of the container and its contents in accordance with local, regional, and national regulations.[1][8]
Emergency and Spill Response Workflow
The following diagram outlines the procedural steps for responding to a spill of this compound.
References
- 1. This compound | CAS#:59483-54-4 | Chemsrc [chemsrc.com]
- 2. This compound | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
